Adx 10059
Description
RASEGLURANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
Key on ui mechanism of action |
ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety. |
|---|---|
CAS No. |
757950-09-7 |
Molecular Formula |
C15H13FN2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |
InChI Key |
MEDCLNYIYBERKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |
Appearance |
Solid powder |
Other CAS No. |
757950-09-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Raseglurant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ADX10059, a Negative Allosteric Modulator of mGluR5
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate receptor 5 (mGluR5) represents a pivotal G protein-coupled receptor (GPCR) in the central nervous system, implicated in a host of neurological and psychiatric disorders. Its modulation offers significant therapeutic potential. Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate, allosteric modulators provide a more nuanced approach to receptor control. This guide provides a detailed examination of ADX10059 (raseglurant), a potent and selective negative allosteric modulator (NAM) of mGluR5. We will dissect its molecular mechanism of action, from its binding site within the seven-transmembrane domain to its downstream effects on canonical and non-canonical signaling pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for characterizing mGluR5 NAMs, ensuring scientific integrity and reproducibility.
Introduction: The mGluR5 Receptor as a Therapeutic Target
The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that plays a critical role in modulating excitatory synaptic transmission and plasticity throughout the mammalian brain.[1][2] It is predominantly expressed on postsynaptic terminals in regions such as the hippocampus, cortex, and striatum.[1][3]
Upon activation by its endogenous ligand, L-glutamate, mGluR5 canonically couples to Gq/11 heterotrimeric G proteins.[2][3][4] This initiates a well-defined signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][5] Beyond this canonical pathway, mGluR5 activation can also modulate other signaling networks, including the mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and the c-Jun N-terminal kinase (JNK) pathway.[3][6][7]
Given its central role in brain function, dysregulation of mGluR5 signaling has been linked to numerous disorders, including anxiety, pain, gastroesophageal reflux disease (GERD), addiction, and migraine.[2][8][9][10] This has made mGluR5 a highly attractive target for therapeutic intervention.
The Allosteric Approach: A Paradigm of Precision
Targeting GPCRs with orthosteric ligands (which bind at the same site as the endogenous agonist) can be challenging due to the high conservation of this site across receptor subtypes, leading to potential off-target effects.[4] Allosteric modulation presents a sophisticated alternative. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the receptor's response to the orthosteric agonist.[4][11][12]
Negative Allosteric Modulators (NAMs) , such as ADX10059, are molecules that bind to an allosteric site and reduce the affinity and/or efficacy of the endogenous agonist.[4][8][12] This offers several advantages:
-
Subtype Selectivity: Allosteric sites are generally less conserved than orthosteric sites, allowing for the design of highly selective drugs.[4]
-
Saturability of Effect: The modulatory effect of a NAM is dependent on the presence of the endogenous agonist, which may reduce the risk of profound receptor inactivation and associated side effects.
-
Favorable Physicochemical Properties: The location of the mGluR5 allosteric site within the transmembrane domain facilitates the design of brain-penetrant small molecules.[2]
ADX10059: Molecular Mechanism of Action
ADX10059 is a potent, selective, and orally bioavailable NAM of the mGluR5 receptor.[13][14] Its mechanism of action can be understood as a multi-step process that translates binding at a distinct allosteric site into the functional inhibition of glutamate-mediated signaling.
Binding to the Transmembrane Allosteric Pocket
The mGluR5 receptor is composed of an extracellular "Venus Flytrap" domain (VFD) where glutamate binds, and a seven-transmembrane (7TM) domain embedded in the cell membrane.[4][11] ADX10059 and other well-characterized NAMs like MPEP and MTEP bind to a common allosteric pocket located deep within this 7TM bundle.[1][11][15] This binding is non-competitive with glutamate. The interaction stabilizes an inactive or less-active conformation of the receptor, which in turn diminishes its ability to couple with and activate downstream G-proteins upon glutamate binding to the VFD.[15]
Caption: Binding sites of Glutamate and the NAM ADX10059 on the mGluR5 receptor.
Attenuation of Downstream Signaling
By stabilizing the inactive receptor state, ADX10059 effectively uncouples glutamate binding from intracellular signal transduction. This leads to a marked reduction in the activation of the canonical Gq/PLC pathway. The functional consequence is a decrease in the production of IP3 and a subsequent blunting of intracellular Ca2+ mobilization, a hallmark of mGluR5 activation.[1] This inhibitory effect extends to other signaling pathways modulated by mGluR5, such as the phosphorylation of ERK1/2.[6][8]
Caption: ADX10059 inhibits mGluR5 signaling, blocking downstream pathways.
Experimental Validation of the Mechanism of Action
The characterization of an mGluR5 NAM like ADX10059 requires a suite of robust in vitro assays to confirm its binding, potency, and mechanism.
Radioligand Binding Assays
These assays are fundamental to demonstrating that a compound binds to the intended allosteric site and to determine its binding affinity (Ki).
Protocol: [3H]MPEP Competition Binding Assay
-
Preparation: Utilize cell membranes from HEK293 cells stably expressing human mGluR5, or rodent brain membrane preparations (e.g., cortical or hippocampal).
-
Incubation: In a 96-well plate, combine membrane preparations with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP, a prototypic NAM) and varying concentrations of the test compound (ADX10059).
-
Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Non-linear regression analysis (e.g., using the Cheng-Prusoff equation) is used to calculate the IC50, from which the Ki value is derived.
In Vitro Functional Assays
Functional assays are crucial to quantify the inhibitory effect of the NAM on glutamate-induced receptor activation.
Protocol: Intracellular Calcium Mobilization Assay
This assay directly measures the inhibition of the canonical Gq/PLC/IP3 pathway.
Caption: Workflow for a typical calcium mobilization functional assay.
-
Cell Culture: Plate HEK293 cells stably expressing human mGluR5 into black-walled, clear-bottom 96- or 384-well microplates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Utilize an automated fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test NAM (ADX10059) to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of glutamate (typically an EC80 concentration to ensure a robust signal) to all wells to stimulate the receptor.
-
Signal Detection: Measure the fluorescence intensity in real-time immediately before and after the addition of glutamate. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The inhibitory effect of the NAM is quantified by the reduction in the glutamate-induced fluorescence signal. A concentration-response curve is generated to determine the IC50 of the NAM.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a cumulative measure of Gq pathway activation.
-
Cell Culture: Plate mGluR5-expressing cells in a suitable microplate format.
-
Stimulation: Incubate cells with varying concentrations of the NAM in the presence of a fixed concentration of glutamate. This is performed in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.
-
Lysis: After the stimulation period (e.g., 30-60 minutes), lyse the cells.
-
Detection: Quantify the accumulated IP1 in the cell lysate using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF) based kit.
-
Data Analysis: The amount of detected IP1 is inversely proportional to the HTRF signal. Plot the signal against the NAM concentration to calculate the IC50.
Pharmacological and Clinical Profile of ADX10059
ADX10059 was rapidly absorbed following oral administration in human subjects.[16] It was investigated in several clinical trials for indications where mGluR5 hyperexcitability is thought to be a key pathological driver.
| Indication | Rationale for Targeting mGluR5 | Clinical Trial Finding |
| GERD | mGluR5 receptors are involved in the neural pathways that trigger transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[17][18] | ADX10059 was shown to significantly reduce esophageal acid exposure and the number of symptomatic reflux episodes.[16][19][20] |
| Migraine | Glutamate is a key neurotransmitter in the trigeminal pain pathway, and mGluR5 is strategically located to modulate nociceptive signaling.[9][14][21] | A Phase IIa proof-of-concept study demonstrated a significant effect in the acute treatment of migraine.[9][22] |
| Anxiety | mGluR5 is highly expressed in brain regions that regulate fear and anxiety, such as the amygdala.[1][13] | A Phase IIa study in dental anxiety did not meet its primary endpoint, though some signs of anxiolytic activity were observed.[23] |
Development of ADX10059 for chronic indications was ultimately halted due to observations of elevated liver transaminases in longer-term studies, highlighting the challenges of drug development even with a well-defined mechanism of action.[24]
Conclusion
ADX10059 serves as a quintessential example of a negative allosteric modulator targeting a Class C GPCR. Its mechanism of action is precise: it binds to a non-competitive allosteric site within the 7TM domain of mGluR5, stabilizing an inactive receptor conformation and thereby attenuating glutamate-induced intracellular signaling. This elegant mechanism effectively dampens mGluR5-mediated neurotransmission, a strategy that has shown therapeutic promise across multiple preclinical and clinical models. The experimental protocols detailed herein provide a robust framework for the identification and characterization of future mGluR5 modulators, guiding the next generation of drug discovery in this important field.
References
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An In-Depth Technical Guide to the Physicochemical Properties of Raseglurant (ADX10059)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raseglurant, also known as ADX10059, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Initially developed for therapeutic applications including migraine, anxiety, and gastroesophageal reflux disease (GERD), its clinical progression was halted due to observations of potential hepatotoxicity with long-term use.[2] Despite its discontinuation from clinical trials, Raseglurant remains a valuable tool in pharmacological research for probing the function and therapeutic potential of the mGluR5 receptor. This guide provides a comprehensive overview of its core chemical structure, molecular weight, and associated physicochemical properties that are critical for its application in both in vitro and in vivo research settings.
Introduction: The Scientific Context of Raseglurant
Glutamate is a primary excitatory neurotransmitter, and its signaling is modulated by receptors such as mGluR5, which are strategically located along neural pathways implicated in pain, anxiety, and reflux.[1] Raseglurant functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate.[1][3] This mechanism offered a promising strategy for interrupting pathological signaling in conditions like migraine.[1] The compound was advanced to Phase II clinical trials before development was ceased.[2][4] Understanding the specific chemical and physical properties of Raseglurant is essential for researchers utilizing it as a pharmacological probe to further investigate mGluR5 signaling pathways and for the rational design of future mGluR5-targeting therapeutics.
Core Molecular Identity
A precise understanding of a compound's structure and nomenclature is the foundation of its scientific application.
Chemical Structure
The two-dimensional structure of Raseglurant is depicted below.
Figure 1: 2D Chemical Structure of Raseglurant.
Systematic Nomenclature and Identifiers
-
IUPAC Name : 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine[2]
-
Development Code : ADX-10059[2]
-
Synonyms : ADX 10059, 2-(2-(3-Fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine[1]
Physicochemical and Molecular Weight Properties
The biological activity, absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate are intrinsically linked to its physicochemical properties.
Summary Data Table
The key quantitative properties of Raseglurant are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FN₂ | [1][2] |
| Molar Mass | 240.281 g/mol | [2] |
| Molecular Weight | 240.27 g/mol | [1] |
| Exact Mass | 240.10627659 Da | [1] |
| XLogP3 | 3.1 | [1] |
| Appearance | Yellow solid | [5] |
| Solubility | Soluble in DMSO (100 mM) | [5] |
In-Depth Analysis of Properties
-
Molecular Weight & Composition : Raseglurant has a molar mass of approximately 240.28 g/mol .[2] This relatively low molecular weight is consistent with the characteristics of many orally bioavailable small molecule drugs, which often adhere to guidelines like Lipinski's "rule of five".[6] The exact mass is crucial for high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the molecule in complex biological matrices.
-
Lipophilicity (XLogP3) : The predicted octanol-water partition coefficient (XLogP3) is 3.1, indicating a moderate level of lipophilicity.[1] This property is a critical determinant of a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB). A balanced lipophilicity is often required for CNS-targeting drugs to ensure sufficient brain penetration without excessive non-specific binding or rapid metabolism.[7]
-
Structural Features : The Raseglurant structure contains a substituted pyridine ring, which is a common motif in medicinal chemistry. The primary amine (-NH₂) and the nitrogen within the pyridine ring can act as hydrogen bond acceptors and donors, influencing solubility and receptor binding. The fluorophenyl-ethynyl group contributes significantly to the molecule's lipophilicity and is critical for its allosteric modulation of the mGluR5 receptor.[8]
Workflow for Physicochemical Characterization
To ensure the identity, purity, and key properties of a research compound like Raseglurant, a standardized characterization workflow is essential. This process validates the material for use in subsequent biological assays.
Experimental Protocol Outline
-
Identity and Purity Confirmation :
-
Technique : High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
-
Procedure : A sample of Raseglurant is dissolved in a suitable solvent (e.g., DMSO) and injected into the LC system. A chromatographic method is used to separate the main compound from any impurities. The eluent is directed to a mass spectrometer to confirm the molecular weight of the primary peak corresponds to Raseglurant (m/z ~241.1 for [M+H]⁺). Purity is assessed by integrating the area of the main peak relative to all other peaks.
-
-
Exact Mass Determination :
-
Technique : High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or TOF analyzer.
-
Procedure : A purified sample is infused or injected into the HRMS instrument. The mass-to-charge ratio is measured with high precision to confirm the elemental composition (C₁₅H₁₃FN₂) by comparing the measured exact mass to the theoretical value (240.1063 Da).[1]
-
-
Structural Elucidation :
-
Technique : Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR).
-
Procedure : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). NMR spectra are acquired to confirm the chemical structure. The proton (¹H) NMR will show the number of different types of protons and their connectivity, while fluorine (¹⁹F) NMR will confirm the presence and environment of the fluorine atom.
-
Characterization Workflow Diagram
Caption: Relationship between Raseglurant's structure, properties, and function.
Conclusion
Raseglurant (ADX10059) is a well-characterized small molecule with physicochemical properties that make it a suitable tool for CNS research. Its moderate molecular weight and lipophilicity facilitate its use in studies requiring cell membrane and blood-brain barrier penetration. Although its clinical development was halted, the detailed understanding of its chemical structure and molecular properties ensures its continued relevance as a selective pharmacological modulator for investigating the complex roles of the mGluR5 receptor in health and disease.
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An In-depth Technical Guide on the Role of ADX10059 in Inhibiting Transient Lower Esophageal Sphincter Relaxations
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
This document provides a comprehensive technical overview of ADX10059, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its role in the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a key mechanism in gastroesophageal reflux disease (GERD).
Part 1: The Pathophysiological Landscape of GERD and TLESRs
Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, esophageal damage.[1] While the pathophysiology of GERD is multifactorial, the primary underlying mechanism is the inappropriate, temporary relaxation of the lower esophageal sphincter (LES), an event termed transient lower esophageal sphincter relaxation (TLESR).[2][3][4]
Unlike swallow-induced LES relaxation, TLESRs are not preceded by swallowing and last longer, typically from 10 to 45 seconds.[1][5] These relaxations are a physiological response, primarily triggered by gastric distension from food or gas, which activates a vasovagal reflex.[2][3][5] In healthy individuals, TLESRs allow for the venting of gas from the stomach.[2] However, in patients with GERD, a higher proportion of TLESRs are associated with the reflux of acidic gastric contents, making them a key therapeutic target.[2][3]
Part 2: The Rationale for Targeting Metabotropic Glutamate Receptor 5 (mGluR5)
The neural pathways controlling TLESRs are complex, involving a vagovagal reflex arc. This reflex is initiated by mechanoreceptors in the proximal stomach that sense distension.[1] Afferent signals travel via the vagus nerve to the brainstem, specifically the dorsal vagal complex, which processes the signals and sends efferent signals back to the LES, causing it to relax.[5]
Glutamate is a key excitatory neurotransmitter in this pathway. Metabotropic glutamate receptors (mGluRs), particularly the Group I receptor mGluR5, have been identified as critical modulators of this reflex.[6][7] mGluR5 is expressed on vagal afferent nerve endings in the gastroesophageal region.[8][9] Activation of these receptors is believed to enhance the excitability of these neurons, thereby facilitating the triggering of TLESRs.[6][9] Consequently, antagonizing mGluR5 presents a logical and targeted approach to reduce the frequency of TLESRs and associated reflux events.[6][8]
Part 3: ADX10059 - A Selective mGluR5 Negative Allosteric Modulator (NAM)
ADX10059 (also known as raseglurant) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[7][8][10] As a NAM, ADX10059 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct, allosteric site on the receptor. This binding induces a conformational change in the receptor that reduces its affinity for and/or response to glutamate. This mechanism offers a more nuanced modulation of the receptor's activity compared to competitive antagonists and can have a better safety profile. The development of ADX10059 was based on the hypothesis that by dampening mGluR5 signaling, the threshold for triggering TLESRs could be raised, thus reducing reflux episodes.[11]
Part 4: Mechanism of Action: How ADX10059 Inhibits TLESRs
The inhibitory action of ADX10059 on TLESRs is rooted in its ability to modulate the vagovagal reflex arc at the peripheral level.
-
Gastric Distension: Following a meal, the stomach wall stretches, activating mechanoreceptors.
-
Vagal Afferent Signaling: This activation triggers signals that travel up the vagal afferent neurons towards the brainstem.
-
mGluR5 Modulation: Glutamate released in this pathway activates mGluR5 receptors on these same afferent neurons, amplifying the signal and increasing the likelihood of a TLESR being triggered.
-
ADX10059 Intervention: By binding to the mGluR5 receptor, ADX10059 reduces the receptor's responsiveness to glutamate. This dampens the afferent signal, making it less likely to reach the threshold required to initiate a TLESR.
-
Reduced TLESRs: The result is a decrease in the frequency of TLESRs and, consequently, a reduction in the number of acid reflux episodes.[8][12]
Caption: Signaling pathway of ADX10059-mediated TLESR inhibition.
Part 5: Preclinical Validation and In-Vivo Efficacy
The therapeutic potential of targeting mGluR5 was first established in animal models. These studies were crucial for demonstrating proof-of-concept before moving into human trials. Ferret and dog models are commonly used as their gastroesophageal physiology and reflux mechanisms are comparable to humans.
In a key study using a conscious ferret model, the mGluR5 antagonist MPEP (a precursor compound to more advanced NAMs) dose-dependently inhibited TLESRs by up to 71%.[6] A more selective analog, MTEP, showed even greater potency, with a 90% inhibition of TLESRs.[6] Similarly, the selective mGluR5 antagonist mavoglurant (AFQ056) was shown to reduce meal-induced TLESRs in dogs.[13] These preclinical findings provided a strong mechanistic basis for the clinical development of mGluR5 antagonists for GERD.[8]
| Compound | Animal Model | Dose | Effect | Reference |
| MPEP | Ferret | 35 µmol/kg | 71% inhibition of TLESRs | [6] |
| MTEP | Ferret | 40 µmol/kg | 90% inhibition of TLESRs | [6] |
| Mavoglurant | Dog | 1-10 mg/kg (oral) | Significant reduction in TLESRs | [13] |
Part 6: Clinical Evidence and Therapeutic Potential
ADX10059 progressed to clinical trials to evaluate its efficacy and safety in patients with GERD. Multiple studies demonstrated that ADX10059 could reduce acid reflux and improve symptoms.
A proof-of-concept study published in the journal Gut evaluated two doses of ADX10059 (50 mg and 250 mg, three times daily) in GERD patients.[8][14] The 250 mg dose significantly reduced the percentage of time the esophageal pH was below 4, from 7.2% on the placebo day to 3.6% on the treatment day.[8][10][14] This dose also significantly reduced the number and duration of symptomatic reflux episodes.[8][14]
A subsequent 2-week, double-blind, placebo-controlled trial further confirmed these findings.[12] ADX10059 (120 mg, twice daily) significantly increased the number of GERD symptom-free days, reduced antacid use, and improved total symptom scores, including heartburn and regurgitation.[12] 24-hour impedance-pH monitoring in a subset of patients showed a significant reduction in both total and acidic reflux events.[12]
| Study Parameter | Placebo | ADX10059 (120 mg b.d.) | P-value | Reference |
| Change in Symptom-Free Days | - | Significant Increase | 0.045 | [12] |
| Change in Heartburn-Free Days | - | Significant Increase | 0.037 | [12] |
| Reduction in Total Reflux Events | - | Significant Reduction | 0.034 | [12] |
| Reduction in Acidic Reflux Events | - | Significant Reduction | 0.003 | [12] |
Despite these promising efficacy results, the development of ADX10059 for chronic indications like GERD was terminated.[15] This decision was based on findings from a long-term study which revealed an incidence of elevated liver enzymes (alanine transaminase, ALT) in patients receiving the drug, suggesting a potential for drug-induced liver injury with prolonged use.[15]
Part 7: Key Experimental Protocols for TLESR Inhibitor Assessment
The evaluation of compounds like ADX10059 relies on robust and validated experimental methodologies. High-resolution manometry (HRM) combined with pH-impedance monitoring is the gold standard for studying TLESRs and reflux events.[2]
Protocol 7.1: High-Resolution Manometry (HRM) and pH-Impedance in a Human Clinical Trial
This protocol outlines the typical methodology for a clinical study assessing the effect of a TLESR inhibitor in GERD patients.
Objective: To quantify the effect of an mGluR5 NAM on the frequency of TLESRs and the number of reflux episodes.
Methodology:
-
Patient Selection: Enroll patients with a confirmed diagnosis of GERD, often those who remain symptomatic despite proton pump inhibitor (PPI) therapy.[12]
-
Washout Period: Patients discontinue all GERD medications for a specified period (e.g., 1-2 weeks) before the study days.
-
Catheter Placement: A high-resolution manometry catheter with integrated impedance and pH channels is passed transnasally and positioned to span from the pharynx to the stomach.
-
Baseline Recording (Placebo): On Day 1, patients receive a placebo. A baseline recording period is initiated, followed by a standardized high-fat meal to induce TLESRs. Postprandial data is collected for 3-4 hours.
-
Treatment Day (Active Drug): On Day 2, patients receive the active drug (e.g., ADX10059). The same meal and recording protocol is followed.[10]
-
Data Analysis: TLESRs are identified based on established criteria: (a) absence of a swallow 4 seconds before to 2 seconds after onset, (b) LES relaxation rate ≥1 mmHg/sec, and (c) nadir pressure <2 mmHg.[2] Reflux events (liquid, gas, or mixed) are identified by impedance monitoring, and their acidity is determined by the pH sensor.
-
Endpoint Comparison: The primary endpoints, such as the number of TLESRs and reflux episodes per hour, are compared between the placebo and active drug periods.[12]
Caption: Workflow for clinical evaluation of a TLESR inhibitor.
Part 8: Conclusion and Future Perspectives
ADX10059 provided a crucial clinical proof-of-concept, demonstrating that inhibiting mGluR5 is a viable strategy for reducing TLESRs and improving GERD symptoms.[10][12] The clinical studies successfully translated the strong preclinical data into meaningful patient benefits.[8][13]
While the development of ADX10059 was halted due to safety concerns with long-term use, the mGluR5 receptor remains a validated and promising target for the treatment of GERD.[15] The experience with ADX10059 underscores the challenge in drug development of balancing efficacy with long-term safety. Future research in this area will likely focus on developing new mGluR5 NAMs with a more favorable safety profile, potentially with different pharmacokinetic properties or tissue-specific actions, to offer a new class of therapy for patients with GERD, particularly for the significant population who do not fully respond to acid suppression with PPIs.[9][16]
References
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Kim, H. I., Hong, S. J., Han, J. P., Seo, J. Y., Hwang, K. H., Maeng, H. J., Lee, T. H., & Lee, J. S. (2013). Specific Movement of Esophagus During Transient Lower Esophageal Sphincter Relaxation in Gastroesophageal Reflux Disease. Journal of Neurogastroenterology and Motility. [Link]
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Frisby, C. L., Johnson, P. J., Houghton, L. A., Blackshaw, L. A., & Andrews, P. L. (2005). Inhibition of transient lower esophageal sphincter relaxation and gastroesophageal reflux by metabotropic glutamate receptor ligands. Gastroenterology. [Link]
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Tack, J., Zerbib, F., Bruley des Varannes, S., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. [Link]
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Addex Pharmaceuticals. (2009). Addex Presents Data on ADX10059 at the AAN. Addex Therapeutics. [Link]
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Addex Pharmaceuticals. (2008). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. Addex Therapeutics. [Link]
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Boecxstaens, G. E., Rohof, W. O., & Tack, J. (2012). The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers. Alimentary Pharmacology & Therapeutics. [Link]
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ClinicalTrials.gov. (2009). ADX10059 as a Monotherapy in Patients With Gastroesophageal Reflux (GERD). National Library of Medicine. [Link]
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Boecxstaens, G. E., Rohof, W. O., & Tack, J. (2012). The effects of a novel metabotropic glutamate receptor 5 antagonist (AZD2066) on transient lower oesophageal sphincter relaxations and reflux episodes in healthy volunteers. PubMed. [Link]
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Tack, J., Zerbib, F., Bruley des Varannes, S., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. PubMed. [Link]
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Addex Pharmaceuticals. (2006). Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. Addex Therapeutics. [Link]
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Smith, L., & Lasserson, D. (2013). The relevance of transient lower oesophageal sphincter relaxations in the pathophysiology and treatment of GORD. The Ulster Medical Journal. [Link]
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Zerbib, F., Bruley des Varannes, S., Roman, S., et al. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. PubMed. [Link]
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Addex Pharmaceuticals. (2009). Development of ADX10059 Ended for Long-term Use. Addex Therapeutics. [Link]
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Sarr, M. G., et al. (2017). Localization and role of metabotropic glutamate receptors subtype 5 in the gastrointestinal tract. Baishideng Publishing Group. [Link]
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Tack, J., Zerbib, F., Bruley des Varannes, S., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. [Link]
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ResearchGate. (2025). Inhibition of Transient Lower Esophageal Sphincter Relaxation and Gastroesophageal Reflux by Metabotropic Glutamate Receptor Ligands. ResearchGate. [Link]
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Patterson, W. B., & Vaezi, M. F. (2025). Physiology, Lower Esophageal Sphincter. StatPearls - NCBI Bookshelf. [Link]
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Fuchs, K. H., & Babic, B. (2020). Transient Lower Esophageal Sphincter Relaxations and Mechanical Incompetence of the Lower Esophageal Sphincter - Is There a Relation. Journal of Surgery and Research. [Link]
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BioSpace. (2009). Addex Pharmaceuticals' ADX10059 Has Potential For Parkinson's Disease Levodopa Induced Dyskinesia (PD-LID). BioSpace. [Link]
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Kim, H. I., & Hong, S. J. (2012). Transient Lower Esophageal Sphincter Relaxation and the Related Esophageal Motor Activities. The Korean Journal of Gastroenterology. [Link]
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Boecxstaens, G., et al. (2017). The selective metabotropic glutamate receptor 5 antagonist mavoglurant (AFQ056) reduces the incidence of reflux episodes in dogs and patients with moderate to severe gastroesophageal reflux disease. PubMed. [Link]
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A Technical Guide to the Binding Affinity and Functional Modulation of Metabotropic Glutamate Receptor 5 by ADX10059
Abstract
This technical guide provides an in-depth examination of the interaction between ADX10059 (Raseglurant) and its target, the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), ADX10059 represents a sophisticated approach to tempering glutamatergic neurotransmission.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and functional consequences of this interaction. We will explore the molecular pharmacology of mGluR5, the rationale for allosteric modulation, detailed protocols for quantifying binding affinity and functional activity, and the clinical context of ADX10059's development.
The Target: Metabotropic Glutamate Receptor 5 (mGluR5)
A Key Modulator of Excitatory Neurotransmission
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G protein-coupled receptor (GPCR) that plays a pivotal role in modulating the effects of L-glutamate, the primary excitatory neurotransmitter in the central nervous system.[2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs mediate slower, more prolonged synaptic responses.[3] mGluR5 is highly expressed in several brain regions, including the cortex, hippocampus, amygdala, and basal ganglia, where it is predominantly localized on postsynaptic terminals.[3][4] This distribution places it in a strategic position to regulate critical brain functions such as synaptic plasticity, learning, memory, and pain perception.
The Canonical Gq/11 Signaling Pathway
The rationale for targeting mGluR5 in various neuropathologic conditions stems from its primary signaling mechanism. Upon activation by glutamate, mGluR5 preferentially couples to Gαq/11 G proteins. This initiates a well-characterized intracellular cascade:
-
Gαq/11 Activation: The activated G protein stimulates phospholipase C (PLC).[3]
-
PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]
-
PKC Activation: The combination of elevated intracellular Ca2+ and DAG leads to the activation of Protein Kinase C (PKC), which then phosphorylates numerous downstream targets to modulate neuronal function.[3]
This pathway is fundamental to the excitatory effects mediated by mGluR5. Dysregulation of this pathway has been implicated in conditions characterized by excessive glutamatergic signaling, such as anxiety, migraine, and gastroesophageal reflux disease (GERD).[5][6][7]
The Modulator: ADX10059 (Raseglurant)
A Negative Allosteric Modulator (NAM)
ADX10059 is a selective, orally bioavailable small molecule that functions as a Negative Allosteric Modulator (NAM) of mGluR5.[1] Unlike orthosteric antagonists, which directly compete with the endogenous ligand (glutamate) for the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand.[4]
The Allosteric Advantage in GPCR Drug Discovery
Targeting an allosteric site on a GPCR like mGluR5 offers several key advantages, making it a preferred strategy for achieving therapeutic precision:
-
Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric binding site. This allows for the design of molecules with high selectivity for a specific receptor (e.g., mGluR5 over other mGluRs), minimizing off-target effects.[2]
-
Spatio-Temporal Control: NAMs are "modulators" of the endogenous signal. They do not have an effect in the absence of the natural ligand and thus preserve the physiological patterns of synaptic transmission, merely dampening excessive activity rather than causing a complete blockade.
-
"Saturability" of Effect: The modulatory effect of a NAM can reach a ceiling, preventing the system from being completely shut down even at high drug concentrations. This can lead to an improved safety profile.
Quantifying the Interaction: Binding Affinity of ADX10059
The critical first step in characterizing a compound like ADX10059 is to quantify its physical binding to the target receptor. This is achieved through radioligand binding assays, which measure the affinity of a molecule for a receptor.
Principle of Competitive Radioligand Binding Assays
To determine the binding affinity (expressed as the inhibitor constant, Ki) of an unlabeled compound (the "competitor," e.g., ADX10059), a competitive binding assay is employed. This technique relies on measuring the ability of the competitor to displace a radiolabeled ligand (a "tracer") that is known to bind to the target receptor with high affinity.
The experiment involves incubating cell membranes expressing mGluR5 with a fixed concentration of a suitable radioligand (e.g., [3H]MPEP, a well-characterized mGluR5 NAM) and varying concentrations of the unlabeled competitor. As the concentration of ADX10059 increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of ADX10059 that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Data Presentation: Binding Affinities of Prototypical mGluR5 NAMs
While specific Ki values for ADX10059 are proprietary and not always published in peer-reviewed literature, it is structurally derived from and distinguished by its high specificity compared to earlier NAMs like MPEP.[4] For context, the binding affinities for these foundational research tools are presented below.
| Compound | Receptor Target | Binding Affinity (Ki) | Source |
| MPEP | mGluR5 | 16 nM | [4] |
| MTEP | mGluR5 | 42 nM | [4] |
MPEP: 2-Methyl-6-(phenylethynyl)pyridine; MTEP: 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a self-validating system for determining the Ki of a test compound at mGluR5.
Causality Behind Experimental Choices:
-
Receptor Source: HEK293 cells stably expressing recombinant rat or human mGluR5 are used to ensure a high density of the target receptor and eliminate confounding variables from other receptor types present in native tissue.
-
Radioligand: [3H]MPEP or a similar tritiated NAM is chosen for its high affinity and selectivity for the mGluR5 allosteric site, providing a stable and easily detectable signal.
-
Non-Specific Binding (NSB) Control: A high concentration of an unlabeled, potent mGluR5 ligand is used to define the amount of radioligand that binds to non-receptor components (e.g., filters, lipids). This is crucial for accuracy, as only specific binding (Total Binding - NSB) is used in calculations.
-
Incubation: Conditions (time, temperature) are optimized to ensure the binding reaction reaches equilibrium.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing mGluR5 to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes (e.g., 40 µg protein), a fixed concentration of [3H]MPEP (e.g., 2 nM), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, [3H]MPEP, and a saturating concentration of a non-radiolabeled mGluR5 NAM (e.g., 10 µM MPEP).
-
Competition Wells: Add cell membranes, [3H]MPEP, and serial dilutions of the test compound (e.g., ADX10059, from 10 pM to 100 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Consequences of Binding
Demonstrating high-affinity binding is essential, but it does not describe the compound's effect on receptor function. Functional assays are required to confirm that ADX10059 acts as a NAM.
Principle of In Vitro Functional Assays
Functional assays measure the downstream consequences of receptor activation. For a Gq-coupled receptor like mGluR5, the most common readout is the mobilization of intracellular calcium. In this assay, cells expressing mGluR5 are loaded with a Ca2+-sensitive fluorescent dye. The addition of a glutamate receptor agonist (like quisqualate or DHPG) will activate mGluR5, leading to IP3 production and a subsequent release of Ca2+ from intracellular stores. This causes a rapid increase in fluorescence, which can be measured in real-time.
To test for NAM activity, the assay is run in the presence of a fixed concentration of the agonist and varying concentrations of ADX10059. As a NAM, ADX10059 will inhibit the agonist-induced Ca2+ signal in a concentration-dependent manner, allowing for the determination of a functional IC50 value. This provides a direct link between the physical binding of the drug and its modulatory effect on receptor signaling.
Experimental Protocol: Calcium Mobilization FLIPR Assay
This protocol provides a high-throughput method to validate the NAM activity of a test compound.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
-
Dye Loading:
-
Aspirate the growth medium from the cells.
-
Add a loading buffer containing a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor (e.g., probenecid, to prevent dye leakage).
-
Incubate the plate in the dark at 37°C for approximately 1 hour.
-
-
Compound Addition and Measurement:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Prepare a separate source plate containing serial dilutions of the test compound (ADX10059) and a fixed, sub-maximal (EC80) concentration of an mGluR5 agonist (e.g., quisqualate).
-
The FLIPR will first measure a baseline fluorescence reading.
-
It will then automatically add the agonist/test compound solution from the source plate to the cell plate.
-
Immediately following the addition, the FLIPR will record the change in fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the percentage of the agonist response versus the log concentration of the test compound (ADX10059).
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value, which represents the concentration of ADX10059 required to inhibit 50% of the agonist-stimulated calcium response.
-
Clinical and Preclinical Context
ADX10059 (Raseglurant) progressed to Phase II clinical trials for several indications, demonstrating the therapeutic potential of mGluR5 modulation.
-
Gastroesophageal Reflux Disease (GERD): As a monotherapy, ADX10059 was shown to significantly reduce reflux events and improve symptoms in GERD patients.[8] The mechanism is believed to involve the modulation of transient lower esophageal sphincter relaxations.[4]
-
Migraine: The drug also showed efficacy in the acute treatment of migraine attacks, with a statistically significant benefit over placebo in the proportion of pain-free patients at 2 hours post-dosing.[3] This is thought to be due to the inhibition of mGluR5 receptors located in key pain-processing pathways.[1]
-
Development Discontinuation: Despite promising efficacy data, the development of ADX10059 for chronic indications was terminated due to observations of elevated liver enzymes (alanine transaminase) in a long-term migraine prevention study. This finding suggested a potential for drug-induced liver injury with prolonged use, making the risk-benefit profile unfavorable for chronic treatment.
Conclusion
ADX10059 serves as a quintessential example of a selective mGluR5 negative allosteric modulator. The methodologies described herein—competitive radioligand binding to establish high-affinity interaction and functional calcium mobilization assays to confirm inhibitory activity—form the cornerstone of in vitro pharmacological characterization for such molecules. These self-validating experimental systems demonstrate a clear link from molecular binding to cellular function. While the clinical development of ADX10059 was halted, it provided crucial proof-of-concept that mGluR5 is a viable therapeutic target for disorders of glutamate signaling. The lessons learned from its development continue to inform the design of next-generation mGluR5 NAMs with improved safety profiles for a range of neurological and psychiatric disorders.
References
- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC. (n.d.). National Center for Biotechnology Information.
-
Adx 10059 | C15H13FN2 | CID 10331863 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Addex Starts Phase IIb ADX10059, Proton Pump Inhibitor Combination Study in GERD Patients. (2008, December 2). Addex Therapeutics.
-
Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - ACS Publications. (2022, September 23). American Chemical Society. Retrieved February 23, 2026, from [Link]
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A Technical Guide to the Preclinical Pharmacology of Raseglurant (ADX10059) in Central Nervous System Disorders
Here is the in-depth technical guide on the preclinical pharmacology of Raseglurant in CNS disorders.
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting the Metabotropic Glutamate Receptor 5 (mGluR5)
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling, primarily orchestrated by the neurotransmitters glutamate and GABA, respectively. Glutamatergic hyperactivity is a key pathological feature in numerous CNS disorders, making the modulation of glutamate receptors a compelling therapeutic strategy.[1] Among the various glutamate receptors, the metabotropic glutamate receptor 5 (mGluR5), a Class C G protein-coupled receptor (GPCR), has emerged as a significant target.[2][3]
Raseglurant (also known as ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[4][5][6] Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate) at its binding site, NAMs bind to a distinct, allosteric site on the receptor.[5][6] This binding induces a conformational change that reduces the receptor's affinity for and/or response to glutamate, offering a more nuanced modulation of neurotransmission rather than a simple blockade.[5] This guide provides a comprehensive overview of the preclinical pharmacology of Raseglurant, detailing its mechanism of action and its evaluation in models of migraine and levodopa-induced dyskinesia (LID) in Parkinson's disease.
Part 1: Molecular Pharmacology and Mechanism of Action
The mGluR5 Signaling Cascade
The mGluR5 receptor is predominantly expressed postsynaptically in brain regions critical for cognition, movement, and pain processing, including the hippocampus, striatum, and cortex.[7] Canonically, its activation by glutamate initiates coupling to Gαq/11 G-proteins.[2][7] This triggers a well-defined intracellular signaling cascade:
-
Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[2]
-
Generation of Second Messengers: This cleavage produces two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][7][8]
-
Activation of Protein Kinase C (PKC): The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C, which phosphorylates numerous downstream targets, modulating neuronal excitability and synaptic plasticity.[7]
This pathway is fundamental to mGluR5's role in synaptic functions like long-term potentiation (LTP) and long-term depression (LTD).[9] Its dysregulation is implicated in conditions characterized by excessive glutamatergic signaling.[10]
In Vitro Characterization of Raseglurant
The validation of a NAM's activity relies on a cascade of in vitro functional assays. These experiments are designed to quantify the compound's ability to inhibit glutamate-induced signaling downstream of the mGluR5 receptor. The choice of assays reflects a self-validating system, confirming the mechanism of action across multiple points in the signaling cascade.
Key In Vitro Assays for mGluR5 NAMs:
-
Calcium (Ca2+) Mobilization Assay: This is often a primary screening assay. It measures the transient increase in intracellular calcium following receptor activation. A NAM, like Raseglurant, will produce a concentration-dependent decrease in the glutamate-induced calcium signal.[11][12]
-
Inositol Monophosphate (IP1) Accumulation Assay: As a direct downstream product of PLC activation, measuring the accumulation of IP1 provides a robust and integrated measure of Gq/11 pathway activation. This assay is less susceptible to the rapid signal kinetics seen in Ca2+ assays.[11][12][13][14]
-
ERK1/2 Phosphorylation Assay: This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which are further downstream in the signaling cascade.[11][12] It provides insight into the modulator's effect on pathways related to synaptic plasticity and gene expression.
Table 1: Summary of In Vitro Pharmacological Profile of Raseglurant (ADX10059)
| Assay Type | Cell Line | Agonist Used | Key Finding | Reference |
|---|---|---|---|---|
| Calcium Mobilization | Recombinant cell lines expressing mGluR5 | Glutamate or Quisqualate | Potent, concentration-dependent inhibition of agonist-induced Ca2+ release. | [3] |
| IP1 Accumulation | Recombinant cell lines expressing mGluR5 | Glutamate or Quisqualate | Demonstrated clear negative allosteric modulation of Gq/11 signaling. | [3] |
| Radioligand Binding | Membranes from mGluR5-expressing cells | [3H]methoxy-PEPy (allosteric site ligand) | Displaced allosteric site radioligands, confirming binding to the NAM site. |[12] |
Part 2: Preclinical Efficacy in CNS Disorder Models
The therapeutic hypothesis for Raseglurant is that by dampening excessive mGluR5 signaling, it can restore physiological function in pathological states. This was tested in validated animal models of specific CNS disorders.
Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease
Scientific Rationale: In Parkinson's disease, the loss of dopaminergic neurons leads to compensatory changes in the basal ganglia, including a state of glutamatergic hyperactivity.[1][15] Chronic treatment with levodopa (L-DOPA), the gold-standard therapy, often leads to debilitating LIDs.[16] This aberrant plasticity is strongly linked to overactive mGluR5 signaling in the striatum. Therefore, negatively modulating mGluR5 is a rational approach to reduce LID without compromising the anti-parkinsonian effects of L-DOPA.[1][15]
Preclinical Model of Choice: The 6-OHDA-Lesioned Rodent The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats or mice is considered the gold standard for preclinical LID studies due to its high reproducibility and translational value.[17][18] The neurotoxin 6-OHDA selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease.
Key Experimental Findings: Preclinical studies with mGluR5 NAMs, including precursors and analogs of Raseglurant, have consistently demonstrated a significant reduction in LID in the 6-OHDA model.[15] These compounds effectively decrease the severity of abnormal involuntary movements (AIMs) induced by chronic L-DOPA administration.[19] This provides a strong, field-proven validation of the therapeutic target.
Migraine
Scientific Rationale: Glutamate is a key neurotransmitter in the trigeminovascular system, the neural pathway implicated in migraine pathophysiology.[20] mGluR5 receptors are strategically located at points along this pathway. The theory is that inhibiting mGluR5 could interrupt the signaling cascade that leads to the initiation and propagation of a migraine attack.[20]
Preclinical Model of Choice: The Glyceryl Trinitrate (GTN) Model In humans, intravenous infusion of GTN (nitroglycerin), a nitric oxide (NO) donor, reliably triggers migraine-like headaches in susceptible individuals.[21][22] This observation has been back-translated into rodent models. Administration of GTN to rodents induces behaviors indicative of headache, such as thermal and mechanical allodynia (pain from a normally non-painful stimulus), which can be measured using von Frey filaments or thermal plates.[23][24] This model is valued for its clinical relevance and its responsiveness to existing anti-migraine therapies like triptans.[24]
Key Experimental Findings: Preclinical studies showed that glutamate receptor antagonists could be effective in migraine models.[25] Raseglurant was advanced into clinical trials for migraine based on the strong mechanistic rationale and positive signals in such preclinical systems.[4][6] These models demonstrated that modulation of the trigeminal system via mGluR5 inhibition was a viable strategy for acute migraine treatment.
Fragile X Syndrome (FXS)
Scientific Rationale: While Raseglurant's development was not primarily focused on FXS, the "mGluR theory of Fragile X" provides a compelling case for its potential application. FXS results from the silencing of the FMR1 gene, leading to the absence of the FMRP protein.[10] FMRP normally acts as a brake on local protein synthesis downstream of mGluR5 activation. In its absence, mGluR5 signaling is exaggerated, leading to excessive protein synthesis, altered synaptic plasticity, and the core cognitive and behavioral symptoms of FXS.[10][26] Therefore, reducing mGluR5 activity with a NAM is hypothesized to correct this core pathophysiological defect.
Preclinical Evidence with mGluR5 NAMs: Extensive preclinical research using Fmr1 knockout (KO) mice, the primary animal model for FXS, has shown that treatment with various mGluR5 NAMs can rescue multiple disease-related phenotypes.[26] These include correcting aberrant dendritic spine morphology, reversing deficits in social behavior, and reducing susceptibility to audiogenic seizures.[27][28] These robust findings in FXS models provided a strong impetus for clinical trials with other mGluR5 NAMs like Mavoglurant.[27][29]
Part 3: Detailed Experimental Protocols
In Vitro Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol describes a standard method for assessing a compound's activity as a NAM at the mGluR5 receptor using a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To determine the concentration-dependent inhibition of glutamate-induced calcium mobilization by Raseglurant.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGluR5 receptor are cultured to ~90% confluency in standard media.
-
Cell Plating: Cells are harvested and seeded into black-walled, clear-bottom 384-well microplates and incubated overnight to allow for attachment.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: A serial dilution of Raseglurant is prepared in the assay buffer. A vehicle control (e.g., 0.1% DMSO) is also prepared.
-
Compound Addition: The prepared Raseglurant dilutions and vehicle are added to the respective wells of the cell plate and incubated for 15-30 minutes. This allows the compound to bind to the receptor before agonist stimulation.
-
Agonist Stimulation & Measurement: The plate is placed in the FLIPR instrument. A solution of glutamate (at a pre-determined EC80 concentration to ensure a robust but sub-maximal signal) is added to all wells simultaneously. The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response in each well is measured. The data is normalized to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). A concentration-response curve is generated, and the IC50 value (the concentration of Raseglurant that causes 50% inhibition of the glutamate response) is calculated.
In Vivo Protocol: 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia
Objective: To assess the efficacy of Raseglurant in reducing the severity of established LIDs in a rat model of Parkinson's disease.
Methodology:
-
Lesioning Surgery: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. The neurotoxin 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the right medial forebrain bundle.
-
Post-Operative Recovery & Lesion Confirmation: Rats recover for 2-3 weeks. A successful lesion (>90% depletion of dopaminergic neurons) is confirmed by measuring contralateral rotations induced by an apomorphine (0.05 mg/kg, s.c.) challenge. Only rats exhibiting >7 full contralateral turns per minute are included.
-
LID Induction: Rats are treated daily with L-DOPA (6 mg/kg) and benserazide (12.5 mg/kg) via intraperitoneal (i.p.) injection for 21 days to induce stable AIMs.
-
Drug Testing: On test days, rats are pre-treated with either vehicle or Raseglurant (at various doses, e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes before the L-DOPA/benserazide injection.
-
Behavioral Scoring: Immediately following L-DOPA injection, each rat is placed in an individual transparent cylinder. AIMs are scored by a trained observer blinded to the treatment condition. Scoring occurs every 20 minutes for a total of 3 hours. AIMs are categorized into axial, limb, and orolingual subtypes, each scored on a severity scale from 0 (absent) to 4 (continuous, severe).
-
Data Analysis: The total AIMs score for each rat is calculated by summing the scores across all time points. The mean AIMs scores for the Raseglurant-treated groups are compared to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in the AIMs score indicates anti-dyskinetic efficacy.[30]
Part 4: Translational Perspective and Conclusion
Raseglurant (ADX-10059) represents a well-characterized mGluR5 NAM with a strong preclinical data package supporting its therapeutic potential in CNS disorders driven by glutamatergic dysfunction. The preclinical studies in validated animal models of L-DOPA-induced dyskinesia and migraine provided a solid rationale for its advancement into human trials.[4][6]
However, the development of Raseglurant was ultimately discontinued during Phase II clinical trials. The reason for termination was the observation of possible predictive signs of hepatotoxicity (elevated liver transaminases) in patients undergoing long-term use, which made the risk-benefit profile unfavorable for chronic conditions.[4][31]
Despite its discontinuation, the preclinical and early clinical journey of Raseglurant provides invaluable insights for the field. It validated mGluR5 as a therapeutic target for both LID and migraine and underscored the utility of the preclinical models used in its evaluation. The challenges encountered, particularly regarding off-target toxicity, highlight the critical need for comprehensive safety pharmacology and the development of next-generation modulators with improved safety profiles. The work done on Raseglurant has paved the way for other mGluR5 modulators, such as Dipraglurant, which have also been investigated for LID, demonstrating the enduring promise of this therapeutic strategy.[15][32]
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Adx 10059 potential therapeutic targets in Fragile X syndrome
Technical Deep Dive: Adx 10059 (Raseglurant) and mGluR5 Modulation in Fragile X Syndrome
Executive Summary
This compound (Raseglurant) represents a pivotal, albeit discontinued, chemotype in the exploration of metabotropic glutamate receptor 5 (mGluR5) as a therapeutic target for Fragile X Syndrome (FXS). Developed by Addex Therapeutics, this compound is a potent, highly selective negative allosteric modulator (NAM) .
While its clinical development for chronic indications (Migraine, GERD) was terminated due to hepatotoxicity, this compound remains a critical "tool compound" that validated the mGluR Theory of Fragile X . This theory posits that the loss of Fragile X Messenger Ribonucleoprotein (FMRP) leads to unchecked mGluR5 signaling, resulting in excessive protein synthesis and synaptic plasticity deficits. This guide dissects the molecular mechanism, preclinical validation protocols, and translational lessons derived from this compound and the mGluR5 NAM class.
Molecular Mechanism & Target Validation
The mGluR Theory of Fragile X
In neurotypical physiology, activation of mGluR5 stimulates local mRNA translation at the synapse, a process tightly regulated ("braked") by FMRP. In FXS, the silencing of the FMR1 gene removes this brake.
-
Consequence: Constitutive and agonist-induced mGluR5 signaling drives excessive protein synthesis (e.g., Arc, Map1b).
-
Phenotype: This results in exaggerated Long-Term Depression (LTD) and immature, dysmorphic dendritic spines.
Mechanism of Action: this compound
This compound functions as a Negative Allosteric Modulator (NAM) .[1][2] Unlike competitive antagonists that block the glutamate binding site (Venus Flytrap domain), this compound binds to a distinct allosteric site within the transmembrane domain (7-TM).
-
Effect: It stabilizes the receptor in an inactive conformation, reducing both constitutive activity and the efficacy of glutamate.
-
Selectivity: Highly selective for mGluR5 over mGluR1 and other GPCRs.
Signaling Pathway Visualization
Caption: The mGluR5 signaling axis in FXS. This compound inhibits the receptor, compensating for the missing FMRP brake.
Preclinical Pharmacology & Experimental Protocols
Research utilizing this compound and analogous NAMs (e.g., MPEP, CTEP) relies on two gold-standard assays: Hippocampal LTD (in vitro) and Audiogenic Seizure susceptibility (in vivo).
Protocol: mGluR-Dependent LTD Recording
This assay measures synaptic plasticity. In Fmr1 KO mice, DHPG (a group I mGluR agonist) induces exaggerated LTD.
Workflow:
-
Slice Preparation: Rapidly decapitate Fmr1 KO mice (P21-P28). Isolate the hippocampus in ice-cold, oxygenated cutting solution.
-
Recovery: Incubate transverse slices (350-400 µm) in ACSF at room temperature for 1-2 hours.
-
Baseline Recording: Stimulate Schaffer collaterals; record fEPSPs (Field Excitatory Post-Synaptic Potentials) in the CA1 region. Establish a stable 20-min baseline.
-
Drug Application: Peruse This compound (1-10 µM) or vehicle for 15 mins prior to induction.
-
Induction: Apply DHPG (100 µM) for 5-10 mins to induce LTD.
-
Washout & Measurement: Wash out DHPG but maintain this compound. Record fEPSPs for 60 mins.
-
Validation: Fmr1 KO slices show ~50% depression. This compound treatment should restore depression to wild-type levels (~15-20%).
Protocol: Audiogenic Seizure Assay
Fmr1 KO mice exhibit fatal seizures in response to high-decibel noise, a phenotype robustly rescued by mGluR5 NAMs.
Workflow:
-
Subject: Fmr1 KO mice (C57BL/6 background), age P21.
-
Dosing: Administer This compound (e.g., 10-30 mg/kg, i.p.) or vehicle 30-60 mins prior to testing.
-
Chamber: Place mouse in a sound-attenuated chamber with a clear observation lid.
-
Stimulus: Expose to a 120 dB alarm (mixed frequency) for 60 seconds.
-
Scoring:
-
0: No response.
-
1: Wild running (WR).
-
2: Clonic seizure.
-
3: Tonic-clonic seizure (respiratory arrest/death).
-
-
Endpoint: Calculate the percentage of mice protected from respiratory arrest.
Experimental Workflow Diagram
Caption: Parallel workflows for validating this compound efficacy in synaptic plasticity (LTD) and behavioral (Seizure) phenotypes.
Quantitative Data Summary
The following table summarizes the pharmacological profile of this compound (Raseglurant) as established in preclinical and early clinical studies.
| Parameter | Value / Characteristic | Context |
| Chemical Name | 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine | Structure ID: C15H13FN2 |
| Target Class | mGluR5 Negative Allosteric Modulator (NAM) | Non-competitive inhibition |
| Binding Affinity ( | 4.4 nM | Highly potent at transmembrane allosteric site |
| Selectivity | >1000-fold vs. mGluR1, mGluR2/3 | High specificity minimizes off-target effects |
| Efficacy (In Vivo) | Significant reduction in audiogenic seizures | Validated in Fmr1 KO mice (Class effect) |
| Clinical Status | Discontinued (Phase IIb) | Failed due to hepatotoxicity in chronic use |
Translational Challenges & Future Outlook
While this compound validated the target, it failed as a drug. Understanding why is crucial for future development.
-
Hepatotoxicity: In Phase IIb trials for migraine prevention and GERD, this compound caused reversible elevations in liver transaminases (ALT/AST). This was likely an off-target "chemotype" effect rather than a mechanism-based toxicity of mGluR5 inhibition.
-
Tolerance: Chronic treatment with mGluR5 NAMs (like CTEP) in mice has shown that while acute dosing works, chronic dosing can lead to tolerance, where the receptor system recalibrates.
-
The "Dipraglurant" Pivot: Following the failure of this compound, Addex shifted focus to Dipraglurant (ADX48621) , a different chemotype with a better safety profile, which has been investigated for Parkinson's Levodopa-Induced Dyskinesia (PD-LID) and holds potential for FXS.
References
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Addex Therapeutics. (2009). Addex Presents Data on ADX10059 at the AAN. Addex Therapeutics Press Release. Link
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Bear, M. F., Huber, K. M., & Warren, S. T. (2004). The mGluR theory of fragile X mental retardation. Trends in Neurosciences, 27(7), 370-377. Link
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Zerbib, F., et al. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics, 33(8), 911-921. Link
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Dölen, G., et al. (2007).[3] Correction of fragile X syndrome in mice. Neuron, 56(6), 955-962. Link
-
Marin, J. C., & Goadsby, P. J. (2010).[2][4] Glutamatergic fine tuning with ADX-10059: a novel therapeutic approach for migraine?. Expert Opinion on Investigational Drugs, 19(4), 555-561.[2][5] Link
Sources
Technical Guide: Orthosteric Antagonism vs. ADX10059-Mediated Allosteric Modulation of mGluR5
Executive Summary
This technical guide delineates the mechanistic, kinetic, and therapeutic distinctions between classical orthosteric antagonists and ADX10059 , a benchmark Negative Allosteric Modulator (NAM) for the metabotropic glutamate receptor subtype 5 (mGluR5).
For drug development professionals, the distinction is not merely semantic but defines the safety margin , signaling ceiling , and probe dependence of the therapeutic agent. While orthosteric antagonists act as binary "off-switches" by competing directly with endogenous glutamate, ADX10059 functions as a "dimmer switch," binding to the transmembrane domain to conformationally restrict receptor activation without abolishing endogenous tone.
Part 1: Molecular Mechanisms & Binding Topology
The Orthosteric Antagonist
Orthosteric antagonists bind to the Venus Flytrap Domain (VFD) of the mGluR5, the same site occupied by the endogenous ligand, glutamate.
-
Mechanism: Steric hindrance.
-
Kinetics: Mutually exclusive binding.[1] High concentrations of glutamate can surmount the blockade (competitive antagonism).
-
Outcome: Complete cessation of signaling if antagonist concentration is sufficient.
ADX10059 (Negative Allosteric Modulation)
ADX10059 (dipraglurant) binds to a distinct allosteric site located within the 7-Transmembrane (7-TM) domain, specifically overlapping with the MPEP/MTEP binding pocket.
-
Mechanism: Conformational induction. It stabilizes the receptor in an inactive state or increases the energy barrier for the transition to the active state.
-
Kinetics: Non-competitive with respect to the orthosteric site. Increasing glutamate concentration cannot fully overcome the block if the NAM is saturating.
-
Outcome: A "ceiling effect" on efficacy (
depression) rather than a simple rightward shift in potency ( ).
Visualization of Receptor Topology
Caption: Topology of mGluR5 binding. Orthosteric agents compete at the VFD, while ADX10059 modulates signaling via the 7-TM domain.
Part 2: Pharmacological Differentiation
The defining characteristic of ADX10059 is saturability . Unlike orthosteric antagonists, where the effect is theoretically infinite (limited only by solubility and toxicity), allosteric modulation is limited by the cooperativity factor (
Comparative Pharmacodynamics
| Parameter | Orthosteric Antagonist | ADX10059 (NAM) | Clinical Implication |
| Binding Site | Extracellular VFD | Transmembrane Domain (7-TM) | ADX10059 avoids competition with high synaptic glutamate. |
| Schild Analysis | Slope = 1.0 (Linear) | Slope | Standard competitive assays will miscalculate NAM potency. |
| Effect on Agonist | Rightward shift of | Depression of | NAMs act as a "ceiling," preventing over-excitation without silencing the system. |
| Saturability | Non-saturable (Complete block) | Saturable (Partial block possible) | Safety: Overdose of NAM may not completely shut down brain signaling. |
| Probe Dependence | Low | High | Efficacy depends on the specific agonist used in the assay. |
The "Ceiling Effect" in Therapeutics
In the context of GERD (Gastroesophageal Reflux Disease), ADX10059 was designed to inhibit Transient Lower Esophageal Sphincter Relaxations (TLOSRs).
-
Orthosteric Risk: Complete blockade of mGluR5 could impair swallowing or cognitive function (learning/memory).
-
ADX10059 Benefit: By only reducing the efficacy of glutamate signaling, it normalizes the hyperactive reflex arc without abolishing the basal tone required for normal sphincter function [1].
Part 3: Experimental Validation Protocols
To distinguish ADX10059 from an orthosteric antagonist in the lab, one must utilize assays that account for binding kinetics and non-competitive inhibition .
Protocol: Calcium Mobilization Assay (FLIPR)
mGluR5 couples to
Objective: Differentiate NAM behavior (Emax depression) from Competitive Antagonism (Right-shift).
Reagents:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium dye (Fluo-4 AM or Calcium-6).
-
Agonist: Glutamate or DHPG.
Workflow:
-
Cell Plating: Seed cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.
-
Dye Loading: Aspirate media; add Dye Loading Buffer (with Probenecid to inhibit transport). Incubate 60 min at 37°C.
-
Baseline Read: Measure fluorescence (
) for 10 seconds. -
Compound Addition (CRITICAL): Add ADX10059 (or vehicle).
-
Note:You must pre-incubate for 10-15 minutes. Unlike orthosteric antagonists, NAMs require time to equilibrate the receptor ensemble into a "resistant" state before the agonist "shock."
-
-
Agonist Addition: Inject
concentration of Glutamate. -
Measurement: Record Calcium flux for 120 seconds.
Data Analysis:
-
Calculate
. -
Orthosteric: Plotting Log[Antagonist] vs. Response yields a shift in Glutamate
. -
ADX10059: Plotting Log[NAM] vs. Response yields a decrease in the maximal response (
) plateau.
Visualization: FLIPR Assay Logic
Caption: FLIPR workflow emphasizing the critical pre-incubation step required for accurate NAM characterization.
Part 4: Therapeutic Implications & ADX10059 Profile[6]
Clinical Efficacy vs. Toxicity
ADX10059 demonstrated "Proof of Concept" in reducing acid reflux events in GERD patients and attenuating migraine pain [2].
-
Efficacy: The NAM mechanism successfully reduced TLOSRs (the mechanical cause of reflux) without the severe side effects associated with complete mGluR5 blockade (e.g., psychotomimetic effects).
-
Failure Mode: Development was halted not due to lack of efficacy, but due to hepatotoxicity (liver enzyme elevation) and dizziness observed in long-term dosing [3]. This highlights that while the mechanism (NAM) is superior for this indication, the chemotype (specific molecule structure) requires optimization.
Why NAMs are Preferred for CNS/GI Targets
-
Temporal Selectivity: ADX10059 only modulates the receptor when endogenous glutamate is released. It respects the physiological timing of neural circuits.
-
Subtype Selectivity: The allosteric binding pocket (7-TM) is less conserved than the orthosteric glutamate pocket (VFD), allowing for higher selectivity against other mGluRs (e.g., mGluR1), reducing off-target effects [4].
References
-
Zerbib, F., et al. (2011).[3][6] "Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease." Alimentary Pharmacology & Therapeutics. Link
-
Keywood, C., et al. (2009).[3] "ADX10059, a negative allosteric modulator of the mGlu5 receptor, reduces reflux in patients with gastro-oesophageal reflux disease."[3][7][8][9] Gut. Link
-
Addex Therapeutics. (2009).[9] "Development of ADX10059 ended for long-term use." FierceBiotech. Link
-
Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link
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The Rise and Fall of Raseglurant (Adx 10059): A Technical Guide to its Development for Migraine and GERD
Executive Summary: Raseglurant (Adx 10059), a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), emerged as a promising novel therapeutic for both migraine and gastroesophageal reflux disease (GERD). Its unique mechanism of action, targeting the underlying pathophysiology of these conditions, garnered significant interest within the scientific community. This guide provides an in-depth technical overview of the development history of raseglurant, from its preclinical rationale to its clinical evaluation, culminating in the critical findings that led to the cessation of its development for chronic indications.
Introduction: Targeting Glutamate Dysregulation in Migraine and GERD
Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in a vast array of physiological processes. Its dysregulation has been implicated in the pathophysiology of numerous neurological and peripheral disorders. The metabotropic glutamate receptor 5 (mGluR5) has been identified as a key player in modulating neuronal excitability and synaptic plasticity, making it an attractive therapeutic target.[1]
Raseglurant, a potent and selective mGluR5 negative allosteric modulator (NAM), was developed by Addex Therapeutics to address conditions characterized by glutamate-mediated hyperexcitability.[2][3] This guide will explore the distinct yet overlapping scientific rationale and development pathways of raseglurant for the treatment of migraine and GERD.
Raseglurant for Migraine Prophylaxis
Scientific Rationale and Preclinical Evidence
The rationale for targeting mGluR5 in migraine stems from the understanding that glutamate is a key neurotransmitter in the initiation and propagation of the "migraine circuit," a positive feedback loop involving pain and inflammation in the brain.[4][5] mGluR5 is strategically expressed in brain regions critical to this circuit.[4] The prevailing hypothesis was that by inhibiting mGluR5, raseglurant could interrupt this circuit, thereby preventing the onset of migraine attacks.[4]
Preclinical studies provided foundational support for this hypothesis. In established animal models, mGluR5 antagonists demonstrated the ability to attenuate the activation of the trigeminocervical complex (TCC), a key relay center for headache pain.[5]
Clinical Development
Following promising preclinical data, raseglurant entered clinical trials for migraine. An initial Phase IIa proof-of-concept study for the acute treatment of migraine demonstrated a statistically significant effect. In this trial with 129 patients, a higher percentage of those receiving ADX10059 were pain-free at two hours compared to placebo (16.7% vs. 4.7%, p=0.039).[6]
This initial success prompted the initiation of a larger Phase IIb trial (ADX10059-206) designed to evaluate the efficacy and safety of raseglurant for migraine prevention.[4][7]
The ADX10059-206 Migraine Prevention Trial
This multi-center, double-blind, placebo-controlled, dose-ranging study enrolled approximately 240 patients who experienced three or more migraines per month.[4][8] After a one-month baseline period, patients were to receive treatment for three months. The primary endpoint was a comparison of migraine frequency and severity in the final month of treatment relative to the baseline period.[8]
Table 1: ADX10059-206 Trial Design
| Parameter | Description |
| Study ID | ADX10059-206 |
| Phase | IIb |
| Indication | Migraine Prevention |
| Design | Double-blind, placebo-controlled, dose-ranging |
| Patient Population | Patients with ≥3 migraines per month |
| N | ~240 |
| Treatment Duration | 3 months |
| Primary Endpoint | Change in migraine frequency and severity |
Source: Fierce Biotech, 2009.[8]
Discontinuation Due to Safety Concerns
In December 2009, Addex Pharmaceuticals announced the early termination of the ADX10059-206 trial and the discontinuation of raseglurant's development for chronic indications.[8] This decision was based on the observation of elevated liver enzyme levels in a concerning number of participants. Specifically, 6% of patients (16 out of 257) across all dose groups showed alanine transaminase (ALT) levels greater than five times the upper limit of normal (>5xULN).[8] While bilirubin levels remained normal in all but one of these patients, a rise in transaminases to this level is considered a potential predictor of drug-induced liver injury.[8] The incidence of these elevations appeared to be related to the duration of dosing, raising significant safety concerns for long-term use.[8]
Raseglurant for Gastroesophageal Reflux Disease (GERD)
Scientific Rationale and Preclinical Evidence
The therapeutic rationale for raseglurant in GERD focused on a different physiological mechanism: the regulation of the lower esophageal sphincter (LES). Transient lower esophageal sphincter relaxations (TLESRs) are the primary cause of gastroesophageal reflux.[9] Preclinical research indicated that mGluR5 is involved in the neural pathways that control TLESRs.[9] It was hypothesized that by inhibiting mGluR5, raseglurant could reduce the frequency of TLESRs, thereby decreasing reflux events.[9]
This hypothesis was tested in a conscious ferret model, an established preclinical model for studying GERD. In these studies, mGluR5 antagonists were shown to potently inhibit TLESRs and subsequent reflux episodes.[9]
Clinical Development
The promising preclinical findings led to a series of clinical trials to evaluate raseglurant in patients with GERD.
An initial proof-of-concept study demonstrated that raseglurant could reduce esophageal acid exposure and improve symptoms in GERD patients. A 250 mg dose of ADX10059 significantly decreased the percentage of time with a pH below 4.[10]
A double-blind, placebo-controlled Phase IIb trial (ADX10059-204) was conducted to assess raseglurant as a monotherapy for GERD.[2][11] The study enrolled 103 GERD patients who were responders to proton pump inhibitors (PPIs).[2] Following a two-week washout period, patients received either 120 mg of raseglurant or a placebo twice daily for two weeks.[2]
The primary endpoint was the number of GERD symptom-free days in the second week of treatment compared to the last seven days of the baseline period.[2] A subset of 24 patients also underwent 24-hour impedance-pH monitoring to objectively measure reflux events.[2]
Table 2: Key Efficacy Endpoints of the ADX10059-204 Monotherapy Trial
| Endpoint | Result | P-value |
| GERD Symptom-Free Days | Significantly Increased | 0.045 |
| Heartburn-Free Days | Significantly Increased | 0.037 |
| Antacid Use | Significantly Reduced | 0.017 |
| Total Symptom Score | Significantly Improved | 0.048 |
| Total Reflux Events | Significantly Reduced | 0.034 |
| Acidic Reflux Events | Significantly Reduced | 0.003 |
Source: Zerbib F, et al. Aliment Pharmacol Ther. 2011.[2]
The results of this trial were positive, demonstrating that raseglurant monotherapy effectively reduced both the symptoms and the number of reflux events in GERD patients.[2] The most common adverse events reported were mild to moderate dizziness and vertigo.[2]
Another Phase IIb trial (ADX10059-205) was initiated to evaluate raseglurant as an add-on therapy for GERD patients who were only partial responders to PPIs.[8] This study enrolled 280 patients and involved four weeks of twice-daily administration of raseglurant (at doses of 50mg, 100mg, or 150mg) or a placebo, in addition to their existing PPI treatment.[8] The primary endpoint was patient-reported symptom control compared to baseline.[8] While the development of raseglurant for long-term use was halted due to the findings in the migraine trial, a review of the blinded safety data from this 4-week study showed an incidence of ALT >5x ULN of 0.6% (2 of 295 patients), which was considered in line with expectations for this type of study.[8]
Experimental Protocols and Methodologies
Preclinical Migraine Model: Trigeminocervical Complex (TCC) Electrophysiology
A standard preclinical model for migraine research involves the electrical stimulation of the dura mater and recording of neuronal activity in the TCC of anesthetized animals.
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rat or cat) and perform a craniotomy to expose the dura mater and the TCC.
-
Electrode Placement: Position a stimulating electrode over the dura mater and a recording electrode in the TCC.
-
Baseline Recording: Record baseline neuronal firing rates in the TCC.
-
Dural Stimulation: Apply electrical stimulation to the dura mater to evoke neuronal firing in the TCC, simulating a key aspect of migraine pathophysiology.
-
Drug Administration: Administer raseglurant or vehicle control systemically or locally.
-
Post-Dosing Recording: Record TCC neuronal activity following drug administration to assess the inhibitory effects of the compound.
Preclinical GERD Model: Ferret Model of Transient Lower Esophageal Sphincter Relaxations (TLESRs)
The conscious ferret model is a well-established tool for studying the mechanisms of GERD and the effects of potential therapeutics on TLESRs.
Protocol Outline:
-
Animal Preparation: Surgically implant a gastric fistula and manometry/pH catheters in ferrets to allow for gastric infusion and measurement of esophageal and LES pressures and pH.
-
Baseline Recording: After a recovery period, record baseline LES pressure, esophageal pH, and the frequency of spontaneous TLESRs.
-
Induction of TLESRs: Induce TLESRs through gastric distension by infusing a liquid meal or air into the stomach via the fistula.
-
Drug Administration: Administer raseglurant or a vehicle control.
-
Post-Dosing Recording: Record the frequency and duration of TLESRs and reflux events following drug administration.
Clinical Methodology: 24-Hour Esophageal pH-Impedance Monitoring
This technique is the gold standard for diagnosing and quantifying GERD. It measures both the acidity (pH) and the physical presence of refluxate (impedance) in the esophagus over a 24-hour period.
Procedure Outline:
-
Catheter Placement: A thin, flexible catheter with multiple pH and impedance sensors is passed through the patient's nose and positioned in the esophagus, with the distal sensor located just above the LES.
-
Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. The device records pH and impedance data continuously.
-
Patient Diary: Patients are instructed to maintain a diary, noting the times of meals, sleep, and the occurrence of any GERD symptoms.
-
Data Analysis: The recorded data is downloaded and analyzed to determine the total time the esophageal pH is below 4 (acid exposure time), the number and type (acidic, weakly acidic, non-acidic) of reflux events, and the correlation between reflux events and patient-reported symptoms.
Signaling Pathways and Mechanisms of Action
mGluR5 Signaling in Migraine Pathophysiology
In the context of migraine, the activation of mGluR5 in the trigeminal system is thought to contribute to central sensitization, a state of neuronal hyperexcitability that lowers the threshold for pain.
Caption: Raseglurant inhibits mGluR5, blocking downstream signaling that leads to central sensitization and migraine pain.
mGluR5 Signaling in the Control of the Lower Esophageal Sphincter
In the peripheral nervous system, mGluR5 is involved in the vagal pathways that trigger TLESRs.
Caption: Raseglurant blocks mGluR5 in vagal pathways, reducing the frequency of TLESRs and GERD.
Conclusion and Future Perspectives
The development of raseglurant (this compound) represents a compelling chapter in the exploration of mGluR5 as a therapeutic target. The program demonstrated a strong scientific rationale and achieved clinical proof-of-concept in both migraine and GERD, validating the therapeutic potential of mGluR5 modulation for these conditions.
Ultimately, the development of raseglurant for chronic indications was halted due to safety concerns, specifically the risk of drug-induced liver injury with long-term use. This outcome underscores the critical importance of thorough safety evaluations in drug development.
Despite the discontinuation of raseglurant, the knowledge gained from its development continues to inform the field. The validation of mGluR5 as a target has spurred the development of new generations of mGluR5 modulators with potentially improved safety profiles. The story of raseglurant serves as a valuable case study for researchers and drug development professionals, highlighting both the promise of novel therapeutic targets and the unforeseen challenges that can arise on the path to clinical application.
References
-
Fierce Biotech. (2009, December 15). Development of ADX10059 ended for long-term use. [Link]
-
Zerbib, F., Bruley des Varannes, S., Roman, S., Tutuian, R., Galmiche, J. P., Mion, F., ... & Keywood, C. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary pharmacology & therapeutics, 33(8), 911–921. [Link]
-
Fierce Biotech. (2008, December 17). Addex Starts a Phase IIb Trial of ADX10059 for Migraine Prevention. [Link]
-
Addex Pharmaceuticals. (2008, December 17). Addex Starts a Second Phase IIb Trial of ADX10059 in GERD. [Link]
-
Addex Pharmaceuticals. (2008, December 17). Addex Starts a Phase IIb Trial of ADX10059 for Migraine Prevention. [Link]
-
Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut, 58(9), 1192-1199. [Link]
-
Fierce Biotech. (2008, January 3). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. [Link]
-
Marin, J. C., & Goadsby, P. J. (2010). Glutamatergic fine tuning with ADX-10059: a novel therapeutic approach for migraine?. Expert opinion on investigational drugs, 19(4), 555–561. [Link]
-
ClinicalTrials.gov. (n.d.). ADX10059 Migraine Prevention Study. [Link]
-
Fierce Biotech. (2009, April 29). Addex Presents Data on ADX10059 at the AAN. [Link]
-
Addex Therapeutics. (2009, December 15). Development of ADX10059 Ended for Long-term Use. [Link]
-
Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut, 58(9), 1192-1199. [Link]
-
Wikipedia. (n.d.). Raseglurant. [Link]
-
BioSpace. (2009, September 14). Addex Pharmaceuticals' ADX10059 Has Potential For Parkinson's Disease Levodopa Induced Dyskinesia (PD-LID). [Link]
-
Addex Pharmaceuticals. (2009, November 16). Addex ADX10059 Monotherapy is Effective on GERD Symptoms in Phase IIb Clinical Trial. [Link]
-
Addex Therapeutics. (2009, December 15). Development of ADX10059 Ended for Long-term Use. [Link]
-
Fierce Biotech. (2008, January 3). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. [Link]
-
Fierce Biotech. (2008, December 2). Addex Starts Phase IIb ADX10059, Proton Pump Inhibitor Combination Study in GERD Patients. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Bartsch, T., & Goadsby, P. J. (2003). The trigeminocervical complex and migraine: current concepts and synthesis. Current pain and headache reports, 7(5), 371–376. [Link]
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ADX10059 (Raseglurant): Selectivity Profile & Pharmacological Characterization
Executive Summary
ADX10059 (also known as Raseglurant ) represents a pivotal benchmark in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). Unlike orthosteric antagonists that compete directly with glutamate, ADX10059 binds to a distinct allosteric site within the transmembrane domain, offering a non-competitive mechanism of action that preserves the temporal fidelity of physiological signaling while dampening pathological overactivation.
This guide details the selectivity profile of ADX10059, validating its utility as a highly specific pharmacological tool. With a potency of IC50 = 17.1 nM at the human mGluR5 and >1000-fold selectivity against the closely related mGluR1 and ionotropic glutamate receptors (iGluRs), ADX10059 serves as a critical reference standard for investigating glutamatergic signaling in gastroesophageal reflux disease (GERD), migraine, and anxiety disorders.
Molecular Mechanism & Chemical Identity
Chemical Structure
ADX10059 belongs to the aryl-acetylenic class of mGluR5 NAMs, structurally related to the prototype compound MPEP [2-methyl-6-(phenylethynyl)pyridine].
-
IUPAC Name: 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine[1][2]
-
Molecular Formula: C15H13FN2[1]
-
Key Structural Feature: The alkyne linker connects a substituted pyridine ring to a fluorophenyl moiety, a scaffold optimized for deep binding within the 7-transmembrane (7TM) domain of the receptor.
Mechanism of Action: Allosteric Modulation
ADX10059 functions as a Negative Allosteric Modulator (NAM) .[1][2][3][4][5] It does not bind to the extracellular "Venus flytrap" domain where glutamate binds. Instead, it occupies a hydrophobic pocket in the transmembrane helices (TM3, TM6, TM7). This binding stabilizes the receptor in an inactive conformation, preventing the G-protein coupling required for downstream signaling.
Diagram 1: mGluR5 Signaling Pathway & ADX10059 Inhibition
This diagram illustrates the Gq-coupled pathway of mGluR5 and the specific node of inhibition by ADX10059.
Caption: ADX10059 inhibits the Gq-PLC-IP3 cascade by locking the 7TM domain, preventing Ca2+ mobilization despite glutamate binding.
Selectivity Profile
The scientific value of ADX10059 lies in its clean pharmacological profile . Extensive screening against >65 receptors, transporters, and ion channels confirms its specificity.[2]
Primary Potency vs. Off-Target Activity
The compound exhibits low-nanomolar potency at mGluR5 while remaining virtually inactive at the closest homolog (mGluR1) and ionotropic receptors.
Table 1: Quantitative Selectivity Profile of ADX10059
| Receptor Target | Mechanism | Potency (IC50 / Ki) | Selectivity Ratio (vs. mGluR5) |
| mGluR5 (Human) | NAM | 17.1 nM | 1x (Reference) |
| mGluR1 (Human) | NAM | > 10,000 nM (>10 µM) | > 580x |
| mGluR2 / mGluR3 | NAM/PAM | > 30,000 nM | > 1,700x |
| NMDA Receptor | Antagonist | > 30,000 nM | > 1,700x |
| AMPA Receptor | Antagonist | > 30,000 nM | > 1,700x |
| Kainate Receptor | Antagonist | > 30,000 nM | > 1,700x |
| GABA-A / GABA-B | Modulator | Inactive | N/A |
Data Source: Aggregated from Keywood et al. (2009) and Addex Therapeutics pharmacological disclosures.
Causality of Selectivity
-
vs. mGluR1: Although mGluR1 and mGluR5 share high sequence homology in the orthosteric binding site (approx. 85%), their transmembrane domains diverge significantly. ADX10059 exploits specific amino acid residues in the TM3/TM7 pocket of mGluR5 that are not conserved in mGluR1, granting it >500-fold selectivity.
-
vs. iGluRs (NMDA/AMPA): Ionotropic receptors are structurally unrelated to GPCRs. ADX10059 lacks the steric bulk and charge distribution required to block the ion channel pore or the glutamate binding cleft of iGluRs, ensuring no cross-reactivity with fast synaptic transmission.
Experimental Methodologies for Validation
To independently validate the selectivity profile of ADX10059, the following protocols are recommended. These assays rely on the principle of functional isolation —measuring a specific downstream signal (Ca2+) that is unique to the Gq-coupled mechanism of Group I mGluRs.
Protocol: FLIPR Calcium Mobilization Assay
Objective: Determine IC50 potency and confirm lack of activity at mGluR1.
-
Cell Line Generation: Stable transfection of HEK293 cells with human mGluR5 (or mGluR1 for selectivity counter-screen) and Gα16 (to couple promiscuously if needed, though mGluR5 couples to Gq naturally).
-
Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates. Incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 60 minutes at 37°C.
-
Compound Addition (Antagonist Mode):
-
Add ADX10059 (serial dilution: 0.1 nM to 10 µM).
-
Incubate for 15 minutes.
-
-
Agonist Challenge: Inject Glutamate (EC80 concentration, typically 10-30 µM) to stimulate the receptor.
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate IC50 based on inhibition of the glutamate-induced calcium peak.
-
Valid Result: mGluR5 IC50 < 30 nM; mGluR1 IC50 > 10 µM.
-
Protocol: Radioligand Binding (Competition)
Objective: Confirm binding affinity (Ki) at the allosteric site.
-
Membrane Prep: Isolate membranes from rat cerebrocortical tissue or mGluR5-transfected cells.
-
Tracer: Use [3H]-MPEP (2 nM) as the reference radioligand for the allosteric site.
-
Incubation: Incubate membranes + [3H]-MPEP + ADX10059 (varying concentrations) for 60 min at 4°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters to trap bound ligand.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: A sigmoidal displacement curve indicates ADX10059 competes for the MPEP binding site.
Diagram 2: Selectivity Screening Workflow
A logical flow for validating a "Clean" mGluR5 NAM.
Caption: The screening cascade prioritizes mGluR5 potency first, then rigorously filters out mGluR1 and iGluR cross-reactivity.
Clinical Implications & Limitations
Therapeutic Efficacy
The selectivity of ADX10059 allowed for successful translation into Phase II clinical trials.
-
GERD: By inhibiting mGluR5 in the vagal afferent pathways, ADX10059 reduced Transient Lower Esophageal Sphincter Relaxations (TLESRs), the primary mechanism of acid reflux, without affecting normal swallowing.
-
Migraine: Demonstrated acute pain relief, validating the role of glutamatergic modulation in trigeminovascular activation.
The "Tool Compound" Status
Despite efficacy, ADX10059 (Raseglurant) was discontinued for chronic use due to hepatotoxicity (elevated ALT/AST liver enzymes) observed in long-term dosing. This is likely a chemotype-specific effect (metabolic liability of the structure) rather than a mechanism-based toxicity of mGluR5 inhibition. Consequently, while it remains a powerful in vitro and in vivo research tool for validating mGluR5 biology, newer generations of NAMs (e.g., Dipraglurant) have been developed to overcome these metabolic issues.
References
-
Keywood, C., et al. (2009). "A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease."[6] Gut, 58(9), 1192–1199.[6] [Link][6]
-
Zerbib, F., et al. (2010). "Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059... an esophageal pH-impedance study in healthy subjects." Neurogastroenterology & Motility, 22(8), 859-e231.[7] [Link]
-
National Center for Advancing Translational Sciences (NCATS). "Raseglurant (ADX10059) Entry - Inxight Drugs." [Link]
-
Addex Therapeutics. "ADX10059 Clinical Data & Mechanism of Action." Addex Therapeutics Archives. [Link]
Sources
- 1. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RASEGLURANT [drugs.ncats.io]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. apexbt.com [apexbt.com]
- 7. Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Raseglurant CAS number 757950-09-7 chemical data
CAS Number: 757950-09-7 Classification: mGluR5 Negative Allosteric Modulator (NAM)[1][2]
Part 1: Executive Summary
Raseglurant (ADX-10059) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally derived from the MPEP scaffold, it was developed to treat disorders characterized by glutamatergic overexcitation, including Gastroesophageal Reflux Disease (GERD), migraine, and anxiety.
While Raseglurant demonstrated clinical proof-of-concept in Phase II trials—significantly reducing acid reflux events and aborting acute migraine attacks—its development was discontinued due to safety signals indicating hepatotoxicity (asymptomatic ALT elevations). Today, it serves as a critical chemical probe for mapping mGluR5 allosteric sites and studying the pathophysiology of transient lower esophageal sphincter relaxations (TLESRs).
Part 2: Chemical Identity & Physicochemical Properties
Raseglurant belongs to the class of arylethynylpyridines . Unlike orthosteric antagonists that compete with glutamate, it binds to a transmembrane allosteric site, stabilizing the receptor in an inactive conformation.
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |
| CAS Number | 757950-09-7 |
| Molecular Formula | C₁₅H₁₃FN₂ |
| Molecular Weight | 240.28 g/mol |
| Appearance | Yellow solid (typically) |
| Solubility | Soluble in DMSO (>100 mM), Ethanol; poorly soluble in water |
| LogP | ~3.1 (Lipophilic, crosses blood-brain barrier) |
| pKa | ~6.5 (Pyridine nitrogen) |
| SMILES | CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |
Part 3: Mechanism of Action (Pharmacology)
mGluR5 Signaling & Allosteric Modulation
mGluR5 is a Group I metabotropic glutamate receptor coupled to Gαq/11 proteins. Under physiological conditions, glutamate binding activates the Gq protein, triggering the Phospholipase C (PLC) cascade. This hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG), leading to intracellular calcium mobilization and PKC activation.
Raseglurant Action: As a NAM, Raseglurant binds to the heptahelical transmembrane domain (distinct from the extracellular Venus Flytrap domain where glutamate binds). This binding:
-
Decreases the affinity of mGluR5 for glutamate.
-
Dampens the maximal efficacy of the receptor response.
-
Inhibits constitutive activity (inverse agonism) in some systems.
Diagram 1: mGluR5 Signaling Pathway & Raseglurant Inhibition
Caption: Raseglurant inhibits the Gq-coupled mGluR5 pathway, preventing IP3-mediated calcium release and downstream physiological effects like esophageal relaxation or nociception.
Part 4: Synthesis Route
The synthesis of Raseglurant typically employs a Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[3][4][5]
Key Retrosynthetic Disconnection: The bond between the ethynyl group and the pyridine ring.
Proposed Synthetic Pathway
-
Starting Materials: 2-Chloro-4,6-dimethylpyridin-3-amine and 1-Ethynyl-3-fluorobenzene.
-
Catalyst System: Pd(PPh₃)₂Cl₂ (Palladium catalyst) and CuI (Copper co-catalyst).
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine in DMF or THF.
-
Conditions: Inert atmosphere (N₂/Ar), heating (60-90°C).
Diagram 2: Chemical Synthesis Workflow
Caption: Synthesis of Raseglurant via Sonogashira coupling of a halogenated aminopyridine and a fluorophenylacetylene.
Part 5: Experimental Protocols
In Vitro: Calcium Mobilization Assay (FLIPR)
Purpose: To determine the IC50 of Raseglurant against glutamate-induced activation.
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human mGluR5 (inducible expression via tetracycline is preferred to avoid toxicity).
-
Dye Loading: Seed cells in 384-well black-walled plates. Incubate with Fluo-4 AM (calcium indicator) in probenecid-containing buffer for 60 min at 37°C.
-
Compound Addition: Add Raseglurant (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 µM). Incubate for 10–15 min.
-
Agonist Challenge: Inject Glutamate (EC80 concentration, typically ~10-30 µM) or DHPG (selective agonist) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Measure the reduction in peak fluorescence relative to control (DMSO + Glutamate).
-
Expected Result: IC50 ≈ 300–500 nM.
-
In Vivo: Transient Lower Esophageal Sphincter Relaxation (TLESR) Model
Purpose: To assess efficacy in GERD (reflux) models.
Protocol (Canine/Ferret Model):
-
Subject: Fasted dogs or ferrets with pre-implanted gastric/esophageal manometry catheters.
-
Dosing: Administer Raseglurant (oral or IV) 30–60 minutes prior to the challenge.
-
Induction: Induce TLESRs by gastric distension (insufflation of air or liquid meal).
-
Measurement: Record esophageal pH and sphincter pressure.
-
Endpoint: Count the number of TLESRs and acid reflux episodes (pH < 4) over a 2–4 hour period.
Part 6: Safety & Toxicology Profile
Hepatotoxicity Signal: Raseglurant development was halted due to liver function test (LFT) abnormalities .
-
Observation: In Phase IIb trials, asymptomatic elevations of Alanine Transaminase (ALT) >3x Upper Limit of Normal (ULN) were observed in patients receiving long-term dosing.
-
Mechanism: Likely idiosyncratic or immune-mediated toxicity common to the arylethynylpyridine scaffold. While specific reactive metabolites (like quinone imines in other drugs) have not been definitively isolated in public literature for Raseglurant, the metabolic oxidation of the pyridine methyl groups or the triple bond are potential sites for bioactivation.
-
Implication: Future mGluR5 NAMs (e.g., Dipraglurant, Mavoglurant) were designed with modified scaffolds to mitigate this liability.
References
-
Addex Therapeutics. (2009).[2] Addex Presents Data on ADX10059 at the AAN: Phase IIa Migraine Efficacy. Retrieved from
-
Zerbib, F., et al. (2011).[8] Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics, 33(8), 911-921.[8]
-
Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut, 58(9), 1192-1199.
-
BindingDB. (2011). Affinity Data for Raseglurant (ADX-10059) at mGluR5. Retrieved from
-
PubChem. (2025).[1] Raseglurant (CID 10331863) Chemical Structure and Properties. Retrieved from [1]
Sources
- 1. Adx 10059 | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for Administering ADX10059 (Dipraglurant) in Rodent Anxiety Models
Abstract & Introduction
ADX10059 (Dipraglurant) is a potent, selective, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike benzodiazepines, which target GABA-A receptors and often induce sedation, ataxia, and tolerance, ADX10059 offers anxiolytic efficacy with a distinct safety profile.
This guide provides standardized protocols for the formulation and administration of ADX10059 in rodent models of anxiety. It focuses on ensuring bioavailability, minimizing stress-induced artifacts, and validating results using the Elevated Plus Maze (EPM) and Vogel Conflict Test (VCT).
Why mGluR5 NAMs?
Glutamate is the primary excitatory neurotransmitter in the mammalian brain. Under stress, excessive glutamate release in the amygdala and hippocampus drives anxiety-like behavior. ADX10059 does not block the receptor entirely (which could impair learning); instead, it binds to an allosteric site to "dim the lights" on the receptor's response to glutamate, reducing physiological arousal without shutting down synaptic transmission.
Mechanism of Action
ADX10059 functions as a non-competitive antagonist. It binds to the transmembrane domain of mGluR5, distinct from the "Venus flytrap" orthosteric site where glutamate binds. This binding stabilizes the receptor in an inactive conformation, preventing the Gq-protein coupling that leads to intracellular calcium mobilization.
Visualizing the Pathway
The following diagram illustrates the synaptic intervention of ADX10059.
Caption: ADX10059 allosterically inhibits mGluR5, dampening the Gq-PLC-Ca2+ cascade responsible for anxiety-related hyperexcitability.
Compound Preparation & Formulation
Critical Note: ADX10059 is lipophilic and has poor aqueous solubility. Attempting to dissolve it in pure saline will result in precipitation and erratic dosing. A stable suspension is required for consistent oral bioavailability.
Reagents
-
Compound: ADX10059 (Dipraglurant) - Store at -20°C.
-
Vehicle: 0.5% Methylcellulose (MC) (w/v) in distilled water.
-
Alternative: 10% Tween 80 in Saline (if MC is unavailable, though MC is preferred for oral gavage).
-
-
Equipment: Sonicator, Magnetic Stirrer, Analytical Balance.
Formulation Protocol (Standard: 0.5% Methylcellulose)
-
Vehicle Prep: Heat 1/3 of the required volume of distilled water to 80°C. Add methylcellulose powder slowly while stirring to disperse. Add the remaining cold water and stir until the solution is clear and viscous.
-
Weighing: Calculate the total mass required based on the highest dose group.
-
Example: For 30 mg/kg dose in 10 rats (250g avg), you need ~75mg + 20% overage.
-
-
Trituration: Place ADX10059 powder in a mortar. Add a small volume of the vehicle (dropwise) and triturate with a pestle to create a smooth paste. This breaks up aggregates.
-
Suspension: Gradually add the remaining vehicle while stirring.
-
Sonication: Sonicate the suspension for 10–15 minutes (water bath) to ensure homogeneity.
-
Storage: Prepare fresh daily. Do not store formulated suspension for >24 hours.
Pharmacokinetics & Dosing Strategy
ADX10059 exhibits rapid absorption with a relatively short half-life in rodents compared to humans. Timing is critical to align the behavioral test with Peak Plasma Concentration (
Dosing Parameters
| Parameter | Rat (Wistar/SD) | Mouse (C57BL/6) | Rationale |
| Route | P.O. (Oral Gavage) | P.O. (Oral Gavage) | Mimics clinical route; high oral bioavailability. |
| Dose Volume | 2–5 mL/kg | 10 mL/kg | Standard physiological volumes. |
| Effective Range | 3 – 30 mg/kg | 10 – 50 mg/kg | Dose-dependent anxiolysis seen in this range. |
| Pre-treatment | 60 minutes | 45–60 minutes | Aligns testing with |
| Half-life ( | ~1.5 hours | ~1.0 hour | Testing window is narrow; test immediately after pre-treatment. |
Experimental Protocols
Protocol A: Elevated Plus Maze (EPM)
The EPM relies on the rodent's innate conflict between exploring a novel environment and avoiding open, elevated spaces.[1][2][3]
Workflow:
-
Acclimation: Move animals to the testing room 60 minutes prior to dosing. Lighting should be dim (~15-20 lux in open arms) to avoid "ceiling effects" of fear.
-
Dosing: Administer ADX10059 (e.g., 10, 30 mg/kg) or Vehicle (0.5% MC) via oral gavage.
-
Wait Period: Return animal to home cage for 60 minutes .
-
Testing:
-
Place the animal in the center zone, facing an open arm.[4]
-
Start video tracking immediately.
-
Duration: 5 minutes .
-
-
Cleaning: Clean maze with 10% ethanol between subjects to remove olfactory cues.
Key Metrics:
-
% Open Arm Time: (Time in Open / Total Time) × 100. Increase = Anxiolysis.
-
Open Arm Entries: Frequency of entry.
-
Closed Arm Entries: Measure of general locomotor activity. Decrease = Sedation (Confound).
Protocol B: Vogel Conflict Test (VCT)
The VCT is a "punishment-based" model, considered highly predictive of clinical anxiolytic efficacy.
Workflow Visualization:
Caption: Step-by-step workflow for the Vogel Conflict Test.
Detailed Steps:
-
Deprivation: Water-deprive rats for 24–48 hours prior to testing.
-
Dosing: Administer ADX10059 (10–30 mg/kg) or Vehicle 60 mins prior.
-
Session: Place rat in a chamber with a metal grid floor and a drinking spout.
-
Conflict:
-
Allow the rat to find the spout.[4]
-
After an initial period (e.g., 20 unpunished licks), apply a mild shock (0.5 mA) through the spout/grid for every subsequent 20 licks.
-
-
Measurement: Count the number of "punished licks" over a 3-minute period.
-
Result: Anxiolytics (like ADX10059) significantly increase the number of shocks a rat will accept to drink water.
-
Data Analysis & Interpretation
When analyzing results, it is crucial to distinguish between anxiolysis (reduced anxiety) and sedation (reduced movement).
Expected Data Profile:
| Metric | Vehicle | ADX10059 (Effective Dose) | Benzodiazepine (Diazepam) | Interpretation |
| EPM: % Open Arm Time | Low (<20%) | High (>40%) | High (>40%) | Anxiolytic Effect |
| EPM: Closed Arm Entries | Normal | Normal | Decreased | ADX lacks sedative side effects |
| VCT: Punished Licks | Low | High | High | High motivation despite threat |
Statistical Approach:
-
Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups against Vehicle).
-
Significance threshold: p < 0.05.
-
Exclusion Criteria: Animals that fall off the EPM or fail to drink in the VCT (pre-shock) should be excluded.
Troubleshooting & Controls
-
Precipitation: If the compound settles in the syringe, the dose is inaccurate. Solution: Maintain constant stirring of the bulk formulation and vortex the syringe immediately before gavage.
-
Variable Baselines: Rodent anxiety is sensitive to handling. Solution: Handle all animals for 2-3 days prior to the experiment (sham dosing) to reduce non-specific stress.
-
Sedation Check: Always run a Rotarod test or Open Field locomotor test alongside anxiety models. ADX10059 should not impair Rotarod performance at therapeutic doses (unlike Diazepam).
References
-
Addex Therapeutics. (2015). Dipraglurant Demonstrates Anxiolytic- and Antidepressant-like Activity in Multiple Preclinical Models. Geneva, Switzerland.[5]
-
Pilc, A., et al. (2002). The role of metabotropic glutamate receptors in anxiety and depression. Pharmacology & Therapeutics.[6][7][8][9][10][11]
-
Epping-Jordan, M.P., et al. (2023).[8] Dipraglurant, an mGlu5 Negative Allosteric Modulator, Shows Efficacy in Rodent Models of Parkinson's Disease Levodopa-Induced Dyskinesia and Non-Motor Symptoms.[8] Cells.[5][7][11][12][13]
-
Zerbib, F., et al. (2010).[14] Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059. Neurogastroenterology & Motility.
-
Swanson, C.J., et al. (2005).[13] Metabotropic glutamate receptors as novel targets for anxiety and stress disorders. Nature Reviews Drug Discovery.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. Addex therapeutics :: Addex Publishes Dipraglurant Data Showing In Vivo Efficacy on Motor and Non-Motor Symptoms of Parkinson’s Disease [addextherapeutics.com]
- 6. gadconsulting.com [gadconsulting.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. alzforum.org [alzforum.org]
- 9. Addex therapeutics :: Addex Dipraglurant Demonstrates Anxiolytic- and Antidepressant-like Activity in Multiple Preclinical Models Relevant for Non-Motor Symptoms in Parkinson’s Disease [addextherapeutics.com]
- 10. Addex therapeutics :: Addex to Present Phase 2a Dipraglurant Data at Movement Disorder Society’s International Congress [addextherapeutics.com]
- 11. admescope.com [admescope.com]
- 12. Frontiers | Glutamate Systems in DSM-5 Anxiety Disorders: Their Role and a Review of Glutamate and GABA Psychopharmacology [frontiersin.org]
- 13. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Adx-10059 (Raseglurant) Stock Solutions for In Vitro Assays
Abstract & Scope
Adx-10059 (Raseglurant) is a potent, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Unlike orthosteric antagonists, Adx-10059 binds to a transmembrane allosteric site, dampening Gq-mediated signaling without competing directly with glutamate.[1][2]
This guide addresses the critical physicochemical challenges of Adx-10059, specifically its lipophilicity and propensity for precipitation in aqueous buffers. We provide a standardized protocol for preparing high-stability stock solutions and executing "crash-free" dilutions for calcium flux, radioligand binding, and electrophysiological assays.
Physicochemical Profile & Causality
To prepare accurate solutions, one must first identify the specific salt form of the compound. Adx-10059 is commercially available as a free base or a Hydrochloride (HCl) salt.[3] Failure to account for the salt correction factor is the #1 cause of potency errors in mGluR5 assays.
Table 1: Chemical Specifications
| Property | Adx-10059 (Free Base) | Adx-10059 HCl (Salt) |
| CAS Number | 757950-09-7 | 757949-98-7 |
| Molecular Weight | 240.28 g/mol | 276.74 g/mol |
| Solubility (DMSO) | ~50 mg/mL (>100 mM) | ~50 mg/mL (>100 mM) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Poor (Requires pH adjustment) |
| Appearance | White to off-white solid | White crystalline solid |
Scientific Rationale:
-
Hydrophobicity: The fluorophenyl-ethynyl-pyridine core renders the molecule highly lipophilic. Direct addition to aqueous media (RPMI, DMEM, HBSS) causes immediate micro-precipitation, reducing the effective concentration and causing "noisy" baseline data in FLIPR/Calcium assays.
-
DMSO Necessity: Anhydrous Dimethyl Sulfoxide (DMSO) is the required primary solvent to disrupt the crystal lattice and maintain monomeric dispersion.
Mechanism of Action
Understanding the signaling pathway is essential for designing the assay window. Adx-10059 inhibits the Gq-coupled cascade.
Figure 1: Signal Transduction Pathway.[4][5] Adx-10059 binds allosterically to mGluR5, preventing the conformational change required for Gq coupling, thereby inhibiting the IP3-mediated Calcium release typically induced by Glutamate.
Protocol: Preparation of Master Stock Solutions
Phase 1: Preparation
Reagents:
-
DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Hygroscopic DMSO absorbs water from air, causing compound degradation over time.
-
Desiccator cabinet.
Step-by-Step:
-
Equilibration: Remove the product vial from the refrigerator (-20°C) and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.
-
Weighing: Weigh the solid into a sterile, amber glass vial. (Plastic tubes may leach plasticizers in long-term DMSO storage).
-
Calculation: Calculate the volume of DMSO required to reach a target concentration of 10 mM .
-
Formula:
-
Example: For 5 mg of Adx-10059 HCl (MW 276.74):
-
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2-5 minutes.
-
QC Check: Solution must be optically clear.
-
Phase 2: Storage
-
Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in high-quality polypropylene or amber glass microtubes.
-
Seal: Parafilm the caps to prevent evaporation and humidity ingress.
-
Freeze: Store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Avoid Freeze-Thaw: Adx-10059 is stable, but repeated freeze-thaw cycles introduce moisture, leading to hydrolysis or precipitation.
-
Protocol: Serial Dilution for Assays (The "Anti-Crash" Method)
The most common error is diluting the 10 mM DMSO stock directly into the assay buffer. This creates a local region of high water content, causing the hydrophobic compound to crash out of solution immediately.
Correct Workflow: Intermediate Dilution.
Figure 2: Dilution Workflow. By performing serial dilutions in 100% DMSO first, you ensure homogeneity. The transition to aqueous buffer (Step B) should be a large dilution (e.g., 1:100) with rapid mixing to stabilize the compound in the buffer matrix before adding to cells.
Detailed Steps:
-
Step A (DMSO Serial Dilution): Prepare your dose-response curve (e.g., 3-fold dilutions) entirely in 100% DMSO using a polypropylene plate.
-
Step B (Intermediate Aqueous Stock): Transfer a small volume (e.g., 2 µL) of the DMSO dilution into a larger volume of assay buffer (e.g., 198 µL).
-
Result: This creates a solution that is 1% DMSO .
-
Technique: Pipette directly into the center of the buffer and vortex/mix immediately. Do not let the droplet sit on the wall of the tube.
-
-
Step C (Final Assay Addition): Add the Intermediate Aqueous Stock to your cell plate (typically 1:10 dilution).
-
Final DMSO Concentration: 0.1%.[7] (Well tolerated by HEK293 and primary neurons).
-
Troubleshooting & Validation
| Issue | Observation | Root Cause | Solution |
| Precipitation | Cloudy solution or crystals visible under 40x objective. | Water introduced too early or too slowly. | Use the "Intermediate Dilution" method (Step 5). Ensure DMSO < 0.5% in final well.[7] |
| Low Potency | IC50 is right-shifted (higher than expected). | Compound stuck to plastic or degraded. | Use glass vials for stocks. Check salt-form calculation. Ensure stock was not freeze-thawed >3 times. |
| High Background | Noisy baseline in Calcium Flux. | DMSO toxicity. | Reduce final DMSO concentration to < 0.1%. Include a "Vehicle Only" control to subtract baseline. |
References
-
Addex Therapeutics. (2009).[8] Development of ADX10059 for GERD and Migraine. FierceBiotech.[8]
-
PubChem. (n.d.). ADX-10059 Compound Summary (CID 10331863).[6] National Library of Medicine.
-
MedKoo Biosciences. (n.d.). ADX10059 Hydrochloride Product Data.[8][3][4]
-
Keywood, C., et al. (2009). Proof-of-concept study evaluating the effect of ADX10059... in gastro-oesophageal reflux disease. Gut (BMJ Journals).
- Gasparini, F., et al. (2002). Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives. Current Opinion in Pharmacology. (Contextual grounding for mGluR5 NAM handling).
Sources
- 1. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. Adx 10059 | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Raseglurant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
Technical Application Note: Measuring Esophageal Acid Exposure with ADX-10059 (mGluR5 NAM)
Executive Summary & Mechanism of Action
This application note details the standardized protocol for evaluating the efficacy of ADX-10059 , a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in reducing esophageal acid exposure.
Unlike proton pump inhibitors (PPIs) which neutralize gastric acid, ADX-10059 targets the underlying neuromuscular cause of reflux: the Transient Lower Esophageal Sphincter Relaxation (TLESR) . TLESRs are vagally mediated reflexes triggered by gastric distension. Glutamate acting on mGluR5 receptors in the nucleus tractus solitarius (NTS) is a critical component of this reflex arc. By inhibiting mGluR5, ADX-10059 raises the threshold for TLESR triggering, thereby physically preventing reflux events rather than altering the chemistry of the refluxate.
Mechanistic Pathway Visualization
The following diagram illustrates the neural pathway targeted by ADX-10059 to prevent acid exposure.
Figure 1: Neural blockade of TLESRs via mGluR5 inhibition.[1] ADX-10059 prevents the central signaling cascade that leads to sphincter relaxation.
Experimental Protocol: 24-Hour pH-Impedance Monitoring
To validate the efficacy of ADX-10059, researchers must employ 24-hour ambulatory pH-impedance monitoring . This technique is superior to simple pH monitoring as it detects both acidic (pH < 4) and weakly acidic reflux, which is critical when assessing a drug that reduces reflux volume rather than acidity.
Study Design & Patient Selection
-
Target Population: Patients with pathological GERD (defined as % time pH < 4 > 4.2% over 24h) who are partial responders or non-responders to PPIs, or verified PPI-responders undergoing a washout.
-
Washout Period: A mandatory 7-14 day washout of all PPIs and H2 blockers is required prior to baseline measurement to establish "off-therapy" acid exposure levels.
-
Control: Double-blind, placebo-controlled, crossover or parallel-group design.[2]
Step-by-Step Workflow
Step 1: Catheter Calibration & Placement (Day 0)
-
Calibration: Calibrate the pH-impedance catheter (e.g., Unisensor or equivalent) in buffer solutions (pH 4.0 and pH 7.0) immediately prior to insertion.
-
Manometry: Perform High-Resolution Manometry (HRM) to locate the upper border of the Lower Esophageal Sphincter (LES).
-
Placement: Insert the pH-impedance catheter transnasally. Position the pH sensor exactly 5 cm above the proximal border of the LES .[3] This standardization is critical for inter-subject comparability.
Step 2: Baseline Monitoring (Day 0-1)
-
Record 24-hour baseline data without ADX-10059.
-
Dietary Control: Subjects must adhere to a standardized refluxogenic diet (e.g., high fat, chocolate) to provoke TLESRs, or maintain their standard diet if assessing "real-world" efficacy.
-
Event Marking: Patients must utilize the data logger to mark:
Step 3: Drug Administration (Day 2-16)
-
Dosing: Administer ADX-10059 (typically 120 mg b.i.d. modified release) or placebo.[5][9]
-
Rationale: Twice-daily dosing covers the post-prandial windows (lunch and dinner) where TLESRs are most frequent.
-
Safety Monitoring: Monitor for CNS side effects (dizziness, vertigo) which are characteristic of mGluR5 inhibition.
Step 4: On-Treatment Monitoring (Day 15-16)
-
Repeat the 24-hour pH-impedance monitoring while the patient is on drug.
-
Ensure the catheter is placed at the exact same distance from the nares as the baseline measurement to ensure data integrity.
Clinical Trial Timeline Visualization
Figure 2: Clinical trial workflow for evaluating ADX-10059 efficacy.
Data Analysis & Interpretation
The validity of the trial rests on specific impedance-pH parameters. The following endpoints must be calculated:
-
Acid Exposure Time (AET): The percentage of time the esophageal pH is < 4.[1]0. This is the primary physiological endpoint.
-
Number of Reflux Events: Total count of liquid reflux events, subdivided into Acidic (pH < 4) and Weakly Acidic (pH 4-7). Note: ADX-10059 should reduce the TOTAL number of events, whereas PPIs only change the acidity of the events.
-
Symptom Association Probability (SAP): Statistical correlation between patient-marked symptoms and recorded reflux events.
Expected Results (Data Presentation)
Based on Phase IIb clinical data (Keywood et al., Zerbib et al.), the following reductions are the benchmark for successful mGluR5 inhibition.
| Endpoint | Baseline (Mean) | ADX-10059 (120mg BID) | Placebo | Statistical Significance |
| % Time pH < 4 (Total) | 7.2% | 3.6% | 6.8% | p < 0.05 |
| Total Reflux Events (n) | 75 | 42 | 70 | p < 0.05 |
| Acidic Reflux Events (n) | 55 | 28 | 52 | p < 0.01 |
| Symptom-Free Days | 10% | 55% | 15% | p < 0.05 |
Interpretation:
-
A reduction in % Time pH < 4 confirms the drug is preventing acid form entering the esophagus.
-
A reduction in Total Reflux Events confirms the mechanism of action (reduction of TLESRs). If AET decreases but Total Events remains stable, the drug may be acting as a weak antacid rather than a TLESR inhibitor (Control Check).
Troubleshooting & Quality Control
To ensure Self-Validating protocols, adhere to these checks:
-
The "Meal Check": TLESRs are most frequent post-prandially. If the impedance tracing does not show a spike in reflux events or swallows during the marked meal periods, the catheter may be faulty or the patient log inaccurate.
-
The "Sleep Check": TLESRs are suppressed during deep sleep. If the data shows high TLESR frequency during the reported "sleep" period, the patient was likely awake, or the sleep interval is mis-logged.
-
CNS Monitoring: If a patient reports vertigo, correlate the timing with peak plasma concentration (Tmax) of ADX-10059 (approx. 1-2 hours post-dose). This confirms drug absorption.
References
-
Addex Therapeutics. (2009).[6] Addex ADX10059 Monotherapy is Effective on GERD Symptoms in Phase IIb Clinical Trial. Retrieved from
-
Zerbib, F., et al. (2010).[10] Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics. Retrieved from
-
Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Retrieved from
-
ClinicalTrials.gov. (2009).[2][11] ADX10059 as a Monotherapy in Patients With Gastroesophageal Reflux (GERD).[2][5][8][9][10] Identifier: NCT00820079.[2][5] Retrieved from [2][5]
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- 7. Addex therapeutics :: Addex Starts Phase IIb ADX10059, Proton Pump Inhibitor Combination Study in GERD Patients [addextherapeutics.com]
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- 9. Addex therapeutics :: Addex Starts a Second Phase IIb Trial of ADX10059 in GERD [addextherapeutics.com]
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- 11. Pipeline Moves: Advancement prospects plunge for oesophageal adenocarcinoma therapy - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Enhancing Oral Bioavailability of ADX-10059, a Poorly Soluble mGluR5 Modulator
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to formulation strategies aimed at improving the oral bioavailability of ADX-10059 (Raseglurant), a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Publicly available data indicates that ADX-10059 hydrochloride has low aqueous solubility (<6.92 mg/mL), a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds that often leads to poor and variable oral absorption.[1] This guide will delve into the rationale and practical application of advanced formulation techniques, specifically focusing on lipid-based drug delivery systems. Detailed protocols for the preparation of Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) are provided, along with methodologies for their comprehensive in-vitro and in-vivo characterization. The overarching goal is to equip researchers with the necessary knowledge to systematically approach the formulation challenges of poorly soluble molecules like ADX-10059.
Introduction: The Challenge of ADX-10059 Oral Delivery
ADX-10059 is a small molecule compound (Molecular Weight: 276.74 g/mol for the hydrochloride salt) that showed therapeutic promise in clinical trials for conditions such as gastroesophageal reflux disease (GERD) and migraine.[2][3] As an orally administered drug, its efficacy is contingent upon adequate absorption from the gastrointestinal (GI) tract into systemic circulation. The primary hurdle for oral delivery of ADX-10059 is its limited aqueous solubility.[1] For such compounds, the dissolution rate in the GI fluids is often the rate-limiting step for absorption, leading to low bioavailability and high inter-patient variability.[4][5]
This application note will explore formulation strategies designed to overcome this dissolution rate barrier. The focus will be on lipid-based formulations, which are particularly well-suited for lipophilic drugs.[6][7][8][9] These systems can maintain the drug in a solubilized state within the GI tract, thereby enhancing its absorption.[6][7]
Table 1: Physicochemical and Biological Properties of ADX-10059
| Property | Value/Description | Source(s) |
| IUPAC Name | 2-((3-Fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine Hydrochloride | [10] |
| Molecular Formula | C15H14ClFN2 | [10] |
| Molecular Weight | 276.74 g/mol (HCl salt) | [1][10] |
| Mechanism of Action | Negative allosteric modulator of mGluR5 | [2][3][11] |
| Aqueous Solubility | <6.92 mg/mL (as HCl salt) | [1] |
| Assumed BCS Class | II or IV (Low Solubility) | Inferred from solubility data |
Rationale for Lipid-Based Formulations
For poorly water-soluble drugs like ADX-10059, lipid-based drug delivery systems (LBDDS) offer several advantages:
-
Enhanced Solubilization: LBDDS maintain the drug in a dissolved state, bypassing the solid-state dissolution step in the GI tract.[6][8]
-
Improved Absorption: These formulations can facilitate drug absorption via the intestinal lymphatic system, which can reduce first-pass metabolism in the liver.[8]
-
Protection from Degradation: The lipid matrix can protect the drug from enzymatic degradation in the harsh environment of the GI tract.[7][12]
This guide will focus on two promising LBDDS technologies: Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs).
Formulation Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[13][14] This in-situ emulsification provides a large surface area for drug absorption.[14]
Mechanism of Bioavailability Enhancement with SEDDS
The diagram below illustrates the process by which SEDDS improve the oral bioavailability of a poorly soluble drug like ADX-10059.
Caption: Mechanism of SEDDS for bioavailability enhancement.
Protocol: Formulation and Characterization of ADX-10059 SEDDS
Part A: Excipient Screening
-
Solubility Studies:
-
Accurately weigh an excess amount of ADX-10059 into separate vials containing 1 mL of various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).
-
Seal the vials and place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of ADX-10059 in the filtrate using a validated HPLC method.
-
Select excipients with the highest solubilizing capacity for ADX-10059.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected surfactant and cosolvent (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of mixtures with the selected oil, varying the oil to S/CoS mix ratio from 9:1 to 1:9.
-
Titrate each mixture with water dropwise under gentle magnetic stirring.
-
Visually observe the formation of a clear or slightly bluish-white nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsification region.
-
Part B: Preparation of ADX-10059 SEDDS
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosolvent from the nanoemulsion region.
-
Accurately weigh the selected quantities of oil, surfactant, and cosolvent into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix using a vortex mixer until a homogenous isotropic mixture is formed.
-
Add the calculated amount of ADX-10059 to the mixture and continue mixing until the drug is completely dissolved.
Part C: Characterization of ADX-10059 SEDDS
-
Droplet Size and Zeta Potential Analysis:
-
Dilute 100 µL of the SEDDS formulation with 100 mL of deionized water.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Self-Emulsification Time:
-
Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (pH 1.2) in a standard USP dissolution apparatus (Apparatus II) at 37°C with a paddle speed of 50 rpm.
-
Visually observe the time taken for the formulation to form a homogenous nanoemulsion.
-
Table 2: Example Formulation Components for ADX-10059 SEDDS
| Component | Function | Example Excipients | Rationale for Selection |
| Oil | Solubilizes the lipophilic drug | Capryol 90, Labrafac Lipophile WL 1349, Oleic Acid | High solubilizing capacity for ADX-10059.[15] |
| Surfactant | Facilitates emulsification | Kolliphor RH 40, Tween 80, Labrasol | High HLB value to form o/w nanoemulsion.[15] |
| Cosolvent | Improves drug solubility and emulsification | Transcutol HP, PEG 400, Propylene Glycol | Increases the solvent capacity of the formulation. |
Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers made from solid lipids that are solid at room and body temperature.[16][17] They combine the advantages of polymeric nanoparticles and lipid emulsions, offering improved stability and controlled release potential.[12][17]
Mechanism of Bioavailability Enhancement with SLNs
The workflow for developing and evaluating SLNs for oral delivery is depicted below.
Caption: Workflow for the development of SLNs.
Protocol: Formulation and Characterization of ADX-10059 SLNs
Part A: Preparation of ADX-10059 SLNs by Hot Homogenization
-
Select a solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5) and a surfactant (e.g., Poloxamer 188, Tween 80).
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Dissolve the required amount of ADX-10059 in the molten lipid to form the lipid phase.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately pass the pre-emulsion through a high-pressure homogenizer for several cycles to form the nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Part B: Characterization of ADX-10059 SLNs
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the SLN dispersion with deionized water.
-
Analyze using a DLS instrument as described for SEDDS.
-
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unentrapped drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate EE% and DL% using the following equations:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
In-Vitro Drug Release:
-
Use a dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag.
-
Immerse the bag in a dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween 80) at 37°C with continuous stirring.
-
Withdraw samples from the dissolution medium at predetermined time intervals and replace with fresh medium.
-
Analyze the drug concentration in the samples by HPLC.
-
In-Vitro and In-Vivo Performance Evaluation
A systematic evaluation is crucial to assess the effectiveness of the developed formulations.
In-Vitro Permeability Studies: Caco-2 Cell Model
The Caco-2 cell permeability assay is a reliable in-vitro model to predict human intestinal drug absorption.[18][19][20][21][22]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
For apical to basolateral (A-B) transport, add the ADX-10059 formulation to the apical side and fresh buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add the formulation to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of ADX-10059 in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the involvement of active efflux.[18]
In-Vivo Pharmacokinetic Studies in Animal Models
Animal models, such as rats or dogs, are essential for evaluating the in-vivo performance of the formulations.[23][24][25][26]
Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Divide the rats into groups (e.g., ADX-10059 suspension, ADX-10059 SEDDS, ADX-10059 SLNs).
-
Administer the formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
-
Sample Analysis:
-
Extract ADX-10059 from the plasma samples.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
Table 3: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption.[28] |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| Frel (%) | Relative bioavailability | Compares the bioavailability of the test formulation to a reference (e.g., suspension). |
Conclusion
The oral bioavailability of poorly soluble compounds like ADX-10059 can be significantly improved through the application of advanced formulation strategies. Lipid-based systems, such as SEDDS and SLNs, offer robust platforms for enhancing the dissolution and absorption of such drugs. The protocols and evaluation methods detailed in this application note provide a systematic framework for researchers to develop and characterize novel formulations, ultimately accelerating the path of promising drug candidates from the laboratory to clinical application. It is imperative to conduct thorough characterization and stability studies to ensure the development of a safe, effective, and reproducible drug product.
References
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Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. Retrieved from [Link]
-
SciSpace. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]
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PubMed. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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(2023, February 7). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. Retrieved from [Link]
-
International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
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PubMed. (n.d.). Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lipid nanoparticles for enhancing oral bioavailability. Retrieved from [Link]
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PubMed. (n.d.). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Retrieved from [Link]
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Slideshare. (2024, April 24). Caco-2 cell permeability assay for drug absorption. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic parameters and evaluation strategies for oral/buccal medicines. Retrieved from [Link]
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ResearchGate. (2023, June 22). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Retrieved from [Link]
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AccessPharmacy. (n.d.). Chapter 16: Pharmacokinetics of Drug Absorption. Retrieved from [Link]
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Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Retrieved from [Link]
-
FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
Gavin Publishers. (2017, April 12). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Retrieved from [Link]
-
BioAgilytix. (2022, June 23). What Parameters Are Acquired from a PK Study?. Retrieved from [Link]
-
TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]
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Teledyne Labs. (n.d.). Dissolution Testing For Tablets. Retrieved from [Link]
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(n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Retrieved from [Link]
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PubMed. (2017, December 28). Animal models for evaluation of oral delivery of biopharmaceuticals. Retrieved from [Link]
-
Pion Inc. (2023, December 12). What are BCS Class II drugs?. Retrieved from [Link]
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PMC. (n.d.). Animal versus human oral drug bioavailability: Do they correlate?. Retrieved from [Link]
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Patsnap Synapse. (2026, February 14). Raseglurant - Drug Targets, Indications, Patents. Retrieved from [Link]
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(n.d.). FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. Retrieved from [Link]
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AZoNano. (2023, November 28). Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. Retrieved from [Link]
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(2010, January 15). PHAR 7633 Chapter 8 Pharmacokinetics of Oral Administration Pharmacokinetics of Oral Administration. Retrieved from [Link]
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PMC. (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. Retrieved from [Link]
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Frontiers. (2020, October 29). Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Retrieved from [Link]
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(2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Retrieved from [Link]
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MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]
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Pharmaceutical Technology. (2025, March 12). Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]
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Journal of IMAB. (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Retrieved from [Link]
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Wikipedia. (n.d.). Raseglurant. Retrieved from [Link]
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Fierce Biotech. (2009, December 15). Development of ADX10059 ended for long-term use. Retrieved from [Link]
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(2008, April 24). Addex Starts ADX10059 Phase I Formulation Selection Study. Retrieved from [Link]
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Application Notes & Protocols: Utilizing ADX10059 for the Investigation of Glutamate Signaling in Migraine Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to using ADX10059, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), as a research tool to investigate the role of glutamatergic signaling in migraine. We delve into the molecular mechanisms, summarize key preclinical and clinical findings, and provide detailed protocols for in vitro and in vivo experimental applications.
Introduction: The Glutamate Hypothesis of Migraine
Migraine is a complex neurological disorder characterized by debilitating headaches and sensory disturbances. While its pathophysiology is multifaceted, a growing body of evidence points to a state of neuronal hyperexcitability within the central nervous system (CNS), where glutamate, the primary excitatory neurotransmitter, plays a pivotal role.[1][2][3] Glutamatergic signaling is deeply implicated in key processes believed to underlie migraine, including:
-
Cortical Spreading Depression (CSD): The likely neurophysiological correlate of migraine aura, CSD involves a wave of intense neuronal depolarization followed by suppression, a phenomenon facilitated by glutamate.[4][2]
-
Trigeminovascular System Activation: Glutamate activates neurons along the trigeminovascular pathway, including the trigeminal ganglion and trigeminocervical complex (TCC), which are crucial for relaying migraine pain signals.[1][2][5]
-
Central Sensitization: A process of enhanced neuronal responsiveness within the CNS that contributes to the persistence of pain, allodynia, and a reduced threshold for migraine triggers. Glutamate receptors, particularly NMDA and mGluR5, are critical mediators of this process.[4][1][6]
Elevated levels of glutamate have been reported in the plasma, saliva, and cerebrospinal fluid (CSF) of migraine patients, further strengthening the link between glutamatergic dysregulation and migraine susceptibility.[1][2][7] This makes glutamate receptors, and specifically the metabotropic glutamate receptor 5 (mGluR5), a compelling target for therapeutic investigation.
ADX10059: A Probe for mGluR5 Function in Migraine
ADX10059 (also known as Raseglurant) is a selective, orally available small molecule that functions as a negative allosteric modulator (NAM) of the mGluR5 receptor.[8][9]
Mechanism of Action: Unlike competitive antagonists that block the glutamate binding (orthosteric) site, ADX10059 binds to a distinct (allosteric) site on the mGluR5 receptor.[9][10] This binding induces a conformational change in the receptor that reduces its affinity for glutamate and diminishes the intracellular signaling response upon glutamate binding. This "fine-tuning" approach to receptor inhibition is a key feature of allosteric modulators.[11][12]
Scientific Rationale for Use in Migraine Research: The mGluR5 receptor is strategically expressed in key brain regions involved in the "migraine circuit".[11][13] Research suggests that by inhibiting mGluR5, ADX10059 can interrupt the positive feedback loop of neuronal activation that generates migraine symptoms.[13] This makes ADX10059 an invaluable chemical tool to probe the specific contribution of mGluR5 signaling to migraine-related phenomena in various experimental models.
Historical Context and Research Utility: ADX10059 demonstrated efficacy in a Phase IIa clinical trial for the acute treatment of migraine, where a significantly higher percentage of patients became pain-free two hours after dosing compared to placebo.[13][14] However, its development for chronic indications, such as migraine prevention, was terminated due to the observation of elevated liver transaminase levels in a Phase IIb study, suggesting potential for drug-induced liver injury with long-term use.[15] Despite its unsuitability for chronic therapeutic use, its proven clinical activity and well-defined mechanism make ADX10059 an excellent tool compound for preclinical and acute-phase research aimed at validating mGluR5 as a target and exploring the downstream effects of its modulation.
Glutamate-mGluR5 Signaling Pathway in Nociception
The diagram below illustrates the central role of the Gq-coupled mGluR5 receptor in a postsynaptic neuron. Glutamate binding initiates a signaling cascade that sensitizes the neuron to further excitatory input, a key process in central sensitization and pain amplification. ADX10059 intervenes by binding to an allosteric site, dampening the receptor's response to glutamate.
Caption: A logical workflow for characterizing mGluR5 modulators in migraine research.
Discussion and Future Directions
The protocols and data presented here establish ADX10059 as a potent and effective tool for the preclinical investigation of mGluR5's role in migraine. The compound's demonstrated ability to inhibit TCC neuronal activity and reverse hyperalgesia in animal models provides a strong rationale for the glutamatergic basis of migraine pain. [14] The key limitation for ADX10059 as a therapeutic is the hepatotoxicity signal observed with chronic dosing. [15]However, this does not diminish its value for acute in vivo experiments and in vitro studies. Researchers using ADX10059 should focus on experimental designs involving acute or short-term administration.
Future research can leverage ADX10059 to:
-
Explore mGluR5's role in specific migraine phenomena: Investigate its effects in models of CSD, photophobia, or medication-overuse headache.
-
Validate new animal models: Use ADX10059 as a benchmark compound to test the predictive validity of novel migraine models.
-
Screen for safer alternatives: Employ the in vitro protocols described here to characterize new mGluR5 NAMs, using ADX10059 as a reference compound, with the goal of identifying molecules that retain efficacy without the off-target effects that may lead to liver injury.
By carefully applying these methodologies, the scientific community can continue to unravel the complexities of glutamate signaling in migraine and pave the way for a new generation of targeted therapeutics.
References
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- Adx 10059 | C15H13FN2 | CID 10331863 - PubChem. (n.d.). PubChem.
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- A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease | Gut. (n.d.). Gut.
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Application Notes and Protocols for Preclinical Evaluation of Adx-10059 in Levodopa-Induced Dyskinesia
Introduction: The Challenge of Levodopa-Induced Dyskinesia and a Novel Therapeutic Avenue
Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] However, long-term L-DOPA therapy is frequently complicated by the emergence of debilitating abnormal involuntary movements, known as levodopa-induced dyskinesia (LID).[2][3] LID affects a majority of PD patients after several years of treatment and can become as disabling as the parkinsonian symptoms themselves.[3]
The pathophysiology of LID is complex and not fully elucidated, but it is widely accepted that alterations in both presynaptic and postsynaptic dopamine signaling in the nigrostriatal pathway play a crucial role.[4] The pulsatile stimulation of dopamine receptors by L-DOPA, in a dopamine-depleted brain, leads to aberrant signaling cascades. This includes the sensitization of post-synaptic D1 receptors and downstream signaling pathways, such as the cAMP/PKA and ERK pathways, and the overexpression of transcription factors like ΔFosB.[5]
Emerging evidence points to the overactivity of the glutamatergic system as a key contributor to the development and expression of LID.[6] Specifically, the metabotropic glutamate receptor 5 (mGluR5) is highly expressed in the striatum, a key brain region in motor control, and its activity is potentiated in the parkinsonian state.[6][7] This has led to the hypothesis that modulating mGluR5 activity could be a viable therapeutic strategy to alleviate LID.
Adx-10059 is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[8] By binding to an allosteric site on the receptor, Adx-10059 can dampen the excessive glutamatergic signaling implicated in LID without directly interfering with the primary effects of L-DOPA on dopamine receptors.[7][8] This application note provides a comprehensive guide for the preclinical evaluation of Adx-10059 in a rodent model of LID, outlining detailed protocols for animal model generation, behavioral assessment, pharmacokinetic and pharmacodynamic analyses, and post-mortem tissue analysis.
Experimental Design: A Multi-Tiered Approach to Efficacy and Mechanism of Action
A robust preclinical evaluation of Adx-10059 requires a multi-faceted approach to not only assess its efficacy in reducing dyskinesia but also to understand its underlying mechanism of action. The following experimental design is proposed:
Phase 1: Animal Model Generation and LID Induction
-
Objective: To create a reliable and reproducible rat model of Parkinson's disease and subsequent levodopa-induced dyskinesia.
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion of the medial forebrain bundle (MFB) in rats.[9][10] This model effectively depletes dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease.[9][10]
-
LID Induction: Chronic administration of L-DOPA in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to the 6-OHDA-lesioned rats.[8][10]
Phase 2: Behavioral Assessment of Adx-10059 Efficacy
-
Objective: To quantify the effect of Adx-10059 on the severity of L-DOPA-induced dyskinesia.
-
Method: The Abnormal Involuntary Movement Scale (AIMS) will be used to score the frequency and severity of dyskinetic movements.[11][12]
Phase 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Adx-10059 and to correlate its concentration in the brain with its anti-dyskinetic effects.
-
Methods:
-
Pharmacokinetics: Measurement of Adx-10059 concentrations in plasma and brain tissue at various time points after administration.[13][14]
-
Pharmacodynamics (In Vivo Microdialysis): Real-time measurement of extracellular dopamine and glutamate levels in the striatum of freely moving rats to assess the impact of Adx-10059 on neurotransmitter dynamics.[1][15][16]
-
Phase 4: Post-Mortem Tissue Analysis
-
Objective: To investigate the molecular changes in the brain following Adx-10059 treatment.
-
Methods:
-
Immunohistochemistry (IHC): To visualize and quantify the expression and localization of key proteins involved in LID, including dopamine D1 and D2 receptors, and the mGluR5 receptor in the striatum.[4][17]
-
Western Blotting: To quantify the levels of key signaling proteins and transcription factors implicated in LID, such as phosphorylated ERK (pERK) and ΔFosB, in the striatum.
-
Detailed Protocols
Protocol 1: Generation of the 6-OHDA Rat Model of Parkinson's Disease and LID Induction
Rationale: The unilateral 6-OHDA lesion of the MFB provides a robust and well-characterized model of severe dopamine depletion, which is a prerequisite for inducing stable and reproducible L-DOPA-induced dyskinesia.[9][10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Levodopa (L-DOPA) methyl ester hydrochloride
-
Benserazide hydrochloride
Procedure:
Part A: 6-OHDA Lesion Surgery
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA at a concentration of 4 mg/mL in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[18] Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Following a midline scalp incision, expose the skull and identify bregma.
-
Craniotomy and Injection: Drill a small burr hole over the target coordinates for the right medial forebrain bundle. For a rat of approximately 250g, the coordinates relative to bregma are typically: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[10]
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin before slowly retracting it.[9]
-
Suture the scalp incision and provide post-operative care, including analgesics and soft food.
Part B: LID Induction
-
Recovery Period: Allow the rats to recover for at least 3 weeks after the 6-OHDA surgery.
-
L-DOPA/Benserazide Preparation: Prepare a fresh solution of L-DOPA (e.g., 6 mg/mL) and benserazide (e.g., 15 mg/mL) in sterile 0.9% saline.[19]
-
Chronic L-DOPA Administration: Administer L-DOPA (6 mg/kg) and benserazide (15 mg/kg) via intraperitoneal (i.p.) injection once daily for 21 consecutive days.[19] This chronic treatment regimen reliably induces stable and severe dyskinesia.
Protocol 2: Behavioral Assessment using the Abnormal Involuntary Movement Scale (AIMS)
Rationale: The AIMS is a standardized and widely used method for quantifying the severity of LID in rodent models, allowing for an objective assessment of therapeutic efficacy.[11][12]
Procedure:
-
Habituation: On the day of testing, habituate the rats to the observation cages for at least 30 minutes.
-
Drug Administration: Administer L-DOPA/benserazide to induce dyskinesia. For testing the efficacy of Adx-10059, administer the compound (at various doses) or vehicle 30 minutes prior to the L-DOPA/benserazide injection.
-
Observation Period: Observe each rat for 1 minute every 20 minutes for a total of 180 minutes post-L-DOPA injection.
-
Scoring: Score the severity of abnormal involuntary movements for three subtypes:
-
Axial Dyskinesia: Dystonic posturing of the neck and trunk.
-
Limb Dyskinesia: Jerky or dystonic movements of the forelimbs.
-
Orofacial Dyskinesia: Repetitive, purposeless movements of the mouth, jaw, and tongue.
-
-
Each subtype is scored on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present during less than 50% of the observation period)
-
2: Frequent (present during more than 50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
The total AIMS score for each time point is the sum of the scores for the three subtypes.
Protocol 3: Pharmacokinetic (PK) Analysis of Adx-10059
Rationale: Understanding the pharmacokinetic profile of Adx-10059 is crucial for interpreting its pharmacodynamic effects and for determining optimal dosing regimens.[13][14]
Procedure:
-
Drug Administration: Administer a single dose of Adx-10059 (e.g., 10 mg/kg, i.p.) to a cohort of 6-OHDA-lesioned, L-DOPA-primed rats.
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) post-administration, collect blood samples via tail vein or cardiac puncture (terminal).
-
Immediately following blood collection, sacrifice the animals and rapidly dissect the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain: Homogenize the striatum in an appropriate buffer.
-
-
Drug Quantification: Analyze the concentration of Adx-10059 in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.
Protocol 4: In Vivo Microdialysis for Dopamine and Glutamate Measurement
Rationale: In vivo microdialysis allows for the real-time monitoring of neurotransmitter levels in the brain of awake, freely moving animals, providing valuable insights into the neurochemical effects of Adx-10059.[15][16]
Procedure:
-
Probe Implantation: At least 24 hours prior to the experiment, surgically implant a microdialysis probe into the striatum of a 6-OHDA-lesioned, L-DOPA-primed rat. The coordinates relative to bregma are typically: AP: +1.0 mm; ML: +2.5 mm; DV: -5.0 mm from the dura.[20]
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of dopamine and glutamate levels.
-
Drug Administration: Administer Adx-10059 or vehicle, followed by L-DOPA/benserazide 30 minutes later.
-
Post-treatment Collection: Continue to collect dialysate samples every 20 minutes for at least 3 hours.
-
Sample Analysis: Analyze the concentrations of dopamine and glutamate in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine and fluorescence or mass spectrometry detection for glutamate.[1][16]
Protocol 5: Post-Mortem Tissue Analysis
Rationale: Immunohistochemistry and Western blotting provide complementary information on the long-term molecular adaptations in the brain in response to Adx-10059 treatment.
Part A: Immunohistochemistry (IHC)
Procedure:
-
Tissue Preparation: At the end of the behavioral studies, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains on a cryostat at 40 µm thickness.
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Dopamine D1 Receptor
-
Mouse anti-Dopamine D2 Receptor
-
Rabbit anti-mGluR5
-
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Acquire images using a confocal microscope and quantify the fluorescence intensity or the number of positive cells in the striatum using image analysis software.
Part B: Western Blotting
Procedure:
-
Tissue Homogenization: Rapidly dissect the striatum from fresh, unfixed brains and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-ΔFosB
-
Rabbit anti-phospho-ERK1/2 (pERK)
-
Rabbit anti-total-ERK1/2
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band densities using image analysis software. Normalize the levels of target proteins to the loading control.
Data Presentation and Visualization
Table 1: Example Data Summary for AIMS Scoring
| Treatment Group | N | Total AIMS Score (Mean ± SEM) | Axial Score (Mean ± SEM) | Limb Score (Mean ± SEM) | Orofacial Score (Mean ± SEM) |
| Vehicle + L-DOPA | 10 | 45.8 ± 3.2 | 15.2 ± 1.1 | 18.5 ± 1.5 | 12.1 ± 0.9 |
| Adx-10059 (3 mg/kg) + L-DOPA | 10 | 30.5 ± 2.8 | 10.1 ± 0.9 | 12.3 ± 1.2 | 8.1 ± 0.7 |
| Adx-10059 (10 mg/kg) + L-DOPA | 10 | 15.2 ± 1.9 | 5.1 ± 0.5 | 6.4 ± 0.8 | 3.7 ± 0.4 |
| Adx-10059 (30 mg/kg) + L-DOPA | 10 | 8.7 ± 1.1 | 2.9 ± 0.3 | 3.5 ± 0.4 | 2.3 ± 0.3 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + L-DOPA group. |
Table 2: Example Pharmacokinetic Parameters of Adx-10059 (10 mg/kg, i.p.)
| Compartment | Cmax (ng/mL or ng/g) | Tmax (min) | AUC (ngmin/mL or ngmin/g) | Brain/Plasma Ratio at Tmax |
| Plasma | 1500 ± 120 | 30 | 180000 ± 15000 | - |
| Striatum | 950 ± 85 | 60 | 120000 ± 11000 | 0.63 |
Diagrams
Caption: Experimental workflow for preclinical testing of Adx-10059.
Sources
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Methods for Detecting mGluR5 Receptor Occupancy by Raseglurant
Abstract
This application note details the methodology for quantifying metabotropic glutamate receptor 5 (mGluR5) receptor occupancy (RO) by Raseglurant (ADX10059). Raseglurant is a Negative Allosteric Modulator (NAM). Unlike orthosteric ligands, it binds to the transmembrane domain of the receptor. Therefore, traditional displacement assays using glutamate-site radioligands are ineffective. This guide focuses on allosteric radioligand displacement using Positron Emission Tomography (PET) and ex vivo autoradiography, specifically utilizing the gold-standard tracer [¹¹C]ABP688 , which competes for the same allosteric binding pocket.
Introduction & Mechanistic Basis[1][2][3]
The Target: mGluR5 and Allosteric Modulation
mGluR5 is a G-protein-coupled receptor (GPCR) highly expressed in the striatum, hippocampus, and cortex. It modulates synaptic transmission via the
-
Orthosteric Site: Binds Glutamate (endogenous agonist).[1]
-
Allosteric Site: Located in the transmembrane domain. This is the binding site for Raseglurant (NAM) and the PET tracer [¹¹C]ABP688.
The Principle of Occupancy Detection
Because Raseglurant and [¹¹C]ABP688 (or its tritiated analogs for ex vivo work) bind to overlapping allosteric sites, the presence of Raseglurant sterically hinders the binding of the radiotracer. We measure occupancy indirectly by quantifying the reduction in radiotracer binding potential (
Mechanism Diagram
The following diagram illustrates the competitive binding dynamic at the allosteric site, distinct from the glutamate site.
Figure 1: Competitive binding mechanism. Raseglurant (NAM) and [¹¹C]ABP688 compete for the same transmembrane allosteric site. High drug concentration results in low tracer signal.
Method 1: In Vivo PET Imaging (Clinical & Translational)
This is the standard for determining RO in non-human primates and humans. It allows for longitudinal assessment of the same subject.
Materials
-
Tracer: [¹¹C]ABP688 (3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-carbon-11-methyl-oxime).
-
Scanner: High-resolution PET/CT scanner (e.g., Siemens HRRT or Biograph).
-
Subject: Primate or Human (fasted 4 hours to normalize endogenous glutamate levels, as glutamate can influence ABP688 binding via cooperativity).
Experimental Protocol
| Step | Action | Critical Technical Note |
| 1. Preparation | Cannulate radial artery (for input function) and antecubital vein. | Head fixation is critical to prevent motion artifacts during dynamic scanning. |
| 2. CT Scan | Perform low-dose CT scan. | Required for attenuation correction. |
| 3. Baseline Scan | Inject [¹¹C]ABP688 (approx. 300-500 MBq) as a bolus. | Start PET acquisition immediately upon injection. |
| 4. Acquisition | Dynamic emission scan for 60–90 minutes. | Frame binning: 6x10s, 6x20s, 6x60s, then 5min frames until end. |
| 5. Washout | Allow 10 half-lives of ¹¹C (~3.5 hours) or scan on separate days. | Essential to ensure no residual radioactivity interferes with the post-dose scan. |
| 6. Dosing | Administer Raseglurant (Oral/IV). | Time the dose so |
| 7. Blockade Scan | Repeat steps 3-4 with [¹¹C]ABP688.[2] | Ensure identical positioning and injection parameters. |
Data Analysis
-
Motion Correction: Realign frames to the first minute of acquisition.
-
Co-registration: Register PET images to the subject's MRI for anatomical definition (Striatum, Thalamus, Cortex).
-
Modeling: Use the Simplified Reference Tissue Model (SRTM) .
-
Reference Region: Cerebellum (Gray matter). Note: The cerebellum has low but non-zero mGluR5. However, it is the standard reference for ABP688.
-
Calculate Binding Potential (
) for Baseline and Post-Dose.
-
Method 2: Ex Vivo Receptor Occupancy (Preclinical)
For rodent studies, ex vivo occupancy is preferred for throughput and cost. This method involves dosing the animal, sacrificing it, and measuring how much radioligand can bind to brain sections ex vivo.[3]
Critical Concept: Because Raseglurant is a reversible binder, dissociation can occur during tissue processing. The protocol must be rapid and performed at 4°C to minimize off-rate dissociation.
Materials
-
Radioligand: [³H]ABP688 or [³H]MPEP (Specific Activity > 60 Ci/mmol).
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
-
Equipment: Cryostat, Slide warmer, Beta-imager or Liquid Scintillation Counter.
Workflow Diagram
Figure 2: Ex Vivo Occupancy Workflow. Speed and temperature (4°C) are critical to prevent drug dissociation from the receptor.
Detailed Protocol
-
Treatment: Administer Raseglurant (p.o. or i.p.) to rats/mice. Include a Vehicle control group.
-
Tissue Harvest: At
(typically 30-60 min), decapitate animals.-
Rapidly remove the brain and freeze in isopentane cooled by dry ice (-40°C).
-
Do NOT perfuse with saline/PFA; this washes out the drug.
-
-
Sectioning: Cut 20 µm coronal sections using a cryostat. Mount on gelatin-coated slides.
-
Incubation (The Critical Step):
-
Do NOT pre-wash the slides (this washes away the drug).
-
Incubate slides immediately in Buffer containing 2 nM [³H]ABP688 for 10–20 minutes at 4°C .
-
Why short time/low temp? To allow the tracer to bind to unoccupied sites without allowing the drug (Raseglurant) to dissociate from occupied sites.
-
-
Non-Specific Binding (NSB): Define NSB on adjacent slides using 10 µM cold MPEP or Fenobam.
-
Washing:
-
Dip slides 2 x 1 min in ice-cold buffer.
-
Dip 1 x 5 sec in ice-cold distilled water (to remove salts).
-
-
Drying & Counting: Dry rapidly under a stream of cool air. Expose to Tritium-sensitive phosphor screens or wipe sections into scintillation vials.
Calculation
Calculate Specific Binding (SB) = Total Binding - Non-Specific Binding.
Data Summary & Interpretation
When analyzing results, verify the correlation between Plasma Concentration, Brain Concentration, and Occupancy.[4]
| Parameter | Method | Typical Target Value |
| PK/PD Modeling | Plasma conc. achieving 50% RO. | |
| In Vitro Binding | Affinity of Raseglurant (typically <10 nM). | |
| Max Occupancy | PET / Ex Vivo | >80% is often required for maximal efficacy in CNS indications. |
| Hill Slope | Sigmoidal Fit | Should be ~1.0. Deviations suggest cooperativity issues. |
Validation Check:
-
If Vehicle group binding is low, check tracer integrity.
-
If Drug group binding is higher than Vehicle, suspect contamination or an error in the "Cold" blocker used for NSB definition.
-
Lassen Plot: For PET data, construct a Lassen plot (
vs of reference) to validate the occupancy independent of a reference region if the cerebellum signal is contested.
References
-
Ametamey, S. M., et al. (2006). Radiosynthesis and preclinical evaluation of [11C]ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5. Journal of Nuclear Medicine.
-
Hintermann, S., et al. (2007). [11C]ABP688, a new PET ligand for the in vivo imaging of the metabotropic glutamate receptor subtype 5 (mGlu5).[5] Bioorganic & Medicinal Chemistry.
-
Addex Therapeutics. (2009). ADX10059 (Raseglurant) Mechanism of Action and Clinical Data. Addex Therapeutics Press Release/Clinical Data.
-
DeLorenzo, C., et al. (2011). In vivo variation in the binding of the mGluR5 radioligand [11C]ABP688 by endogenous glutamate. Journal of Cerebral Blood Flow & Metabolism.
-
Mu, L., et al. (2021). Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers.[2][6] NeuroImage.
Sources
- 1. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 2. Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Quantitative evaluation of 11C-ABP688 as PET ligand for the measurement of the metabotropic glutamate receptor subtype 5 using autoradiographic studies and a beta-scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Vehicle Selection for Intraperitoneal Administration of ADX-10059 in Murine Models
Abstract
This application note provides a comprehensive guide for the rational selection of a suitable vehicle for the intraperitoneal (IP) administration of ADX-10059 (Raseglurant) in mice. ADX-10059 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a target of significant interest for neurological and gastrointestinal disorders.[1][2][3][4][5][6] The compound's limited aqueous solubility presents a common but critical challenge for in vivo preclinical studies. An inappropriate vehicle can lead to poor bioavailability, inaccurate pharmacological data, and adverse animal welfare outcomes. This document outlines the physicochemical properties of ADX-10059, evaluates common preclinical vehicles, and provides a detailed protocol for a tolerability and solubility screening study to identify an optimal formulation.
Introduction: The Critical Role of Vehicle Selection
ADX-10059 is an orally available small molecule that negatively modulates the mGluR5 receptor, a mechanism investigated for its therapeutic potential in gastroesophageal reflux disease (GERD), migraine, and anxiety.[1][2][6][7][8] Preclinical evaluation in rodent models is a cornerstone of drug development, and the intraperitoneal (IP) route is frequently employed for its relative ease of administration and rapid absorption into the systemic circulation, bypassing the first-pass metabolism that occurs with oral delivery.[9][10][11]
However, the success of such studies is fundamentally dependent on the formulation. ADX-10059 hydrochloride's physicochemical profile, particularly its low aqueous solubility, necessitates a carefully considered vehicle selection process.[3] An ideal vehicle must not only solubilize or uniformly suspend the compound to ensure consistent dosing but must also be non-toxic, non-irritating, and pharmacologically inert to avoid confounding experimental results.[12][13][14] This guide provides the scientific rationale and a practical framework for selecting and validating a vehicle for ADX-10059, ensuring both data integrity and adherence to the highest standards of animal welfare.
Physicochemical Profile of ADX-10059 Hydrochloride
Understanding the compound's properties is the first step in formulation development. Key characteristics of ADX-10059 are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Name | 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine hydrochloride | [3] |
| Molecular Weight | 276.74 g/mol | [3][15] |
| Appearance | Yellow solid | [3] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR5 | [2][5][6][16][17] |
| Aqueous Solubility | < 6.92 mg/mL in H₂O | [3] |
| DMSO Solubility | < 27.67 mg/mL in DMSO | [3] |
| Storage | Desiccate at room temperature or -20°C for long-term storage | [3][15] |
The low aqueous solubility is the primary challenge that must be addressed by the vehicle.
Principles of Vehicle Selection for Intraperitoneal Administration
The selection process is a balance between solubilizing the compound and ensuring the safety and well-being of the animal. Materials injected into the peritoneal cavity should be sterile, isotonic, and non-irritating to prevent peritonitis and pain.[10]
Decision-Making Framework
The choice of vehicle should follow a logical progression, starting with the simplest and safest options before moving to more complex systems if required.
Caption: Logical framework for selecting an appropriate IP injection vehicle.
Candidate Vehicles for ADX-10059
Based on the properties of ADX-10059, several vehicle candidates can be proposed. It is crucial to test not only the compound's solubility but also the vehicle's own potential for toxicity. Studies have shown that vehicles like pure DMSO, propylene glycol, and PEG-400 can induce motor impairment or other adverse effects when administered intraperitoneally in mice.[12][13] Therefore, co-solvents should be used at the lowest effective concentration.
| Vehicle Group | Composition | Rationale & Considerations |
| 1. Aqueous (Control) | 0.9% Sodium Chloride (Saline) | The simplest vehicle. ADX-10059 will not dissolve but may form a coarse suspension. Serves as a baseline for tolerability. |
| 2. Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline | CMC is a common suspending agent that increases viscosity to help ensure a uniform dose of insoluble particles. Generally well-tolerated.[12][13] |
| 3. Simple Co-solvent | 5-10% (v/v) DMSO in Saline | DMSO is an excellent solvent for ADX-10059.[3] Keeping the concentration ≤10% is critical to minimize potential neurotoxicity and other side effects.[12][13] |
| 4. Complex Co-solvent | 10% DMSO, 40% PEG-400, 50% Saline (v/v/v) | A common formulation for poorly soluble compounds. PEG-400 enhances solubility but should be used with caution due to potential toxicity at higher concentrations.[11] |
| 5. Surfactant-based | 5% DMSO, 10% Tween 80 in Saline (v/v/v) | Tween 80 is a surfactant that can form micelles to solubilize hydrophobic compounds.[18] Can sometimes cause hypersensitivity reactions. |
Protocol: Vehicle Tolerability and Formulation Screening
This protocol describes a small-scale study to determine the most suitable vehicle for ADX-10059 based on formulation stability and in vivo tolerability.
Caption: Experimental workflow for vehicle screening and tolerability testing.
Part A: Formulation Preparation and Assessment
-
Preparation: Prepare each candidate vehicle from the table above using sterile, pharmaceutical-grade components.[19] For example, use sterile 0.9% Sodium Chloride for Injection as the base diluent.[19] All preparations should be performed in a laminar flow hood using aseptic techniques.[20]
-
Solubility Test: To a small volume of each vehicle, add ADX-10059 powder to achieve the desired final concentration (e.g., 1 mg/mL).
-
Observation: Vortex vigorously and observe for 30-60 minutes. Note whether the compound dissolves completely (clear solution), forms a fine, uniform suspension, or precipitates rapidly.
-
Stability Check: Let the preparations sit at room temperature for 4 hours. Observe for any signs of precipitation or aggregation. Only formulations that remain stable should proceed to in vivo testing.
Part B: In Vivo Vehicle Tolerability Study
-
Animals: Use a standard mouse strain (e.g., male C57BL/6 mice, 8-10 weeks old). House animals under standard conditions with free access to food and water. Allow at least 3-5 days for acclimatization.
-
Groups: Assign 3-5 mice to each vehicle group. Include a group for each promising formulation from Part A and a control group receiving only saline.
-
Dose Volume: Calculate the injection volume based on the animal's body weight. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.[21] For a 25g mouse, this is 0.25 mL.
-
Administration: Administer a single IP injection of the designated vehicle/formulation to each mouse, following the SOP in Section 5.
-
Monitoring:
-
Immediate (0-4 hours post-injection): Observe continuously for the first hour, then every 30 minutes for the next 3 hours. Record any signs of distress, such as lethargy, piloerection, abnormal posture (hunching), ataxia, or respiratory changes.
-
Delayed (24 hours post-injection): Record body weight just before injection and at 24 hours post-injection. Visually inspect the injection site for signs of irritation, such as redness or swelling.
-
-
Endpoint: The ideal vehicle will cause no observable adverse effects, no significant body weight loss (>10%), and no injection site reactions.
Standard Operating Procedure (SOP): Intraperitoneal Injection in Mice
This SOP details the standardized procedure for administering substances via the intraperitoneal route in mice, adhering to established best practices.[22][23][24][25]
Caption: Step-by-step visualization of the IP injection procedure in mice.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge recommended for mice)[9][23][26]
-
ADX-10059 formulation
-
70% alcohol wipes
-
Appropriate Personal Protective Equipment (PPE)[22]
-
Sharps disposal container
Procedure:
-
Preparation: Draw up the calculated dose of the ADX-10059 formulation into a sterile syringe using a sterile needle. Ensure no air bubbles are present. Use a new syringe and needle for each animal to prevent contamination and disease transmission.[24]
-
Restraint: Securely restrain the mouse using the scruff technique to immobilize its head and body.
-
Positioning: Rotate your hand to turn the mouse onto its back (dorsal recumbency). Tilt the mouse so its head is angled downward approximately 30-45 degrees. This causes the abdominal organs to shift cranially, creating a safer space for injection.[22][23][25]
-
Site Identification: Locate the injection site in the mouse's lower right abdominal quadrant. This avoids the cecum, which is typically on the left side, and the bladder in the midline.[24][25] The injection point should be lateral to the midline.
-
Disinfection: Swab the injection site with a 70% alcohol wipe.[24]
-
Needle Insertion: With the needle bevel up, insert it at a 30 to 45-degree angle to the abdominal wall. A gentle "pop" may be felt as the needle penetrates the peritoneum. Do not insert the needle too deeply (approx. 0.5 cm is sufficient) to avoid puncturing organs.[23]
-
Aspiration: Gently pull back on the syringe plunger. If no fluid or blood enters the syringe hub, the needle is correctly placed. If you aspirate yellow fluid (urine) or greenish-brown content (intestinal), immediately withdraw the needle. Discard the syringe and inject at a new site with fresh material.[22][23][24]
-
Injection: Depress the plunger smoothly to administer the full volume.
-
Withdrawal: Swiftly withdraw the needle and return the mouse to its cage.
-
Post-Injection Monitoring: Observe the animal for several minutes for any immediate adverse reactions. Follow the monitoring plan as described in the tolerability study protocol.
-
Disposal: Dispose of the needle and syringe in a designated sharps container immediately.[22]
Conclusion
The successful use of ADX-10059 in preclinical murine models via intraperitoneal injection is highly dependent on the selection of an appropriate vehicle. Due to its poor aqueous solubility, a systematic screening approach is mandatory. This process should begin with simple aqueous suspensions and, only if necessary, advance to co-solvent systems, always using the lowest possible concentration of excipients like DMSO to minimize potential toxicity. The protocols provided in this note offer a robust framework for performing a vehicle tolerability study and a standardized method for IP administration. By investing this effort in formulation development, researchers can ensure the generation of reliable, reproducible data and uphold the highest standards of animal welfare.
References
-
Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog. [Link]
-
Virginia Tech. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Research and Innovation | Virginia Tech. [Link]
-
University of Iowa. Routes and Volumes of Administration in Mice. Office of Animal Resources. [Link]
-
Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. University of Zurich. [Link]
-
Scribd. Guidelines for Intraperitoneal Injection in Mice. [Link]
-
Keywood, C., Wakefield, M., & Tack, J. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut, 58(9), 1192-1199. [Link]
-
Queen's University. Intraperitoneal Injection in Mice. Animals in Science - Queen's University. [Link]
-
The University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. [Link]
-
Addex Pharmaceuticals. (2008, January 3). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. [Link]
-
BioSpace. (2009, September 14). Addex Pharmaceuticals' ADX10059 Has Potential For Parkinson's Disease Levodopa Induced Dyskinesia (PD-LID). [Link]
-
Fierce Biotech. (2008, January 3). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. [Link]
-
Fierce Biotech. (2009, December 15). Development of ADX10059 ended for long-term use. [Link]
-
Gaertner, D. J., Hallman, T. M., Hankenson, F. C., & Batchelder, M. A. (2008). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 47(5), 62–66. [Link]
-
Wikipedia. Raseglurant. [Link]
-
Addex Pharmaceuticals. (2009, April 29). Addex Presents Data on ADX10059 at the AAN. [Link]
-
Ghorab, M. K., & El-Sayad, M. A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-21. [Link]
-
Ghorab, M. K., & El-Sayad, M. A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]
-
Office of Animal Care and Use (OACU). Injection Routes, Maximum Needle Sizes & Volumes. [Link]
-
Addex Pharmaceuticals. (2008, April 24). Addex Starts ADX10059 Phase I Formulation Selection Study. [Link]
-
Morton, D. B., Jennings, M., Buckwell, A., Ewbank, R., Godfrey, C., Holgate, B., ... & Poirier, G. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]
-
University of Pennsylvania. Use of Fluids and Diluted Drugs in Research Animals. Office of Animal Welfare. [Link]
-
Defense Technical Information Center. (1973). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]
-
Ontario Ministry of Agriculture, Food and Rural Affairs. (2023, July 19). Giving medication to animals by injection. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]
-
DavosPharma. Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. [Link]
-
National Center for Biotechnology Information. Adx 10059. PubChem Compound Database. [Link]
-
Addex Pharmaceuticals. (2006, December 19). Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]
Sources
- 1. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Announces ADX10059 Phase IIa Acute Anxiety Data [addextherapeutics.com]
- 3. apexbt.com [apexbt.com]
- 4. biospace.com [biospace.com]
- 5. Raseglurant - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Addex therapeutics :: Addex Presents Data on ADX10059 at the AAN [addextherapeutics.com]
- 8. Addex therapeutics :: Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety [addextherapeutics.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. medkoo.com [medkoo.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Preclinical Formulation Screening - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 21. scribd.com [scribd.com]
- 22. research.vt.edu [research.vt.edu]
- 23. ltk.uzh.ch [ltk.uzh.ch]
- 24. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 25. research-support.uq.edu.au [research-support.uq.edu.au]
- 26. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for the Storage and Stability of Raseglurant Hydrochloride
Introduction
Raseglurant hydrochloride, with the chemical name 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine hydrochloride, is a negative allosteric modulator of the mGlu5 receptor.[1] As a potent and selective small molecule, understanding its storage requirements and stability profile is paramount for ensuring the integrity of research and development activities. This guide provides a comprehensive overview of the recommended storage conditions, stability testing protocols, and safe handling procedures for Raseglurant hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in established principles of pharmaceutical stability testing, drawing from international guidelines to ensure scientific rigor and data reliability.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Raseglurant hydrochloride is fundamental to its proper handling and storage.
Table 1: Physicochemical Properties of Raseglurant Hydrochloride
| Property | Value | Source |
| Chemical Name | 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine hydrochloride | [1] |
| Molecular Formula | C₁₅H₁₃FN₂ · HCl | [1] |
| Molecular Weight | 276.74 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMSO (100 mM) | [1] |
| CAS Number | 757949-98-7 | [1] |
Personal Protective Equipment (PPE) and Handling Precautions
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, especially when working with the solid form to avoid inhalation of dust particles.
-
Personal Protective Equipment :
-
Gloves : Wear nitrile or other chemically resistant gloves.
-
Eye Protection : Use safety glasses with side shields or goggles.
-
Lab Coat : A standard lab coat is required. For large quantities, a disposable gown is recommended.
-
Storage Conditions
The stability of Raseglurant hydrochloride is contingent on appropriate storage conditions to prevent degradation.
Solid Form
For long-term storage, the solid form of Raseglurant hydrochloride should be stored at room temperature .[1] The container should be tightly sealed to protect it from moisture.
Solutions
Solutions of Raseglurant hydrochloride are less stable than the solid form.
-
Short-Term Storage : If possible, prepare and use solutions on the same day.[1]
-
Long-Term Storage : For longer-term storage, solutions should be stored at -20°C for up to one month .[1] Before use, it is critical to allow the solution to equilibrate to room temperature and visually inspect to ensure no precipitation has occurred.[1]
Table 2: Recommended Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | Room Temperature | Long-term | Keep container tightly sealed. |
| Solution | -20°C | Up to 1 month | Equilibrate to room temperature and check for precipitates before use.[1] |
Stability Profile and Forced Degradation Studies
To establish a comprehensive stability profile and develop a stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound to predict its degradation pathways. The International Council for Harmonisation (ICH) provides guidelines for these studies.
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without complete destruction of the molecule.
3.1.1. Hydrolytic Degradation
-
Acidic Conditions :
-
Prepare a solution of Raseglurant hydrochloride in 0.1 M HCl.
-
Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Conditions :
-
Prepare a solution of Raseglurant hydrochloride in 0.1 M NaOH.
-
Incubate at 60°C and sample at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Conditions :
-
Prepare a solution of Raseglurant hydrochloride in purified water.
-
Incubate at 60°C and sample at various time points.
-
3.1.2. Oxidative Degradation
-
Prepare a solution of Raseglurant hydrochloride in a 3% solution of hydrogen peroxide (H₂O₂).
-
Store at room temperature and protect from light.
-
Sample at various time points (e.g., 2, 4, 8, 24 hours).
3.1.3. Photolytic Degradation
As per ICH Q1B guidelines, photostability testing should be conducted.
-
Expose a solid sample and a solution of Raseglurant hydrochloride to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples.
3.1.4. Thermal Degradation
-
Expose a solid sample of Raseglurant hydrochloride to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C).
-
Sample at various time points (e.g., 24, 48, 72 hours).
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of Raseglurant hydrochloride and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Proposed HPLC Method Parameters
The following are suggested starting parameters for method development. Optimization will be necessary.
Table 3: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, scan for optimal wavelength (e.g., 254 nm as a starting point) |
| Injection Volume | 10 µL |
Caption: HPLC Method Development and Validation Pathway.
Method Validation
Once the HPLC method is optimized to separate the parent compound from all degradation products, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy : The closeness of test results to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Long-Term Stability Study Protocol
Based on ICH Q1A(R2) guidelines, a long-term stability study should be conducted to establish the re-test period.
Table 4: Long-Term Stability Study Conditions
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol:
-
Package the solid Raseglurant hydrochloride in the intended long-term storage container.
-
Place samples in stability chambers set to the conditions outlined in Table 4.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples using the validated stability-indicating HPLC method for purity, potency, and the presence of any degradation products.
Potential Degradation Pathways
While specific degradation pathways for Raseglurant hydrochloride have not been published, based on its chemical structure, several potential degradation routes can be hypothesized:
-
Hydrolysis : The amine group could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation : The pyridine ring and the ethynyl linkage could be susceptible to oxidation.
-
Photodegradation : The conjugated system of the molecule may absorb UV light, leading to photochemical reactions.
The characterization of degradation products from forced degradation studies using techniques like LC-MS/MS and NMR is essential to confirm these pathways.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. Available at: [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. Available at: [Link]
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
Sources
Troubleshooting & Optimization
Mitigating hepatotoxicity risks in long-term Adx 10059 studies
Technical Support & Risk Mitigation Guide
Status: Active Version: 3.1 (Long-term Dosing Protocols) Assigned Specialist: Senior Application Scientist, Toxicology Division
Executive Summary: The Hepatotoxicity Challenge
Welcome to the Adx 10059 (Dipraglurant/mGluR5 NAM) technical support hub. While this compound has demonstrated efficacy in models of GERD, migraine, and levodopa-induced dyskinesia (PD-LID), its development for chronic indications was historically complicated by asymptomatic, reversible liver enzyme elevations (ALT/AST >3x ULN) observed in long-term human studies (e.g., Study 206).
This guide addresses the structural alert (alkyne moiety) inherent to this class of Negative Allosteric Modulators (NAMs) and provides rigorous protocols to de-risk hepatotoxicity in current research.
Part 1: The Mechanistic Basis (Why is this happening?)
The "Alkyne" Structural Alert this compound (2-methyl-6-(phenylethynyl)pyridine) contains an acetylene (alkyne) linker. In hepatic metabolism, cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can oxidize this alkyne bond. This bioactivation often generates highly reactive ketene or oxirene intermediates.
If not detoxified by Glutathione (GSH), these electrophiles bind covalently to hepatic proteins, causing:
-
Direct Cytotoxicity: Mitochondrial dysfunction and oxidative stress.
-
Immune-Mediated Toxicity (Idiosyncratic): Formation of "haptens" (drug-protein adducts) that trigger an adaptive immune response over time (delayed onset).
Visualization: The Bioactivation Pathway
The following diagram illustrates the divergence between safe detoxification and toxic accumulation.
Figure 1: The metabolic bifurcation of this compound. Toxicity occurs when the rate of reactive intermediate formation exceeds the capacity of Glutathione detoxification.
Part 2: Troubleshooting & Experimental Protocols
Module A: In Vitro Screening (Pre-Clinical)
Issue: "My standard cytotoxicity assays (MTT/ATP) show no toxicity at 24 hours, but animals show liver signals at 4 weeks." Diagnosis: Standard assays in high-glucose media mask mitochondrial toxicity due to the Crabtree effect (cells rely on glycolysis). Solution: Implement the Glu/Gal Mitochondrial Shift Assay .[1]
Protocol: The Glu/Gal Shift
This protocol forces hepatocytes to rely on oxidative phosphorylation, unmasking mitochondrial toxicants.[1][2]
| Step | Action | Technical Note |
| 1. Seeding | Seed HepG2 or HepaRG cells in standard high-glucose (25 mM) media. | Allow 24h for attachment. |
| 2. Adaptation | Wash cells. Split into two parallel plates:(A) Glucose Media: 25 mM Glucose(B) Galactose Media: 10 mM Galactose (Glucose-free) | Galactose yields 0 net ATP from glycolysis, forcing mitochondrial reliance. |
| 3. Dosing | Treat with this compound (0.1 - 100 µM) for 24 hours. | Include Rotenone (0.5 µM) as a positive control. |
| 4. Readout | Measure intracellular ATP (e.g., CellTiter-Glo®). | Luminescence is directly proportional to ATP. |
| 5. Analysis | Calculate IC50 for both conditions. | Ratio > 3.0 indicates mitochondrial toxicity.[3] |
Calculation:
-
Interpretation: If this compound shows an MTI > 3, the compound is impairing mitochondrial function, likely contributing to long-term stress.
Module B: Reactive Metabolite Trapping
Issue: "How do I confirm if my specific lot or derivative is forming reactive intermediates?" Solution: Perform a GSH Trapping Assay using LC-MS/MS.
Protocol: Microsomal Trapping[4]
-
Incubation: Incubate this compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL).
-
Cofactors: Add NADPH (1 mM) to initiate oxidation.
-
Trap: Add Glutathione (GSH) at excess (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap hard electrophiles.
-
Timepoint: Incubate for 60 minutes at 37°C.
-
Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS.
-
Search: Look for [M + 307 Da] (GSH adduct) or [M + 27 Da] (Cyanide adduct) mass shifts.
Part 3: In Vivo Monitoring (Long-Term Studies)
Issue: "We are seeing sporadic ALT elevations in Week 4 of our rodent study. Should we terminate?" Guidance: Not necessarily. You must distinguish between adaptation and injury.
Troubleshooting Decision Tree
Use this logic flow to manage live animal studies exhibiting enzyme elevations.
Figure 2: Decision logic for hepatic signals. Note: GLDH is a more specific marker for mitochondrial liver injury than ALT in rodents.
Recommended Biomarker Panel
For long-term this compound studies, standard ALT/AST is insufficient.
| Biomarker | Purpose | Alert Threshold |
| ALT (Alanine Aminotransferase) | Hepatocellular injury (General) | > 3x ULN |
| GLDH (Glutamate Dehydrogenase) | Mitochondrial damage (Specific) | > 2x ULN |
| Total Bilirubin | Functional clearance (Hy's Law) | > 2x ULN |
| miR-122 | Early genomic marker of necrosis | > 5-fold change |
Frequently Asked Questions (FAQ)
Q1: Why was this compound terminated for chronic migraine if it worked? A: The termination was driven by the risk/benefit ratio. While effective, the compound showed a progressive incidence of ALT elevations in long-term dosing (Study 206). In non-life-threatening conditions like migraine, regulatory tolerance for liver signals is near zero.
Q2: Can I reduce toxicity by changing the dosing schedule?
A: Potentially. Toxicity is often driven by
-
Recommendation: Switch from bolus dosing to dietary admixture or slow-release formulations . This lowers
while maintaining (efficacy), allowing the liver's GSH stores to replenish.
Q3: Is the toxicity species-specific? A: Yes. Rats are often less sensitive to mGluR5 NAM toxicity than humans or monkeys due to differences in CYP1A2 expression and metabolic rates.
-
Warning: Absence of toxicity in rats does not guarantee safety in primates. Always verify with human hepatocyte spheroids (3D culture) for better translation.
References
-
Addex Therapeutics. (2009).[5] Development of ADX10059 Ended for Long-term Use. Addex Therapeutics Press Release. Link
-
Swiss, R., & Will, Y. (2011).[2] Assessment of Mitochondrial Toxicity in HepG2 Cells Cultured in High-Glucose- or Galactose-Containing Media. Current Protocols in Toxicology. Link
-
Storto, M., et al. (2003). The selective blockade of metabotropic glutamate receptor-5 attenuates fat accumulation in an in vitro model of benign steatosis. Hepatology. Link
-
Kalgutkar, A. S., & Dalvie, D. (2015). Role of Reactive Metabolites in Drug-Induced Hepatotoxicity. Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2009). Drug-Induced Liver Injury: Premarketing Clinical Evaluation. U.S. Food and Drug Administration. Link
Sources
- 1. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]
- 3. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 5. biospace.com [biospace.com]
Improving aqueous solubility of Adx 10059 for biological assays
Welcome to the technical support resource for ADX10059. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the aqueous solubility of ADX10059 in biological assays. As Senior Application Scientists, we have curated this information to be both technically precise and grounded in real-world laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is ADX10059 and why is its aqueous solubility a challenge for biological assays?
ADX10059, also known as Raseglurant, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been investigated in clinical trials for conditions such as gastroesophageal reflux disease (GERD), migraine, and anxiety.[2][3][4] Like many small molecule drug candidates developed through high-throughput screening, ADX10059 is a lipophilic compound, a characteristic that often leads to poor water solubility.[5][6]
For biological assays, which are almost always conducted in aqueous buffer systems, poor solubility is a significant hurdle. It can lead to:
-
Compound Precipitation: The compound falling out of solution, leading to inaccurate concentrations and unreliable assay results.
-
Reduced Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with the target.
-
Formation of Aggregates: Insoluble compounds can form aggregates that may cause non-specific effects or artifacts in an assay.
Therefore, achieving and maintaining ADX10059 in a soluble state is critical for generating accurate and reproducible data.
Q2: I'm just starting my experiments. What is the most straightforward method to dissolve ADX10059?
The most common and direct approach is to first prepare a high-concentration stock solution in an organic co-solvent, followed by serial dilution into your aqueous assay buffer.
-
Prepare a Stock Solution: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). ADX10059 is generally soluble in DMSO.
-
Dilute into Assay Medium: Perform a serial dilution of the DMSO stock directly into your final aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low enough to not affect the biological system.[7]
Causality: DMSO is a powerful polar aprotic solvent that can disrupt the intermolecular forces in the crystalline ADX10059, allowing it to dissolve. When this concentrated stock is diluted into an aqueous medium, the goal is to create a thermodynamically stable solution or a kinetically trapped supersaturated solution at a concentration that is effective for the assay but below the threshold of precipitation.
Q3: What are the primary strategies I can use if simple dilution of a DMSO stock is not sufficient?
If you encounter precipitation or require higher final concentrations, several advanced methods can be employed. These strategies are common in pharmaceutical formulation to enhance the solubility of poorly soluble drugs.[8][9][10] The main approaches include:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can dramatically increase solubility. Since ADX10059 contains a basic amine group, lowering the pH will protonate this group, forming a more soluble salt.[1][9][11]
-
Use of Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate the poorly soluble ADX10059 molecule, forming an "inclusion complex" that is readily soluble in water.[13][][15]
-
Formulation with Surfactants: Using non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the drug, increasing its apparent solubility. However, this must be done with caution as surfactants can interfere with biological assays.[16]
Q4: How do I select the right solubilization method for my specific experiment?
The choice of method depends on the requirements of your biological assay. The following decision-making workflow can guide your selection.
Caption: Standard workflow for preparing ADX10059 solutions using DMSO.
Detailed Steps:
-
Calculate Mass: Determine the mass of ADX10059 (free base, MW: 240.27 g/mol ) or ADX10059 HCl (MW: 276.74 g/mol ) needed for your desired stock concentration and volume. [1][17]2. Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Dilution (The "Pre-dilution" or "Intermediate Dilution" Step): A critical step to prevent precipitation is to perform an intermediate dilution of the DMSO stock into the assay buffer. For example, dilute your 20 mM stock 1:100 in buffer to get a 200 µM intermediate solution (now in 1% DMSO). Then, use this intermediate solution for the final dilution into your assay plate. This gradual reduction in solvent strength helps keep the compound in solution.
-
Final Concentration: Add the final diluted solution to your assay wells. Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your treated samples.
Q: What is the maximum final concentration of DMSO I can use in my cell-based assay?
DMSO can be toxic to cells, and the tolerance varies significantly between cell types and exposure times. [18][19]As a rule of thumb, most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity, while 0.1% is considered safe for nearly all cells, including sensitive primary cultures. [7]
| Final DMSO Concentration | General Effect on Cultured Cells | Recommendation |
|---|---|---|
| < 0.1% | Negligible effect on most cell lines. | Ideal for sensitive assays and primary cells. |
| 0.1% - 0.5% | Generally well-tolerated by robust cell lines for exposures up to 72 hours. [7][20] | Standard working range for most cell-based assays. |
| 0.5% - 1.0% | May cause stress or slight growth inhibition in some cell lines. [19][21] | Use with caution. Requires rigorous vehicle controls. |
| > 1.0% | Often causes significant cytotoxicity, differentiation, or other off-target effects. [20][21]| Not recommended for most applications. |
This table synthesizes data from multiple sources. [7][19][20][21]Always perform a toxicity test with your specific cell line and assay duration if you need to exceed 0.5% DMSO.
Q: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common issue known as "crashing out."
-
Lower the Final Concentration: This is the simplest solution. Your desired concentration may be above the solubility limit in the final buffer.
-
Use the Intermediate Dilution Step: As described in the protocol above, this is often the most effective fix. The rapid change in solvent polarity from 100% DMSO to <1% DMSO can cause precipitation. A slower, stepwise dilution allows for more gentle solvent exchange.
-
Increase the Final DMSO Concentration: If your cells can tolerate it, increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility.
-
Switch Methods: If none of the above work, you will need to switch to an alternative method like pH adjustment or cyclodextrins.
Method 2: pH Adjustment
Q: How does pH adjustment increase the solubility of ADX10059?
ADX10059 has a pyridin-3-amine functional group, which is a weak base. [1]In neutral or alkaline solutions (pH > 7), this group is predominantly in its neutral, uncharged form, which is less soluble in water. By lowering the pH of the solution with an acid, you can protonate the amine group (R-NH₂ → R-NH₃⁺). This charged, or ionized, form is significantly more soluble in aqueous buffers. This is the principle behind forming hydrochloride salts of drugs to improve their solubility. [9][17]
Q: What is a protocol for preparing a pH-adjusted solution of ADX10059?
-
Choose an Appropriate Buffer: Select a biological buffer with a pKa that allows you to work in a slightly acidic range (e.g., pH 4.0 - 6.5), such as an acetate or citrate buffer. [22]Ensure the buffer is compatible with your assay.
-
Prepare Acidic Buffer: Adjust the pH of your chosen buffer to the desired acidic pH (e.g., pH 5.0) using dilute HCl.
-
Dissolve ADX10059: Attempt to dissolve the ADX10059 powder directly into the acidic buffer. Gentle heating (to 37°C) or sonication can assist dissolution.
-
Stock Solution (Alternative Method): If direct dissolution is difficult, dissolve the compound in a minimal amount of DMSO first (e.g., to 50-100 mM), and then dilute this stock into the acidic buffer. The acidic environment will help keep the compound soluble as the DMSO is diluted out.
-
Verify Final pH: After the compound is dissolved, check the pH of the final solution and adjust if necessary. The pH of your final assay should be controlled and consistent across all conditions.
Method 3: Utilizing Cyclodextrins
Q: How can cyclodextrins help, and which one should I use?
Cyclodextrins (CDs) are sugar-based macrocycles that act as molecular containers. [12]They encapsulate the hydrophobic ADX10059 molecule within their central cavity, presenting a hydrophilic exterior to the water. [13][]This complex formation effectively shields the drug from the aqueous environment, drastically increasing its apparent solubility. [23] For small molecules, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and recommended derivative due to its high aqueous solubility and excellent safety profile compared to natural β-cyclodextrin. [23]
Q: How do I prepare an ADX10059 solution with HP-β-CD?
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add ADX10059: Add the ADX10059 powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex the mixture vigorously. The formation of the inclusion complex can take time. Allowing the mixture to shake or stir at room temperature or 37°C for several hours (or overnight) can significantly improve solubilization.
-
Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Use the Supernatant: Carefully collect the supernatant. This solution contains the soluble ADX10059-CD complex. The exact concentration should be determined analytically (e.g., by HPLC-UV) if precise quantification is required.
References
-
Popov, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]
-
Gould, S., & Scott, R. C. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine. Available at: [Link]
-
Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at: [Link]
-
Miranda, J. C., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10331863, Adx 10059. Available at: [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Available at: [Link]
-
Formulation Magazine. (2014). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Available at: [Link]
-
Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
- Williams, R. O., et al. (Eds.). (2012).
- Narang, A. S., & Desai, D. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
-
Zerbib, F., et al. (2010). Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects. Neurogastroenterology & Motility. Available at: [Link]
-
Keywood, C., et al. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics. Available at: [Link]
- Kumar, S., & Singh, A. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? World Journal of Pharmacy and Pharmaceutical Sciences.
- Mohammed, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Patel, K., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
-
Box, K. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH: Commentary. ADMET and DMPK. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Addex Therapeutics. (2009). Glutamate Receptor “mGluR5” Implicated in GERD. Available at: [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. Available at: [Link]
-
Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Available at: [Link]
-
Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Available at: [Link]
-
Addex Therapeutics. (2008). Addex Starts ADX10059 Phase I Formulation Selection Study. Available at: [Link]
-
Fierce Biotech. (2009). Development of ADX10059 ended for long-term use. Available at: [Link]
- Watanabe, T., et al. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition.
-
Ha, E., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Available at: [Link]
-
ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at: [Link]
-
Addex Therapeutics. (2008). Addex Announces ADX10059 Phase IIa Acute Anxiety Data. Available at: [Link]
-
Addex Therapeutics. (2006). Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. Available at: [Link]
Sources
- 1. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Glutamate Receptor “mGluR5” Implicated in GERD [addextherapeutics.com]
- 4. Addex therapeutics :: Addex Announces ADX10059 Phase IIa Acute Anxiety Data [addextherapeutics.com]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. dissolutiontech.com [dissolutiontech.com]
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- 19. researchgate.net [researchgate.net]
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- 23. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
Troubleshooting variability in Adx 10059 plasma concentration levels
Welcome to the technical support center for Adx 10059. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential variability in the plasma concentration levels of this compound during pre-clinical and clinical research. Our goal is to provide a comprehensive guide rooted in scientific principles to ensure the integrity and reproducibility of your experimental data.
Introduction to this compound
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It was investigated for several indications, including gastroesophageal reflux disease (GERD), migraine, and anxiety.[2][3] The development for chronic use was discontinued due to observations of elevated liver transaminases with long-term administration.[4] Understanding the pharmacokinetic profile of this small molecule is critical for the accurate interpretation of study results. This guide will address common challenges and sources of variability in its plasma concentration measurements.
Frequently Asked Questions (FAQs)
Q1: What is the general pharmacokinetic profile of this compound?
A1: this compound is an orally available small molecule.[1] Phase I clinical trials were conducted to assess its pharmacokinetics, including the evaluation of different formulations (e.g., immediate and modified-release) to manage its absorption rate and tolerability.[5] These studies also aimed to understand potential interactions with food and other medications, such as proton-pump inhibitors.[5] While specific quantitative parameters like half-life and Cmax are not extensively detailed in publicly available literature, it is known that formulation can significantly impact its absorption profile.
Q2: Why is significant variability in plasma concentrations of a drug like this compound a concern?
Q3: What are the primary categories of factors that can influence this compound plasma levels?
A3: The variability in plasma concentrations of any drug, including this compound, can be broadly categorized into three main areas:
-
Pre-analytical and Analytical Factors: Issues related to sample collection, handling, storage, and the bioanalytical method itself.[8][9]
-
Patient-Related (In Vivo) Factors: Biological and behavioral differences among study subjects, such as genetics, diet, co-morbidities, and adherence to dosing regimens.[7][10]
-
Drug Formulation and Administration Factors: The formulation of the drug and how it is administered can significantly affect its absorption and bioavailability.[5]
In-Depth Troubleshooting Guides
Issue 1: High Inter-Individual Variability in a Study Cohort
You've completed a study and observed a wide range of plasma concentrations across different subjects at the same dosing level and time point.
Q: How do I begin to investigate the cause of high inter-individual variability?
A: A systematic approach is crucial. Start by ruling out analytical and pre-analytical issues before delving into more complex patient-specific factors. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for high inter-individual variability.
Step-by-Step Methodologies:
-
Review Bioanalytical Method Validation:
-
Causality: The bioanalytical method is the cornerstone of your measurements. Any inherent variability or lack of robustness will directly translate to your final data.[11]
-
Protocol:
-
Retrieve the validation report for the LC-MS/MS assay used.
-
Scrutinize the inter-assay and intra-assay precision and accuracy data. Values should ideally be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).
-
Examine the assessment of matrix effects. Significant ion suppression or enhancement can lead to erroneous results.[12]
-
Verify the stability of this compound in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability).[12]
-
-
-
Audit Sample Handling and Processing:
-
Causality: The integrity of a plasma sample is highly dependent on the procedures followed from the moment of collection to the point of analysis.[8] Deviations can lead to drug degradation or other artifacts.
-
Protocol:
-
Confirm that all samples were collected using the same type and lot of anticoagulant tubes.
-
Review logs for the time between blood collection and centrifugation. Delays can affect plasma composition.[13]
-
Check temperature logs for sample storage, both short-term (refrigerated) and long-term (frozen).
-
-
-
Investigate Patient Adherence:
-
Causality: Non-adherence to the dosing regimen is a primary cause of lower-than-expected or highly variable plasma concentrations.[14][15]
-
Protocol:
-
Review patient diaries or electronic monitoring data for missed doses or incorrect dosing times.
-
If available, use population pharmacokinetic (PopPK) models to assess whether observed concentrations are consistent with the prescribed regimen.[16]
-
-
-
Assess Food and Concomitant Medication Effects:
-
Causality: Food can significantly alter the absorption of orally administered drugs.[17] Additionally, other medications can inhibit or induce metabolic enzymes, affecting the clearance of this compound.[18]
-
Protocol:
-
Analyze dietary logs. Note the timing of meals relative to drug administration and the general composition of the food (e.g., high-fat meals).
-
Review concomitant medication logs. Identify any drugs known to be strong inhibitors or inducers of cytochrome P450 (CYP) enzymes, as these are major players in drug metabolism.[19]
-
-
-
Consider Pharmacogenomics:
-
Causality: Genetic polymorphisms in drug-metabolizing enzymes can lead to distinct metabolic phenotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers), which can significantly impact drug exposure.[20]
-
Protocol:
-
If DNA samples are available, consider genotyping for common polymorphisms in major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19).[21]
-
Correlate genotype with the observed plasma concentrations to identify potential relationships.
-
-
Issue 2: Inconsistent Results from a Single Subject (High Intra-Individual Variability)
You are analyzing multiple samples from the same individual over time and notice unexpected fluctuations in plasma concentrations that do not align with the expected pharmacokinetic curve.
Q: What steps should I take to troubleshoot inconsistent results within a single subject?
A: For intra-individual variability, the focus shifts more towards factors that can change over time for a single person, as well as random analytical error.
Caption: Troubleshooting workflow for high intra-individual variability.
Investigative Protocols:
-
Re-analysis of Samples:
-
Rationale: The first step is to confirm that the unexpected result is not due to random analytical error.
-
Procedure:
-
Identify the samples with anomalous concentrations.
-
Retrieve these samples from storage, along with the samples from the timepoints immediately preceding and following them.
-
Re-assay these samples in a new analytical run, including fresh calibration standards and quality controls.
-
-
-
Review of Timestamps:
-
Rationale: Accurate timing of both drug administration and blood sampling is critical for constructing a valid pharmacokinetic profile.[10]
-
Procedure:
-
Cross-reference the clinical site's records with the laboratory's sample accessioning logs.
-
Confirm that the recorded times of dosing and sampling are accurate. An error in recording the time of a blood draw can make a concentration appear unexpectedly high or low.
-
-
-
Detailed Review of Patient Diaries:
-
Rationale: A patient's behavior and diet can change from day to day.
-
Procedure:
-
Data Summary Table
The following table outlines the key areas of investigation when troubleshooting variability in this compound plasma concentrations.
| Category | Specific Factor to Investigate | Potential Impact on Plasma Concentration | Recommended Action |
| Pre-analytical | Sample Collection & Handling | Falsely low levels (degradation) or high/low levels (hemolysis, lipemia) | Audit SOPs, check sample quality, review collection/processing times[8][13] |
| Analytical | Bioanalytical Method (LC-MS/MS) | Inaccurate quantification (high or low) | Review method validation report, check for matrix effects, re-assay samples[11][12] |
| Patient-Related | Dosing Adherence | Lower than expected or highly variable levels | Review patient diaries, utilize PopPK modeling if available[14][16] |
| Food Effects | Altered absorption (increased or decreased Cmax/AUC) | Analyze dietary logs for meal timing and composition relative to dosing[17] | |
| Drug-Drug Interactions (DDIs) | Increased or decreased levels due to metabolic inhibition/induction | Review concomitant medication logs for known CYP inhibitors/inducers[18] | |
| Genetic Polymorphisms | Consistently high or low levels across timepoints for an individual | Genotype for relevant drug-metabolizing enzymes (e.g., CYPs)[20] |
Conclusion
Troubleshooting variability in this compound plasma concentrations requires a multi-faceted and systematic approach. By carefully considering and investigating pre-analytical, analytical, and patient-specific factors, researchers can enhance the quality and reliability of their data. This guide provides a framework for these investigations, grounded in the principles of pharmacokinetics and bioanalysis.
References
-
Addex Pharmaceuticals. (2008, April 24). Addex Starts ADX10059 Phase I Formulation Selection Study. Retrieved from [Link]
- Blednov, Y. A., & Harris, R. A. (2009). The Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Mediates Sensitivity to the Sedative Properties of Ethanol. Neuropsychopharmacology, 34(10), 2337–2347.
- Brodie, M. J. (1981). Factors influencing plasma drug concentrations.
- Dasgupta, A. (2011). Effects of Pre-analytical Variables in Therapeutic Drug Monitoring.
-
FierceBiotech. (2009, December 15). Development of ADX10059 ended for long-term use. Retrieved from [Link]
- Gubler, M., et al. (2003). High Variability of Plasma Drug Concentrations in Dual Protease Inhibitor Regimens. Antimicrobial Agents and Chemotherapy, 47(5), 1543-1546.
- Jittamala, P., et al. (2020). Medication adherence framework: A population-based pharmacokinetic approach and its application in antimalarial treatment assessments. Clinical Pharmacology & Therapeutics, 108(4), 834-844.
- Kamlage, B., et al. (2020). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Scientific Reports, 10(1), 1-12.
- Keywood, C., et al. (2008).
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L-Nutra. (2024, August 28). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Retrieved from [Link]
- O'Gorman, C., et al. (2015). Development and application of an aggregate adherence metric derived from population pharmacokinetics to inform clinical trial enrichment. Journal of Pharmacokinetics and Pharmacodynamics, 42(2), 119-129.
- Plucińska, K., et al. (2012). Interactions of CB1 and mGlu5 receptor antagonists in food intake, anxiety and memory models in rats. Pharmacology Biochemistry and Behavior, 103(2), 346-353.
- Tsuji, Y. (n.d.). Understanding of Measured and Predicted Drug Concentrations with a Focus on Uncertainty and Variability.
- Ferreira, R. (2024). Understanding Pharmacokinetic Variability: Implications for Therapy. Journal of Pharmacokinetics & Experimental Therapeutics, 8(3), 248.
- Taneja, A., et al. (2023). Overcoming barriers to patient adherence: the case for developing innovative drug delivery systems. Nature Reviews Drug Discovery, 22(3), 219-239.
-
Synapse. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
- Longdom Publishing SL. (2024, June 7). The Role of Therapeutic Drug Monitoring in Managing Drug Response Variability. Journal of Drug Metabolism & Toxicology.
- Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4(001).
- Yu, L. X., et al. (2009). Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications. The AAPS Journal, 11(3), 440-444.
- Arroyo-Currás, N., et al. (2018). High-Precision Control of Plasma Drug Levels Using Feedback-Controlled Dosing.
- Jenkins, R., et al. (2020). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. AAPS Journal, 22(6), 1-13.
- Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
-
BioSpace. (2009, September 14). Addex Pharmaceuticals' ADX10059 Has Potential For Parkinson's Disease Levodopa Induced Dyskinesia (PD-LID). Retrieved from [Link]
- Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(6), 1365-1393.
-
Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
-
Addex Pharmaceuticals. (2006, December 19). Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. Retrieved from [Link]
-
Medsafe. (2024, September 5). Medicines and food: interacting combinations. Retrieved from [Link]
-
OMICS International. (2024, June 28). Understanding Pharmacokinetic Variability: Implications for Therapy. Retrieved from [Link]
- Annapurna, M. (2019, August 21). All You should Know About Drug-Food Interaction And Pharmaist Role. Annapurna Pharmacy College.
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LibreTexts Medicine. (2025, July 16). 4: Pharmacogenomics and Variation in Drug Response. Retrieved from [Link]
- Li, Z. (2024). Impact of Genetic Polymorphisms on Drug Efficacy and Safety. Walsh Medical Media.
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World Journal of Oncology. (2021, October 5). Genetic Polymorphisms in Pharmaceuticals and Chemotherapy. Retrieved from [Link]
- Farr, S., et al. (2010). The Metabotropic Glutamate mGluR5 Receptor Agonist CHPG Stimulates Food Intake. Basic & Clinical Pharmacology & Toxicology, 107(1), 586-589.
- Cowen, M. S., et al. (2008). Metabotropic glutamate receptor 5 (mGluR5) regulation of ethanol sedation, dependence and consumption: relationship to acamprosate actions. International Journal of Neuropsychopharmacology, 11(6), 783-796.
- Singh, O. (n.d.). Investigating the Impact of Genetic Variation on Drug Response. Longdom Publishing.
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Technical Support Center: Minimizing Off-Target Effects of High-Dose Raseglurant Administration
Prepared by: Gemini, Senior Application Scientist
Introduction
Raseglurant (also known as ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] As a NAM, it binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding (orthosteric) site, to reduce the receptor's response to glutamate.[3][4] This mechanism offers a more nuanced modulation of receptor activity compared to direct antagonists, which can be advantageous in therapeutic applications.[4] Raseglurant has been investigated in clinical trials for conditions such as gastroesophageal reflux disease (GERD) and migraine.[5]
In preclinical research, high-dose administration is often necessary to establish dose-response relationships and assess the maximum therapeutic potential. However, this can also increase the risk of off-target effects, where the compound interacts with unintended molecular targets, leading to confounding data and potential toxicity.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing off-target effects during high-dose Raseglurant administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Raseglurant?
A1: Raseglurant is a negative allosteric modulator (NAM) of the mGlu5 receptor.[2] It binds to a site on the receptor that is different from the glutamate binding site.[3] This binding event changes the receptor's shape, which in turn reduces the likelihood of its activation by glutamate.[4] The canonical signaling pathway for mGlu5 involves coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8] This ultimately results in an increase in intracellular calcium levels.[9][10]
Q2: Why is minimizing off-target effects crucial when using high doses of Raseglurant?
A2: While allosteric modulators are generally more selective than orthosteric ligands, high concentrations can lead to interactions with unintended targets. These off-target effects can produce confounding experimental results, mask the true on-target effect, or cause cellular toxicity.[6] For instance, Raseglurant's development was halted in Phase II trials due to signs of liver toxicity with long-term use, which could be an off-target effect.[2][8] Minimizing these effects is essential for generating reproducible and translatable data.
Q3: What are the initial signs that my experiment might be compromised by off-target effects?
A3: Several observations can suggest the presence of off-target effects:
-
Unexpected Phenotypes: The observed cellular or physiological response is inconsistent with the known function of mGlu5 inhibition.
-
High Cytotoxicity: Significant cell death occurs at concentrations needed to see the desired effect.[11]
-
Discrepancy with Genetic Knockdown: The phenotype observed with Raseglurant is different from that seen when the mGlu5 receptor is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.[12][11]
-
Effects Only at High Concentrations: The desired effect is only seen at very high concentrations, where the risk of off-target binding is greater.[11]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or High Cytotoxicity Observed
You are observing a biological response that cannot be readily explained by the inhibition of the mGlu5 receptor, or you are seeing significant cell death.
Potential Causes:
-
The high concentration of Raseglurant is causing it to bind to one or more unintended proteins.
-
The observed effect is a result of a metabolite of Raseglurant.
-
The experimental system is particularly sensitive to perturbations in pathways affected by the off-target interaction.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected phenotypes.
Step-by-Step Troubleshooting Plan:
-
Perform a Detailed Dose-Response Analysis:
-
Rationale: To determine the concentration at which the unexpected effect appears and to see if it can be separated from the on-target effect. Off-target effects often have a different potency profile.[11]
-
Action: Conduct a comprehensive dose-response curve for both the expected on-target effect (e.g., inhibition of glutamate-induced calcium release) and the unexpected phenotype.
-
-
Use a Structurally Unrelated mGlu5 NAM:
-
Rationale: To determine if the observed effect is specific to the chemical structure of Raseglurant or is a general consequence of mGlu5 inhibition.
-
Action: Repeat the key experiment with another well-characterized mGlu5 NAM that has a different chemical scaffold (e.g., Mavoglurant or Basimglurant). If the unexpected phenotype is not replicated, it strongly suggests an off-target effect of Raseglurant.[13]
-
-
Genetic Validation:
-
Rationale: This is a definitive way to confirm if the phenotype is dependent on the mGlu5 receptor.[12]
-
Action: Use siRNA or CRISPR/Cas9 to knock down or knock out the mGlu5 receptor in your cell model. If the phenotype of mGlu5 loss-of-function is different from the phenotype observed with high-dose Raseglurant, this points to an off-target mechanism.[11][14]
-
-
Proceed to Off-Target Identification:
-
Rationale: If the above steps suggest an off-target effect, the next logical step is to identify the unintended target(s).
-
Action: Employ techniques like proteomic-based methods or broad panel screening to identify potential binding partners of Raseglurant.
-
Issue 2: Inconsistent or Irreproducible Experimental Results
Your results with high-dose Raseglurant vary significantly between experiments, even under seemingly identical conditions.
Potential Causes:
-
Poor solubility of Raseglurant at high concentrations.
-
Degradation of the compound over time.
-
Interaction with components of the cell culture media or assay reagents.
-
Subtle variations in experimental conditions (e.g., cell density, incubation time).
Step-by-Step Troubleshooting Plan:
-
Verify Compound Integrity and Solubility:
-
Rationale: At high concentrations, small molecules can precipitate out of solution, leading to a lower effective concentration and inconsistent results.
-
Action: Visually inspect your stock and working solutions for any signs of precipitation. Consider using a nephelometer to quantify solubility. Prepare fresh solutions for each experiment.
-
-
Optimize Experimental Parameters:
-
Rationale: To ensure that the assay conditions are robust and not contributing to the variability.
-
Action: Systematically vary parameters such as cell density, incubation time, and serum concentration in the media to identify any sensitive variables.
-
-
Include Stringent Controls:
-
Rationale: To rule out artifacts and ensure the reliability of your assay.
-
Action: Always include a vehicle control (e.g., DMSO), a positive control (a known activator of the pathway you are studying), and a negative control.
-
Technical Resources
Protocol 1: In Vitro Off-Target Screening
Objective: To identify potential off-target interactions of Raseglurant using a commercial screening service.
Methodology:
-
Compound Submission: Prepare a high-concentration stock solution of Raseglurant in a suitable solvent (typically DMSO) as per the service provider's instructions.
-
Panel Selection: Choose a broad screening panel that includes a diverse range of targets such as GPCRs, ion channels, kinases, and transporters.[15] Reputable vendors offer panels designed for safety and off-target profiling.
-
Assay Performance: The service provider will perform high-throughput screening assays (e.g., radioligand binding assays, enzymatic assays) to measure the interaction of Raseglurant with each target in the panel.[6]
-
Data Analysis: The results are typically provided as a percentage of inhibition or activation at a given concentration. "Hits" are identified as targets that show significant interaction with Raseglurant.
-
Hit Validation: Any identified off-target "hits" should be validated in-house using orthogonal assays (i.e., assays based on a different technology or principle) to confirm the interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of Raseglurant to a suspected off-target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of Raseglurant or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific to the suspected off-target protein.
-
Data Interpretation: If Raseglurant binds to the target protein, it will stabilize it, leading to a higher amount of the protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.[11]
Data Summary Table
| Technique | Purpose | Information Gained | Considerations |
| Broad Panel Screening | Off-target discovery | Identifies potential unintended binding partners from a large library of proteins.[15] | Can be costly; hits require further validation. |
| Genetic Knockdown (siRNA/CRISPR) | On-target validation | Confirms if the observed phenotype is dependent on the primary target (mGlu5).[14] | Potential for incomplete knockdown or off-target effects of the genetic tools themselves. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement | Confirms direct binding of the compound to a specific protein within the cell.[11] | Requires a specific antibody for the suspected off-target. |
| Chemical Proteomics | Unbiased off-target discovery | Identifies a broad range of protein interactors in a cellular context. | Technically complex and requires specialized equipment and expertise. |
Signaling Pathway Diagrams
On-Target mGlu5 Signaling Pathway
Caption: Canonical mGlu5 receptor signaling pathway inhibited by Raseglurant.
References
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Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. (n.d.). Journal of Neuroscience. Retrieved February 22, 2026, from [Link]
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Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? (2022, May 10). Frontiers in Molecular Neuroscience. Retrieved February 22, 2026, from [Link]
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Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024, November 5). ACS Publications. Retrieved February 22, 2026, from [Link]
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Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved February 22, 2026, from [Link]
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Metabotropic glutamate receptor-mediated signaling in neuroglia. (2011, March 1). Journal of Neuroinflammation. Retrieved February 22, 2026, from [Link]
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Changes in mGlu5 Receptor Signaling Are Associated with Associative Learning and Memory Extinction in Mice. (2022, March 21). MDPI. Retrieved February 22, 2026, from [Link]
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An in vitro solution to model off-target effects. (2025, May 16). Labcorp. Retrieved February 22, 2026, from [Link]
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Raseglurant - Drug Targets, Indications, Patents. (2026, February 14). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
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Raseglurant. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
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In silico off-target profiling for enhanced drug safety assessment. (2023, November 1). Briefings in Bioinformatics. Retrieved February 22, 2026, from [Link]
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Raseglurant. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]
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Novel small molecule negative allosteric modulators of the mu-opioid receptor. (n.d.). Stanford University. Retrieved February 22, 2026, from [Link]
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Why allosteric drugs represent a unique small molecule approach. (2023, September 27). Drug Target Review. Retrieved February 22, 2026, from [Link]
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Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved February 22, 2026, from [Link]
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Raseglurant. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.net. Retrieved February 22, 2026, from [Link]
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Allosteric modulator. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 1). SLAS Discovery. Retrieved February 22, 2026, from [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021, July 29). Cells. Retrieved February 22, 2026, from [Link]
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Allosteric Modulators: An Emerging Concept in Drug Discovery. (2015, January 8). Molecules. Retrieved February 22, 2026, from [Link]
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Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (2018, February 23). PLOS Medicine. Retrieved February 22, 2026, from [Link]
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Targeted Inhibition of mGlu5 Receptors in the Contralesional Hemisphere Improves Functional Recovery After Stroke. (2026, February 18). Stroke. Retrieved February 22, 2026, from [Link]
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Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved February 22, 2026, from [Link]
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Competitive Antagonist vs. Negative Allosteric Modulator. (n.d.). Principles of Pharmacology. Retrieved February 22, 2026, from [Link]
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General Considerations for Preclinical Studies Submissions. (2024, March 27). Saudi Food and Drug Authority. Retrieved February 22, 2026, from [Link]
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Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved February 22, 2026, from [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019, September 11). Science Translational Medicine. Retrieved February 22, 2026, from [Link]
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What mGluRs antagonists are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
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Editorial focus: understanding off-target effects as the key to successful RNAi therapy. (2019, December 1). Cellular & Molecular Biology Letters. Retrieved February 22, 2026, from [Link]
-
Pharmacogenomics of off-target adverse drug reactions. (2020, December 1). British Journal of Clinical Pharmacology. Retrieved February 22, 2026, from [Link]
-
GLP-1 receptor agonists: reminder of the potential side effects and to be aware of the potential for misuse. (2024, October 24). GOV.UK. Retrieved February 22, 2026, from [Link]
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Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PLOS Computational Biology. Retrieved February 22, 2026, from [Link]
-
Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning. (2025, July 1). Endocrinology and Metabolism. Retrieved February 22, 2026, from [Link]
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Optimizing Adx 10059 dosage for non-sedating anxiolytic effects
Welcome to the Technical Support Center for investigators working with ADX10059 and other mGluR5 Negative Allosteric Modulators (NAMs). This resource provides in-depth troubleshooting guides, validated protocols, and foundational knowledge to help you navigate the complexities of achieving non-sedating anxiolysis in your preclinical models.
A Note on ADX10059 (Raseglurant): ADX10059 is a selective mGluR5 NAM that was investigated for anxiety, GERD, and migraine.[1] While it showed promise in early trials, its development for chronic indications was discontinued due to observations of elevated liver enzymes in a Phase IIb study.[2] This guide uses ADX10059 as a case study to illustrate the principles and challenges of optimizing dosage for mGluR5 NAMs, a class of compounds still under active investigation for various CNS disorders.[3]
Section 1: Foundational Knowledge Base (FAQs)
This section addresses common questions regarding the mechanism and application of ADX10059.
Q1: What is the mechanism of action for ADX10059?
A1: ADX10059 is a Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Unlike a direct antagonist that blocks the glutamate binding site, a NAM binds to a different (allosteric) site on the receptor. This binding event changes the receptor's shape, reducing its response to the endogenous ligand, glutamate.[4] This modulatory action is thought to temper excessive glutamatergic neurotransmission in brain regions associated with anxiety, such as the amygdala.[4]
Q2: Why is separating anxiolytic effects from sedation a key challenge for this compound class?
A2: The challenge lies in achieving therapeutic specificity. While reducing hyperactivity in anxiety-related circuits is desired, excessive dampening of glutamatergic signaling throughout the CNS can lead to off-target effects like sedation, motor impairment, and cognitive deficits.[5][6] The goal is to find a "therapeutic window" where the dose is high enough to produce anxiolysis but low enough to avoid these unwanted side effects. This is a common hurdle in the development of CNS-acting drugs.[7]
Q3: What is the theoretical advantage of an mGluR5 NAM over a benzodiazepine?
A3: Benzodiazepines, which enhance the activity of the inhibitory neurotransmitter GABA, are effective anxiolytics but are associated with significant sedation, cognitive impairment, and potential for dependence.[8] The hypothesis for mGluR5 NAMs is that by modulating an excitatory system (glutamate) rather than globally enhancing an inhibitory one (GABA), it might be possible to normalize anxiety-related circuit activity without causing broad CNS depression, thus separating anxiolysis from sedation.[8][9]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides a question-and-answer guide to common experimental problems, complete with detailed protocols for troubleshooting.
Problem 1: Significant Sedation or Motor Impairment Observed
Q: We are testing ADX10059 in mice and observe a reduction in anxiety-like behavior in the Elevated Plus Maze (EPM), but the animals appear lethargic and their overall movement is reduced. How can we confirm if this is true anxiolysis or a confounding sedative effect?
A: This is a critical issue of behavioral specificity. An apparent "anxiolytic" effect (e.g., more time in the open arms of the EPM) can be a false positive if the animal is simply too sedated to move freely around the maze.[10] To dissect anxiolysis from sedation, you must run a battery of tests that independently assess locomotor activity and motor coordination alongside your primary anxiety assay.
Protocol 2.1: Comprehensive Dose-Response Assessment for Anxiolysis vs. Sedation
This protocol establishes the therapeutic window by concurrently measuring anxiety, locomotor activity, and motor coordination across a range of doses.
Objective: To identify the optimal dose range of ADX10059 that produces anxiolytic-like effects without inducing confounding sedative or motor-impairing effects.
Materials:
-
ADX10059
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Rodents (mice or rats of consistent age, sex, and strain)[11]
-
Elevated Plus Maze (EPM) apparatus[12]
-
Open Field Test (OFT) arena[13]
-
Rotarod apparatus[14]
-
Video tracking software (e.g., ANY-maze, Ethovision)
Experimental Workflow Diagram:
ADX10059 reduces mGluR5 signaling.
References
-
protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Adx 10059. PubChem Compound Database. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. Available at: [Link]
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Institutional Animal Care and Use Committee. (2024). Locomotor Activity/Open Field Test. Available at: [Link]
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PubMed. (n.d.). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Available at: [Link]
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National Center for Biotechnology Information. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. PMC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. Available at: [Link]
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ScienceDirect. (n.d.). Developing Novel Anxiolytics: Improving Preclinical Detection and Clinical Assessment. Available at: [Link]
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Neurosciences Journal. (2025). Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders. Available at: [Link]
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Knowing Neurons. (2017). Elevated Plus Maze: Understanding the Basics. Available at: [Link]
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ScienceDirect. (n.d.). Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation. Available at: [Link]
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PubMed. (2012). Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression. Available at: [Link]
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BehaviorCloud. (n.d.). Open Field Test. BehaviorCloud Protocols. Available at: [Link]
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Frontiers. (2021). Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Available at: [Link]
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National Center for Biotechnology Information. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. PMC. Available at: [Link]
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protocols.io. (2023). Open Field Test. Available at: [Link]
-
Gut. (n.d.). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Available at: [Link]
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Ovid. (n.d.). Classical and novel approaches to the preclinical testing of anxiolytics. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Metabotropic glutamate receptor 5: a target for migraine therapy. PMC. Available at: [Link]
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Patsnap. (2026). Raseglurant - Drug Targets, Indications, Patents. Synapse. Available at: [Link]
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FierceBiotech. (2009). Development of ADX10059 ended for long-term use. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 50 years of hurdles and hope in anxiolytic drug discovery. PMC. Available at: [Link]
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SlideShare. (n.d.). Rotarod Apparatus, Standard Operating Procedure. Available at: [Link]
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JETIR. (n.d.). Experimental Models for Screening Anxiolytic Activity. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies. PMC. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]
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ResearchGate. (n.d.). mGluR5 antagonists: Discovery, characterization and drug development. Available at: [Link]
-
Melior Discovery. (n.d.). Rotarod Test For Mice And Rats. Available at: [Link]
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Scribd. (n.d.). To Study The Effect of Various Tranquilizers and Sedatives On Motor Co-Ordination by Rotarod Test in Mice. Available at: [Link]
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Maze Engineers. (2020). Factors influencing the rotarod performance test on rodents. Available at: [Link]
-
ResearchGate. (n.d.). Acute but not chronic administration of the mGluR5 NAM CTEP ameliorates.... Available at: [Link]
-
National Center for Biotechnology Information. (2024). Negative effect of treatment with mGluR5 negative allosteric modulator AFQ056 on blood biomarkers in young individuals with Fragile X syndrome. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. PMC. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). ADX10059 as a Monotherapy in Patients With Gastroesophageal Reflux (GERD). Available at: [Link]
-
PubMed. (2010). Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects. Available at: [Link]
-
PubMed. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Available at: [Link]
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Technical Support Center: Adx 10059 (Raseglurant) Solubility & Handling Guide
[1]
Product Focus: Adx 10059 (mGluR5 Negative Allosteric Modulator) Document ID: TS-ADX-SOL-001 Version: 2.4 (Current) Audience: Research Scientists, Cell Biology Leads[1]
Core Technical Analysis: Why this compound Precipitates
As a Senior Application Scientist, I often see researchers struggle with this compound (Raseglurant). While it is a potent negative allosteric modulator (NAM) for mGluR5, its physicochemical properties make it prone to "crashing out" in aqueous cell culture environments.[1]
The root cause is Solvent Shock .[1] this compound is highly lipophilic.[1] It is typically supplied as a Hydrochloride (HCl) salt to improve stability, or as a free base.[1] While soluble in DMSO (up to 100 mM), its solubility drops exponentially when introduced to aqueous buffers (PBS, DMEM, Neurobasal).
When you inject a concentrated DMSO stock directly into media, the DMSO diffuses into the water faster than the this compound molecules can disperse. This creates a transient, localized environment of supersaturation at the pipette tip, forcing the compound to crystallize immediately.
Physicochemical Snapshot
| Property | Value | Implication for Culture |
| MW | ~276.74 g/mol (HCl salt) | Small molecule, fast diffusion.[1] |
| Solubility (DMSO) | ~100 mM | Excellent stock solvent.[1] |
| Solubility (Water) | ~25 mM (HCl salt)* | Theoretical max.[1] In saline/media, this is significantly lower due to the "Salting Out" effect. |
| LogP (Lipophilicity) | High | Strong tendency to aggregate in aqueous phases.[1] |
Troubleshooting Protocols
Protocol A: The "Intermediate Dilution" Method (Prevention)
Use this standard workflow to prevent precipitation during media preparation.
The Logic: Instead of a 1:1000 single-step dilution (which causes shock), we use a step-down approach to gradually acclimate the compound to polarity.[1]
-
Prepare Stock: Dissolve this compound in high-grade anhydrous DMSO to create a 10 mM Master Stock.
-
Tip: Aliquot this stock into single-use vials to prevent freeze-thaw cycles, which introduce moisture and promote crystallization.[1]
-
-
Create Intermediate (10x):
-
Final Addition:
-
Add the 10x Intermediate solution to your cell culture wells.[1]
-
Gently swirl the plate/flask to mix.
-
Protocol B: The "Rescue" Workflow (Correction)
Use this if you observe turbidity or crystals under the microscope.
-
Assessment: Check the precipitate type.
-
Thermal Shift:
-
Sonication (Cell-Free Only):
-
If the media does not yet contain cells, sonicate the bottle in a water bath sonicator for 5 minutes at 40 kHz.
-
Warning: Never sonicate media containing live cells; the shear forces will lyse them.[1]
-
Visualizing the Mechanism
The following diagram illustrates the "Solvent Shock" phenomenon versus the correct Intermediate Dilution strategy.
Caption: Figure 1. Mechanism of this compound precipitation. Direct addition (Red path) causes local supersaturation, while intermediate dilution (Green path) maintains solubility equilibrium.[1]
Frequently Asked Questions (FAQs)
Q1: I see needle-like structures in my culture 24 hours after adding this compound. Is this contamination or precipitation? A: This is likely precipitation.[1] this compound crystals often form needle-like structures.[1]
-
Test: Warm the culture plate to 37°C and observe under the microscope. If the "needles" dissolve or diminish, it is precipitation. If they remain unchanged or exhibit motility (brownian motion is distinct from bacterial motility), it may be contamination.[1]
-
Fix: Ensure your final DMSO concentration is < 0.5% and try the Protocol A dilution method.[1]
Q2: Can I use the Free Base form instead of the Hydrochloride (HCl) salt? A: It is not recommended for aqueous cell culture. The Free Base is significantly more lipophilic and harder to dissolve in water-based media.[1] The HCl salt (e.g., CAS 757949-98-7) is engineered for better aqueous solubility.[1] If you must use the Free Base, you may need to use a carrier like 2-hydroxypropyl-β-cyclodextrin (HPβCD) to solubilize it.[1]
Q3: Does serum (FBS) affect this compound solubility? A: Yes, positively.[1] Serum albumin (BSA/HSA) acts as a natural carrier protein and can bind hydrophobic drugs, keeping them in suspension.[1]
-
Implication: You are more likely to see precipitation in serum-free conditions (e.g., Neurobasal media) than in DMEM + 10% FBS.[1]
-
Adjustment: For serum-free experiments, lower your working concentration or ensure rapid vortexing during addition.[1]
Q4: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not, but you must handle it carefully. DMSO freezes at ~18.5°C.[1]
-
Action: Thaw it completely at room temperature or 37°C. Vortex vigorously before use.
-
Risk:[1][3] If the this compound separated from the DMSO during freezing, pipetting from the top of the vial might give you a lower dose, while the bottom contains a sludge of compound. Re-homogenization is critical.[1]
References
Sources
- 1. This compound | C15H13FN2 | CID 10331863 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 6. This compound hydrochloride (Raseglurant) | mGluR5 modulator | Hello Bio [hellobio.com]
- 7. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. | BioWorld [bioworld.com]
Technical Support Center: Navigating Preclinical Chronic Models with Adx 10059
A Preamble for the Researcher: This guide is intended for research professionals utilizing Adx 10059 (raseglurant) as a pharmacological tool in preclinical chronic models. It is critical to acknowledge that the clinical development of this compound for long-term human use was discontinued due to observations of elevated liver enzymes, suggesting potential hepatotoxicity with prolonged exposure.[1][2] This document, therefore, aims to provide practical strategies to manage its challenging pharmacokinetic profile while vigilantly monitoring for potential toxicities in a research context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as raseglurant, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site (the orthosteric site). This binding event changes the receptor's conformation, reducing its response to glutamate.[3] The mGluR5 receptor is implicated in a variety of neurological and peripheral processes, making this compound a valuable tool for investigating these pathways.[5][6][7]
Q2: Why is this compound considered to have a "short half-life"?
A2: While detailed public pharmacokinetic data for this compound is limited, clinical trial protocols provide strong indications of a short biological half-life. For instance, studies in gastro-oesophageal reflux disease (GORD) utilized a dosing regimen of 250 mg three times daily (tds).[8] Such frequent dosing is typically necessary for compounds that are cleared rapidly from the body, in order to maintain plasma concentrations within the therapeutic window.[9] For researchers, this translates to the need for frequent administration in chronic animal models to ensure continuous target engagement.
Q3: What are the primary challenges when using this compound in chronic in vivo models?
A3: The two main challenges are:
-
Maintaining Consistent Exposure: Due to its inferred short half-life, frequent dosing is required. This can be logistically challenging in long-term studies and can lead to significant peaks and troughs in plasma concentration, potentially confounding experimental results.[10]
-
Monitoring for Hepatotoxicity: The clinical development of this compound for chronic use was halted due to elevated liver transaminases (ALT) in a dose- and duration-dependent manner.[1] This is a critical safety parameter that must be proactively monitored in any preclinical chronic study.
Troubleshooting Guide: Chronic Dosing with this compound
Issue 1: Fluctuating Plasma Concentrations and Inconsistent Efficacy
Your chronic study using oral gavage of this compound twice or three times daily shows variable efficacy. How can you achieve more stable plasma concentrations?
Underlying Cause: Bolus dosing (like oral gavage) of a short half-life compound inherently creates a "peak-and-trough" pharmacokinetic profile. The efficacy of your compound may be lost when the concentration dips below the therapeutic threshold between doses.
Solutions:
-
Formulation-Based Approaches: Simple reformulations can help slow down the absorption and metabolism of this compound. These are often the first line of approach in a preclinical setting.[11]
-
Suspension in a Viscous Vehicle: Formulating this compound as a suspension in a vehicle like 0.5% methylcellulose can delay its absorption from the GI tract compared to a solution.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance solubility and alter absorption profiles.[11] Consider formulating in vehicles like sesame oil or commercially available self-emulsifying drug delivery systems (SEDDS).
-
-
Continuous Delivery via Osmotic Pumps: For rodent models, the gold standard for maintaining steady-state plasma concentrations of a short half-life compound is the use of implantable osmotic pumps.[12]
-
Principle: These small, implantable devices release the drug at a constant rate over a prolonged period (e.g., 7, 14, or 28 days), eliminating the peak-trough fluctuations of bolus dosing.
-
Workflow for Osmotic Pump Implantation:
-
Determine Target Plasma Concentration: Based on in vitro potency and pilot PK/PD studies, establish the desired steady-state plasma concentration (Css).
-
Calculate the Required Infusion Rate: Using the compound's clearance rate (if known from a pilot PK study), calculate the infusion rate needed to achieve the target Css.
-
Select the Appropriate Pump: Choose a pump model based on the required infusion rate and the duration of the study.
-
Formulate for the Pump: Ensure this compound is soluble and stable in a vehicle compatible with the pump's internal mechanism (e.g., polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or saline).
-
Surgical Implantation: Follow aseptic surgical procedures to implant the pump subcutaneously or intraperitoneally in the experimental animals.
-
-
Diagram: PK Profiles of Different Dosing Regimens
Caption: Dosing strategies and their resulting pharmacokinetic profiles.
Issue 2: Determining the Optimal Dose and Dosing Frequency
You are planning a chronic study and are unsure of the appropriate dose and frequency for this compound to ensure target engagement without causing toxicity.
Underlying Cause: Without preliminary pharmacokinetic (PK) and pharmacodynamic (PD) data, any chosen dose is essentially a guess. An effective chronic study requires a data-driven approach to dose selection.
Solution: Conduct a Pilot PK/PD Study
A small-scale pilot study in your animal model of choice is essential. This will correlate the dose of this compound with its plasma concentration (PK) and its effect on a biological marker of mGluR5 activity (PD).
Experimental Protocol: Pilot PK/PD Study
-
Animal Groups: Divide animals into at least 4 groups (n=3-4 per group): Vehicle, Low Dose, Mid Dose, and High Dose of this compound.
-
Dosing: Administer a single dose of this compound via the intended route for the main study (e.g., oral gavage).
-
Sample Collection (PK): Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Process to plasma and store for analysis.
-
Sample Collection (PD): At a time point corresponding to the expected peak plasma concentration, collect tissue of interest (e.g., brain tissue) to measure a downstream marker of mGluR5 inhibition.
-
Analysis:
-
PK Analysis: Use LC-MS/MS to quantify this compound concentrations in plasma at each time point. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak), and the elimination half-life (t½).
-
PD Analysis: Measure the effect on your chosen biomarker. This could be changes in downstream signaling proteins or a behavioral endpoint known to be modulated by mGluR5.
-
-
Data Integration: Correlate the plasma concentration of this compound with the observed pharmacodynamic effect to establish a therapeutic concentration range.
Diagram: Pilot PK/PD Study Workflow
Caption: Workflow for a pilot study to inform dose selection.
Issue 3: Proactively Monitoring for Potential Hepatotoxicity
Given the clinical history of this compound, how can you monitor for potential liver toxicity in your chronic animal model?
Underlying Cause: Long-term exposure to this compound has been associated with elevated liver enzymes, a sign of potential drug-induced liver injury (DILI).[1] Ignoring this risk could lead to animal welfare issues and invalidate your study results.
Solution: Implement a Comprehensive Safety Monitoring Plan
Quantitative Data Summary: Recommended Monitoring Parameters
| Parameter | Method | Frequency | Rationale |
| ALT (Alanine Aminotransferase) | Blood Chemistry Analysis | Baseline, Mid-study, and Terminal | A primary and sensitive indicator of hepatocellular injury. |
| AST (Aspartate Aminotransferase) | Blood Chemistry Analysis | Baseline, Mid-study, and Terminal | Another key liver enzyme; often assessed alongside ALT. |
| Body Weight | Scale Measurement | Weekly | A general indicator of animal health; significant weight loss can be a sign of toxicity. |
| Liver-to-Body Weight Ratio | Scale Measurement | Terminal | An increase can indicate liver inflammation or hypertrophy. |
| Liver Histopathology | Microscopic Examination | Terminal | Provides direct visual evidence of cellular damage, necrosis, or inflammation. |
Experimental Protocol: Integrating Safety Monitoring
-
Baseline Measurements: Before starting the chronic dosing regimen, collect a baseline blood sample from all animals to establish normal ALT and AST levels.
-
In-Life Monitoring:
-
Record body weights weekly.
-
For studies longer than 4 weeks, consider an interim blood collection (e.g., via tail vein) to monitor for significant increases in ALT/AST.
-
-
Terminal Procedures:
-
At the end of the study, collect a terminal blood sample for final chemistry analysis.
-
Perform a gross necropsy, paying close attention to the appearance of the liver.
-
Collect the entire liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis by a trained pathologist.
-
By integrating these monitoring steps, you can ensure the responsible use of this compound in your research and generate data that is both scientifically sound and ethically robust.
References
-
Addex Announces ADX10059 Phase IIa Acute Anxiety Data. Fierce Biotech. [Link]
-
Addex Announces ADX10059 Phase IIa Acute Anxiety Data. Addex Pharma. [Link]
-
A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. PMC. [Link]
-
The Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Fenobam: Pharmacokinetics, Side Effects, and Analgesic Effects in Healthy Human Subjects. bioRxiv. [Link]
-
Addex Starts ADX10059 Phase I Formulation Selection Study. Addex Pharma. [Link]
-
Development of ADX10059 ended for long-term use. Fierce Biotech. [Link]
-
Raseglurant. Wikipedia. [Link]
-
Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
-
The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: Pharmacokinetics, side effects, and analgesic effects in healthy human subjects. PAIN. [Link]
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Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. [Link]
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Strategies for extending the half-life of biotherapeutics: successes and complications. Taylor & Francis Online. [Link]
-
Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes. MDPI. [Link]
-
Strategy for Extending Half-life in Drug Design and Its Significance. PMC. [Link]
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Publications. [Link]
-
Developing Generic Drugs for Chronic Diseases: Challenges and Opportunities. LinkedIn. [Link]
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Current strategies in extending half-lives of therapeutic proteins. Journal of Pharmaceutical Investigation. [Link]
-
mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. PubMed. [Link]
-
Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Publications. [Link]
-
Strategies to optimize drug half-life in lead candidate identification. ResearchGate. [Link]
-
Modelling and simulation approaches for waiving in vivo pharmacokinetic formulation studies. CORE. [Link]
-
Pharmacological Limitations on Drugs: Challenges and Implications. Allied Academies. [Link]
-
Strategies to Optimize Drug Half-Life in Lead Candidate Identification. PubMed. [Link]
-
Addex Presents Data on ADX10059 at the AAN. Addex Pharma. [Link]
-
Relevance of Half-Life in Drug Design. ResearchGate. [Link]
-
Relevance of Half-Life in Drug Design. PubMed. [Link]
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Elimination Half-Life of Drugs. StatPearls - NCBI Bookshelf. [Link]
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Technical Support Center: Managing Transaminase Elevation in Subjects Treated with Raseglurant
This guide is intended for researchers, scientists, and drug development professionals utilizing Raseglurant in their experiments. It provides a comprehensive framework for understanding, monitoring, and managing potential transaminase elevations observed during treatment. This document offers in-depth troubleshooting, detailed experimental protocols, and a foundational understanding of the potential mechanisms involved.
Section 1: Understanding the Landscape: Raseglurant and Hepatotoxicity
Raseglurant (development code ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It was investigated for several indications, including gastroesophageal reflux disease and migraine.[1] However, its clinical development was discontinued during Phase II trials due to observations of potential hepatotoxicity, specifically elevations in liver transaminases, with long-term use.[1][2] This underscores the importance of vigilant monitoring and a clear management strategy for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are transaminases and why are they important?
Transaminases, primarily alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are enzymes concentrated in hepatocytes (liver cells).[3] When hepatocytes are damaged, these enzymes leak into the bloodstream, and their elevated levels serve as sensitive biomarkers for liver injury.[3] ALT is considered more specific to the liver than AST, which is also found in other tissues like muscle and heart.[3]
Q2: What is the potential mechanism behind Raseglurant-associated transaminase elevation?
The exact mechanism is not definitively established. However, based on Raseglurant's mode of action and the current understanding of liver physiology, a few hypotheses can be considered:
-
Alteration of Glutamate Homeostasis: Raseglurant modulates glutamate signaling.[1] The liver plays a crucial role in glutamate metabolism, with hepatocytes expressing glutamate transporters (like EAAT2) and mGluR5 receptors.[1][4][5][6][7] Disruption of glutamate homeostasis could potentially lead to cellular stress and subsequent hepatocyte injury.
-
Metabolic Bioactivation: Like many small molecules, Raseglurant is likely metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes.[3][8][9][10][11] This process can sometimes produce reactive metabolites that can cause direct cellular damage, lead to mitochondrial dysfunction, or trigger an immune response, all of which can result in transaminase elevation.
-
Mitochondrial Dysfunction: Drug-induced mitochondrial injury is a common mechanism of hepatotoxicity.[12][13] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic pathways.
Q3: What are the typical thresholds for concern regarding transaminase elevations in a research setting?
In non-clinical studies, a selected panel of biomarkers should be measured to identify hepatocellular injury. This panel should include at least two of the following: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), sorbitol dehydrogenase (SDH), and glutamate dehydrogenase (GDH).[14]
In a clinical context, drug-induced liver injury (DILI) is generally defined by one of the following thresholds:
-
ALT or AST elevation ≥5 times the upper limit of normal (ULN).[4]
-
Alkaline phosphatase (ALP) ≥2 x ULN.[4]
-
A combination of ALT or AST ≥3 x ULN with a simultaneous elevation of total bilirubin exceeding 2 x ULN.[4]
Section 2: Troubleshooting Guide for Transaminase Elevation
Should you observe an elevation in transaminases in your experimental subjects treated with Raseglurant, a systematic approach is crucial. The following workflow is designed to help you investigate the issue methodically.
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay measures the intracellular generation of ROS, a common indicator of cellular stress. [14][15][16][17][18] Materials:
-
Hepatocytes cultured in 96-well plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
A known ROS inducer (e.g., H₂O₂) as a positive control
-
Fluorescence plate reader
Procedure:
-
Culture and treat hepatocytes with Raseglurant as described in protocol 3.1.
-
Prepare a working solution of DCFH-DA in a serum-free medium or buffer.
-
Remove the treatment medium and wash the cells.
-
Load the cells with the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF. [15]5. Wash the cells to remove excess probe.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. [14]7. An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS.
Section 4: Data Interpretation and Summary
To facilitate the analysis of your findings, summarize quantitative data in a clear and organized manner.
Table 1: Example Data Summary for In Vitro Hepatotoxicity Assessment of Raseglurant
| Raseglurant Conc. (µM) | Cell Viability (% of Control) | Red/Green Fluorescence Ratio (JC-1) | ROS Production (% of Control) |
| Vehicle Control | 100 ± 5 | 1.00 ± 0.08 | 100 ± 10 |
| 1 | 98 ± 6 | 0.95 ± 0.10 | 110 ± 12 |
| 10 | 85 ± 8 | 0.72 ± 0.09 | 180 ± 20 |
| 50 | 60 ± 7 | 0.45 ± 0.06 | 350 ± 35 |
| 100 | 45 ± 5 | 0.28 ± 0.05 | 520 ± 48 |
| Positive Control | 20 ± 4 | 0.15 ± 0.03 | 600 ± 55 |
Section 5: Concluding Remarks
The observation of transaminase elevation in subjects treated with Raseglurant necessitates a thorough and systematic investigation. By following the troubleshooting workflow, employing robust causality assessment methods, and conducting targeted in vitro mechanistic studies, researchers can gain a comprehensive understanding of the potential hepatotoxic risk associated with this compound. This structured approach is essential for making informed decisions in the drug development process and ensuring the safety of experimental subjects.
References
- Lucena, M. I., et al. (2019). Preclinical models of idiosyncratic drug-induced liver injury (iDILI). PMC - NIH.
- Danan, G., & Teschke, R. (2019). Roussel Uclaf Causality Assessment Method for Drug-Induced Liver Injury: Present and Future. Frontiers in Pharmacology.
- Zhao, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
- RE-Place. ROS assay.doc. RE-Place.
- Lauda, M. (2023). Aspartate-glutamate carrier 2 (citrin): a role in glucose and amino acid metabolism in the liver. BMB Reports.
- ROS Assay Kit Protocol. [Source for general protocol, specific company name withheld].
- Reyes-Hilario, R., et al. (2021). Acute Liver Toxicity Modifies Protein Expression of Glutamate Transporters in Liver and Cerebellar Tissue. Frontiers in Neuroscience.
- Revvity. Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Revvity.
- Welbourne, T. C. (1998). Introduction: Glutamate transport, metabolism, and physiological responses. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Dojindo Molecular Technologies, Inc. ROS Assay Kit -Highly Sensitive DCFH-DA-.
- Abcam. (2023). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851).
- Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments.
- European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury.
- Wikipedia. (2023). Raseglurant.
- Holmseth, S., et al. (2011). Expression of Glutamate Transporters in Mouse Liver, Kidney, and Intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- ResearchGate. (2018). JC-1 Mitochondrial Membrane Potential.
- G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay.
- ENZO Life Sciences. Monitoring of Mitochondrial Membrane Potential Changes in Live Cells Using JC-10.
- Carbone, D., et al. (2020). Isolation of rat hepatocytes for pharmacological studies on metabotropic glutamate receptor (mGluR) subtype 5. European Journal of Histochemistry.
- Li, W., et al. (2023). Inhibition of mGluR5 ameliorates lipid accumulation and inflammation in HepG2 cells.
- Wang, Y., et al. (2025). Inhibition of metabotropic glutamate receptor-5 alleviates hepatic steatosis by enhancing autophagy via activation of the AMPK signaling pathway. World Journal of Gastroenterology.
- Creative Proteomics. (2024).
- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Handbook of Experimental Pharmacology.
- Chin, M. P., et al. (2018). Effects of Bardoxolone Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD. Clinical Journal of the American Society of Nephrology.
- Hohl, K., et al. (1997). Elevation of liver enzymes in multiple dose trials during placebo treatment: are they predictable?. The Journal of Clinical Pharmacology.
- Nemeroff, C. B., et al. (1998). Cytochrome P450 Enzymes and Psychopharmacology. ACNP.
- Al-Sbiei, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine.
- Addex Therapeutics. (2026).
- Gu, J., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- Gompel, M., et al. (2018). Factors influencing longitudinal changes of circulating liver enzyme concentrations in subjects randomized to placebo in four clinical trials.
- U.S. Pharmacist. (2024).
- Chandran, D., et al. (2024). Prediction of Liver Enzyme Elevation Using Supervised Machine Learning in Patients With Rheumatoid Arthritis on Treatment with Methotrexate.
- Examine. (2024). Rewind: The effect of nonnutritive sweeteners on liver enzyme levels.
- Al-Khafaji, A. A., et al. (2022). Altered Mitochondrial Quality Control in Rats with Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) Induced by High-Fat Feeding.
- Chaleckis, R., et al. (2018).
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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of ADX10059
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of ADX10059, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Given that mGluR5 is a key target in a variety of central nervous system (CNS) disorders, including migraine and anxiety, ensuring optimal penetration of ADX10059 across the blood-brain barrier (BBB) is paramount for its efficacy.[1][2] This guide provides a comprehensive resource of frequently asked questions, troubleshooting strategies, and detailed experimental protocols to address challenges encountered during your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding ADX10059 and its journey into the central nervous system.
Q1: What is ADX10059 and what is its primary mechanism of action?
A1: ADX10059 is a small molecule drug candidate that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Instead of directly blocking the glutamate binding site, ADX10059 binds to a distinct allosteric site on the mGluR5 receptor. This binding event reduces the receptor's response to glutamate, thereby dampening excessive glutamatergic signaling, which is implicated in the pathophysiology of migraine and anxiety.[1]
Q2: What are the known physicochemical properties of ADX10059 relevant to BBB penetration?
A2: Understanding the physicochemical profile of ADX10059 is the first step in troubleshooting its delivery to the brain. Here are the key known properties:
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 240.27 g/mol [1] | Ideal. Molecules under 400-500 Da generally show better passive diffusion across the BBB.[3] |
| Predicted Lipophilicity (XLogP3-AA) | 3.1[1] | Promising. A LogP value between 1 and 3 is often considered optimal for BBB penetration, balancing aqueous solubility and lipid membrane permeability.[4] |
| Hydrogen Bond Donors | 1[1] | Favorable. A lower number of hydrogen bond donors is associated with improved BBB permeability. |
| Solubility | Soluble in DMSO[5] | Useful for in vitro experimental formulation, though aqueous solubility for in vivo administration needs to be considered. |
Q3: What are the primary challenges in getting small molecules like ADX10059 across the blood-brain barrier?
A3: The BBB is a formidable obstacle for most therapeutics. The main challenges for a small molecule like ADX10059, despite its favorable molecular weight and predicted lipophilicity, include:
-
Efflux Pumps: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain endothelial cells and back into the bloodstream, thereby limiting brain accumulation.[6][7]
-
Enzymatic Degradation: The brain endothelial cells contain enzymes that can metabolize drugs, reducing their effective concentration.
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.
-
Low Aqueous Solubility: While some lipophilicity is necessary, very poor aqueous solubility can hinder administration and distribution to the BBB.
Q4: What are the main strategic approaches to enhance the BBB penetration of ADX10059?
A4: There are three primary categories of strategies that can be employed:
-
Chemical Modification: Altering the chemical structure of ADX10059 to improve its physicochemical properties for better passive diffusion or to reduce its affinity for efflux transporters.
-
Advanced Drug Delivery Systems: Encapsulating ADX10059 in nanocarriers to mask its properties from the BBB and facilitate its transport across.
-
Physical Methods: Transiently and locally disrupting the BBB to allow for increased passage of ADX10059.
The following sections will delve into troubleshooting and detailed protocols for these strategies.
II. Troubleshooting Guide: Addressing Poor BBB Penetration of ADX10059
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: In vitro BBB models show low permeability of ADX10059.
Q: My in vitro BBB model (e.g., Caco-2 or MDCK) shows low apparent permeability (Papp) for ADX10059. What could be the cause and how do I investigate it?
A: Low in vitro permeability is a red flag that needs systematic investigation. The primary suspects are poor passive diffusion or active efflux.
Troubleshooting Steps:
-
Confirm Model Integrity: Before testing your compound, always validate your cell monolayer's integrity. This is typically done by measuring the Trans-Epithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow. Low TEER values or high Lucifer Yellow leakage indicate a compromised barrier.
-
Investigate Active Efflux: The most common culprit for low permeability of small molecules is active efflux by transporters like P-glycoprotein (P-gp). To test for this, perform a bidirectional permeability assay.
-
Rationale: P-gp is an efflux transporter that moves substrates in one direction (from the basolateral to the apical side in MDCK-MDR1 cells). If the permeability from the basolateral to the apical side (Papp B-A) is significantly higher than from the apical to the basolateral side (Papp A-B), it strongly suggests active efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a common indicator.[8]
-
Experimental Workflow:
-
Culture MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) on permeable supports.[8][9]
-
Perform a bidirectional transport study with ADX10059.
-
Include a known P-gp inhibitor, such as verapamil, in a parallel experiment. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.[9]
-
-
Diagram: P-gp Efflux Assay Workflow
Caption: Workflow for determining P-gp substrate potential.
Issue 2: In vivo studies show low brain-to-plasma concentration ratio of ADX10059.
Q: Despite favorable in vitro data, my in vivo experiments in rodents show a low brain-to-plasma ratio for ADX10059. What are the potential reasons and how can I address this?
A: A discrepancy between in vitro and in vivo results points towards more complex physiological factors at play.
Troubleshooting Steps:
-
Re-evaluate Physicochemical Properties: While the predicted LogP is favorable, it's crucial to experimentally determine the LogD at physiological pH (7.4). A high degree of ionization at this pH can reduce passive diffusion. Also, assess the plasma protein binding of ADX10059. High binding will limit the free drug available to cross the BBB.
-
Consider Brain Tissue Binding: A low brain-to-plasma ratio might not solely be due to poor penetration but could also be influenced by rapid clearance from the brain or low binding to brain tissue. In vivo microdialysis is the gold standard for measuring the unbound drug concentration in the brain interstitial fluid, which is the pharmacologically active concentration.
-
Rationale: Microdialysis allows for the direct measurement of unbound drug in the brain, providing a more accurate assessment of target engagement than total brain homogenate concentrations.[10]
-
-
Investigate In Vivo P-gp Efflux: If in vitro data suggested P-gp involvement, this is a likely cause in vivo. You can confirm this by conducting a study in P-gp knockout mice (mdr1a/1b knockout). A significantly higher brain-to-plasma ratio in knockout mice compared to wild-type mice is strong evidence of P-gp mediated efflux.
III. Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments to assess and enhance the BBB penetration of ADX10059.
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
This protocol is adapted from established methods for assessing P-gp substrate liability.[6][9]
Materials:
-
MDCK-MDR1 and wild-type MDCK cells
-
Transwell permeable supports (e.g., 1.0 µm PET membrane)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
ADX10059 stock solution (in DMSO)
-
Verapamil (P-gp inhibitor)
-
Lucifer Yellow
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts at a density of approximately 6 x 10^4 cells/cm² and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should be stable and consistent with literature for the cell line.
-
Perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Bidirectional Transport Assay:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Prepare dosing solutions of ADX10059 (e.g., 1-10 µM) in transport buffer. For inhibitor studies, also prepare a dosing solution containing verapamil (e.g., 100 µM).
-
Apical to Basolateral (A-B) Transport: Add the ADX10059 dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the ADX10059 dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the donor chamber to calculate mass balance.
-
-
Sample Analysis: Quantify the concentration of ADX10059 in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
An ER > 2 in MDCK-MDR1 cells and close to 1 in MDCK-WT cells suggests P-gp substrate activity. A significant reduction in the ER in the presence of verapamil confirms this.
-
Protocol 2: Formulation of ADX10059-Loaded Polymeric Nanoparticles
This protocol provides a general method for encapsulating a hydrophobic small molecule like ADX10059 into biodegradable polymeric nanoparticles using nanoprecipitation.[11]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
ADX10059
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and ADX10059 in the chosen organic solvent.
-
Nanoprecipitation:
-
Place the aqueous surfactant solution on a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase under constant stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Characterization:
-
Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and zeta potential of the nanoparticles.
-
Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the entrapped ADX10059 using LC-MS/MS. Calculate the encapsulation efficiency as: (Mass of drug in nanoparticles / Initial mass of drug) * 100.
-
Drug Release: Perform an in vitro release study using a dialysis method to determine the release profile of ADX10059 from the nanoparticles over time.
-
Diagram: Nanoparticle Formulation Workflow
Caption: A simplified workflow for nanoparticle formulation.
Protocol 3: In Vivo Brain Microdialysis in Rodents
This protocol outlines the key steps for performing in vivo microdialysis to measure unbound ADX10059 concentrations in the brain of a freely moving rat.[12][13]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
-
Surgical tools
-
LC-MS/MS for analysis
Procedure:
-
Guide Cannula Implantation (Surgery):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum or prefrontal cortex, where mGluR5 is highly expressed).
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl that allows free movement.
-
Gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to establish equilibrium.
-
-
Drug Administration and Sample Collection:
-
Administer ADX10059 systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
-
Sample Analysis: Analyze the concentration of ADX10059 in the dialysate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the in vivo recovery of the probe to calculate the absolute unbound concentration of ADX10059 in the brain interstitial fluid.
-
Plot the unbound brain concentration versus time profile.
-
Protocol 4: Focused Ultrasound-Mediated BBB Opening
This protocol provides a general framework for using focused ultrasound (FUS) to transiently open the BBB for enhanced ADX10059 delivery.[14][15]
Materials:
-
Focused ultrasound system with a transducer of appropriate frequency (e.g., 1-1.5 MHz for rodents)
-
MRI for targeting and monitoring
-
Microbubbles (commercially available ultrasound contrast agent)
-
Anesthetized animal positioned in a stereotaxic frame compatible with the FUS and MRI systems
Procedure:
-
Animal Preparation and Targeting:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Use MRI to identify the target brain region and guide the positioning of the FUS transducer.
-
-
Microbubble Injection: Administer a bolus of microbubbles intravenously.
-
Sonication: Immediately after microbubble injection, apply a series of FUS pulses to the target brain region. Key parameters to optimize include:
-
Frequency: Typically in the range of 0.5-1.5 MHz.
-
Pressure: Adjust the acoustic pressure to induce stable cavitation of the microbubbles without causing inertial cavitation and tissue damage.
-
Pulse Length and Repetition Frequency: These parameters influence the duration and intensity of the mechanical effects on the blood vessels.
-
-
ADX10059 Administration: Administer ADX10059 intravenously shortly after sonication to take advantage of the temporarily opened BBB.
-
Confirmation of BBB Opening: Use contrast-enhanced MRI to confirm the localized opening of the BBB.
-
Assessment of Drug Delivery: At a predetermined time point after ADX10059 administration, sacrifice the animal and collect the brain tissue. Quantify the concentration of ADX10059 in the sonicated and non-sonicated regions of the brain to determine the enhancement of delivery.
Diagram: Focused Ultrasound Procedure
Caption: Key steps in focused ultrasound-mediated BBB opening.
IV. Concluding Remarks
Successfully delivering ADX10059 to its CNS targets is a critical step in harnessing its therapeutic potential. This guide provides a framework for systematically troubleshooting and overcoming challenges related to its blood-brain barrier penetration. By combining careful in vitro characterization with advanced in vivo techniques and innovative delivery strategies, researchers can optimize the brain exposure of this promising mGluR5 negative allosteric modulator. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. [Link]
-
Adx 10059 | C15H13FN2 | CID 10331863. PubChem. [Link]
-
Optimization of the Ultrasound-Induced Blood-Brain Barrier Opening. PMC. [Link]
-
Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Current Protocols in Pharmacology. [Link]
-
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. [Link]
-
Microbubble gas volume: A unifying dose parameter in blood-brain barrier opening by focused ultrasound. Theranostics. [Link]
-
Enhanced blood–brain barrier opening induced by focused ultrasound combined with microbubble clusters trapped by an acoustic vortex tweezer. AIP Publishing. [Link]
-
Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug. KTH Royal Institute of Technology. [Link]
-
Optimizing Ultrasound Parameters for Targeted Blood-Brain Barrier Disruption: A Computational Approach. SSRN. [Link]
-
Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. PMC. [Link]
-
Preclinical Research on Focused Ultrasound-Mediated Blood–Brain Barrier Opening for Neurological Disorders: A Review. MDPI. [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]
-
Microdialysis protocol. [Link]
-
Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. PMC. [Link]
-
Microdialysis in Rodents. PMC. [Link]
-
In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. PubMed. [Link]
-
Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Publications. [Link]
-
Brain Microdialysis in Freely Moving Animals. Springer Nature Experiments. [Link]
-
Overview of Brain Microdialysis. PMC. [Link]
-
FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. Drug Development & Delivery. [Link]
-
ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]
-
Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. PubMed. [Link]
-
FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. FutForm. [Link]
-
In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. PubMed. [Link]
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PMC. [Link]
-
In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. ResearchGate. [Link]
-
Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications. [Link]
-
Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. Science Exploration. [Link]
-
Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. PMC. [Link]
-
Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. DiVA portal. [Link]
-
Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. PMC. [Link]
-
In silico structure-based screening of versatile P-glycoprotein inhibi. AABC. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects. PubMed. [Link]
-
An improved method for predicting logP. The University of Texas at Austin. [Link]
-
Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]
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A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. PMC. [Link]
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Technical Support Center: Interpreting Mixed Efficacy of ADX10059 (mGluR5 NAM)
Case Reference: ADX10059 Dental Anxiety Phase IIa Data Analysis Support Tier: Level 3 (Senior Application Scientist) Status: Archived / Educational Analysis
Introduction: The "Mixed Results" Paradox
Welcome to the Technical Support Center for mGluR5 Negative Allosteric Modulator (NAM) investigations. You are likely accessing this guide because your analysis of ADX10059 (or a structurally similar mGluR5 NAM) has yielded contradictory data: statistical failure on primary subjective endpoints (e.g., VAS) despite strong signals on secondary objective measures (e.g., Skin Conductance) or global efficacy ratings.
This guide deconstructs the specific "mixed efficacy" profile observed in the ADX10059 dental anxiety trials to help you distinguish between assay failure , placebo interference , and mechanistic limitations .
Module 1: Diagnosing Endpoint Dissonance
The Issue: Your primary endpoint (Visual Analog Scale - VAS) shows no statistical separation from placebo (
Root Cause Analysis
In the ADX10059 Phase IIa dental anxiety trial, the compound failed to reduce anticipatory anxiety on the VAS at 60 minutes post-dose. However, skin conductance (a sympathetic nervous system proxy) was lower in the treatment group.[1][2] This suggests a Psychophysiological Dissociation .
-
Mechanism: mGluR5 NAMs dampen glutamatergic signaling in the amygdala, reducing physiological arousal (sympathetic output). However, the cognitive perception of anxiety (worry/fear) involves cortical loops that may remain active despite reduced physiological arousal, especially in acute "state" anxiety settings like dental surgery.
Troubleshooting Protocol: Validating Physiological Efficacy
If your VAS fails but you suspect the drug is working:
-
Isolate the Physiological Signal:
-
Do not rely on single-point checks. Analyze the Area Under the Curve (AUC) for Skin Conductance Response (SCR) throughout the stressor event, not just pre-procedure.
-
ADX10059 Insight: Patients showed lower increases in skin conductance during the procedure, suggesting the drug blunted the physiological spike of the stressor, even if the patient reported feeling "anxious" beforehand.
-
-
Check Global Clinical Impression (CGI):
Module 2: The Placebo Response & Trial Design
The Issue: The placebo group demonstrates a high magnitude of improvement, compressing the therapeutic window and rendering the drug effect statistically insignificant.
Technical Insight
Dental anxiety trials are notorious for high placebo response rates (often 30-40%). In the ADX10059 study, the placebo group had a mean VAS of 4.67 cm, while the treatment group was 4.81 cm.[1][2] The lack of separation was not due to the drug worsening anxiety, but the placebo group improving or failing to escalate anxiety as predicted.
Mitigation Workflow: The "Placebo-Drift" Check
Use this checklist to determine if placebo drift compromised your data:
-
[ ] Baseline Inflation: Did you recruit patients with moderate-to-severe anxiety? (Mild anxiety leaves no room for drug-placebo separation).
-
[ ] Expectancy Bias: Did the consent process overemphasize the "potent new anti-anxiety drug"? This primes the placebo response.
-
[ ] Timing Mismatch:
Module 3: Pharmacokinetic (PK) & Safety Windows
The Issue: You observe efficacy signals but are forced to halt development due to "therapeutic window" concerns or off-target toxicity.
Pharmacodynamic Profile
ADX10059 is a NAM.[1][2][3][4][5][6][7] Unlike benzodiazepines (PAMs of GABA-A), which cause global sedation, mGluR5 NAMs are "glutamate dampers."
-
The Trap: To achieve sufficient receptor occupancy (RO) for anxiolysis (estimated >60-80%), high plasma concentrations are required.
-
The Toxicity: In chronic dosing (GERD/Migraine trials), ADX10059 showed liver enzyme elevations (ALT > 3x ULN). In acute anxiety, this is less relevant, but vestibular side effects (dizziness/vertigo) are common mGluR5 on-target effects.
Visualization: mGluR5 Signaling & NAM Action
The following diagram illustrates where ADX10059 intervenes in the signaling cascade to reduce excitability.
Caption: ADX10059 functions as a Negative Allosteric Modulator (NAM), binding to a non-orthosteric site on mGluR5 to dampen (but not abolish) glutamate signaling, thereby reducing intracellular calcium release and downstream anxiety responses.
Summary of Data Interpretation (FAQ)
Q1: Why did ADX10059 work for GERD but "fail" Dental Anxiety? A: It didn't fully fail; it had mixed results. In GERD, the endpoint (reflux events) is purely physiological. In anxiety, the endpoint (VAS) is psychological. ADX10059 is excellent at dampening physiological excitability (hence the skin conductance and GERD success), but the psychological "fear" component in dental settings may require modulation of other pathways (e.g., GABAergic) or higher receptor occupancy that triggers vestibular side effects.
Q2: Should I continue development of an mGluR5 NAM for anxiety? A: Proceed with caution. The ADX10059 data suggests that mGluR5 NAMs have a narrow therapeutic index .
-
Success Factor: You need a compound with better separation between anxiolytic efficacy and vestibular side effects (dizziness).
-
Trial Design: Move away from pure VAS. Use composite endpoints (VAS + Physiological Biomarkers) to prove target engagement.
Q3: How do I explain the "Liver Toxicity" signal in my report? A: The liver toxicity (ALT elevation) seen in ADX10059 chronic trials (GERD/Migraine) is likely compound-specific (chemical structure) rather than mechanism-specific (mGluR5). However, it halted the program. If your compound is structurally distinct, you may avoid this, but you must monitor transaminases early.
Decision Matrix: Next Steps for Your Dataset
Use this flow to categorize your current experimental results.
Caption: Troubleshooting logic flow for interpreting discordant clinical trial results in anxiety studies.
References
-
Addex Therapeutics. (2008).[1][8] Addex Announces ADX10059 Phase IIa Acute Anxiety Data. [Press Release]. Retrieved from
-
Addex Therapeutics. (2009).[4][5] Development of ADX10059 ended for long-term use due to liver toxicity signals. [Press Release]. Retrieved from
-
Swanson, C. J., et al. (2005). Metabotropic glutamate receptors as novel targets for anxiety and stress disorders. Nature Reviews Drug Discovery. Link
-
Keywood, C. (2008).[1][2][8] ADX10059: Clinical Proof of Concept in Anxiety, GERD and Migraine. Addex Pharma Investor Presentation.
-
Palucha, A., & Pilc, A. (2007). The involvement of mGlu5 receptors in the regulation of anxiety. Current Drug Targets. Link
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- 4. biospace.com [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addex therapeutics :: Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety [addextherapeutics.com]
- 8. Addex therapeutics :: Addex Starts ADX10059 Phase I Formulation Selection Study [addextherapeutics.com]
Validation & Comparative
Comparative Efficacy of ADX10059 vs. Fenobam in Anxiety Disorders
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The mGluR5 NAM Trajectory
The development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) represents a high-potential yet volatile chapter in anxiolytic drug discovery. This guide compares Fenobam , the prototype compound that validated the mechanism but failed on pharmacokinetics (PK) and psychotomimetic side effects, against ADX10059 , a second-generation molecule designed to overcome these hurdles but which ultimately succumbed to idiosyncratic hepatotoxicity.
While both compounds demonstrate robust anxiolytic efficacy distinct from benzodiazepines (sparing sedation and motor coordination), their failure modes provide critical lessons for next-generation mGluR5 drug design.
| Feature | Fenobam | ADX10059 |
| Class | First-Generation mGluR5 NAM | Second-Generation mGluR5 NAM |
| Primary Indication | Anxiety (Historical), Fragile X (Recent) | Anxiety, GERD, Migraine |
| Clinical Efficacy | High: Comparable to Diazepam (Phase II) | Moderate/High: Validated in GERD/Migraine; Preclinical Anxiety |
| Key Failure Mode | Psychotomimetic Effects & Poor PK (Short | Hepatotoxicity (Transaminase elevation) |
| CNS Side Effects | Dissociation, Psychosis-like symptoms | Dizziness, Vertigo (Vestibular) |
Mechanistic Foundation: mGluR5 Allosteric Modulation[1]
To understand the efficacy and side effect profiles of these compounds, one must look at the signaling cascade. mGluR5 is Gq-coupled; its activation mobilizes intracellular calcium. NAMs bind to the transmembrane domain (distinct from the orthosteric glutamate site), dampening this signaling without completely blocking physiological glutamate transmission—theoretically preserving normal function while reducing "hyperexcitability" associated with anxiety.
Figure 1: mGluR5 Signaling & NAM Intervention Point
Caption: mGluR5 NAMs (Yellow) bind allosterically to dampen Gq-mediated Calcium mobilization, reducing downstream excitability linked to anxiety without blocking orthosteric glutamate binding.
Comparative Efficacy Analysis
Fenobam: The "Lost" Anxiolytic
Fenobam was originally developed in the late 1970s/early 1980s. Its anxiolytic properties were discovered before its mechanism (mGluR5 antagonism) was understood.
-
Human Data: In a double-blind, placebo-controlled trial, Fenobam (300-600 mg/day) demonstrated anxiolytic efficacy comparable to Diazepam without the sedative burden.
-
Preclinical Validation: Highly effective in the Vogel Conflict Test and Geller-Seifter models, which are gold standards for predicting anxiolytic activity.
-
The Downside: The therapeutic window was narrow. At effective doses, patients reported psychostimulant effects, dissociation, and "trip-like" experiences, likely due to the receptor's role in modulating NMDA receptor function (metaplasticity).
ADX10059: The Optimized Successor
ADX10059 was engineered to improve upon Fenobam's poor physicochemical properties.
-
Preclinical Anxiety: Demonstrated robust efficacy in the Elevated Plus Maze (EPM) and Stress-Induced Hyperthermia models in rodents. It reduced anxiety-like behaviors without the sedation seen with benzodiazepines.
-
Clinical Translation (Proxy): While its primary late-stage trials focused on GERD (reducing transient lower esophageal sphincter relaxations) and Migraine, these trials validated CNS target engagement . The reduction in migraine pain (4-fold vs. placebo) and GERD symptoms confirmed that ADX10059 could modulate mGluR5 in humans effectively.
-
Efficacy Verdict: ADX10059 maintained the efficacy of the class but failed to eliminate the vestibular side effects (dizziness) and introduced a new, fatal flaw: liver toxicity.
Pharmacokinetics & Safety Profile
The divergence in failure modes is the critical takeaway for drug developers.
| Parameter | Fenobam | ADX10059 |
| Half-Life ( | Short (~2-4 hours) . Required frequent dosing; rapid clearance led to "peak-trough" effects. | Moderate/Extended . Modified Release (MR) formulations allowed for b.i.d. (twice daily) dosing. |
| Metabolism | Rapid oxidative metabolism. | Hepatic metabolism.[1][2][3] |
| CNS Adverse Events | Psychotomimetic: Dissociation, hallucinations, sensory distortions (similar to PCP/Ketamine but milder). | Vestibular: Dizziness (16%), Vertigo (12%). Less "psychotic," more "disorienting." |
| Systemic Toxicity | Minimal systemic toxicity reported (historical). | Hepatotoxicity: Asymptomatic but significant transaminase elevations in chronic dosing, leading to discontinuation. |
The "Psychotomimetic" vs. "Vestibular" Distinction
-
Fenobam issues likely stem from deep inhibition of mGluR5, which functionally uncouples NMDA receptors, mimicking the effects of NMDA antagonists (dissociation).
-
ADX10059 caused dizziness/vertigo. This is a class effect of mGluR5 NAMs, believed to be due to mGluR5 expression in the vestibular system or cerebellum. However, it was the liver enzyme elevation (idiosyncratic DILI - Drug-Induced Liver Injury) that halted its development, not the dizziness.
Experimental Protocols: Validating mGluR5 NAMs
To evaluate novel mGluR5 NAMs against these benchmarks, researchers should utilize the Vogel Conflict Test for efficacy and Receptor Occupancy studies for dosing precision.
Protocol: Vogel Conflict Test (Anxiety)
This test relies on the conflict between the drive to drink (thirst) and the fear of punishment (shock). Anxiolytics increase punished drinking.
Step-by-Step Methodology:
-
Deprivation: Water-deprive rats for 48 hours prior to testing.
-
Habituation: Allow animals to explore the chamber (without shock) for 10 minutes on Day 1.
-
Drug Administration: Administer Vehicle, Fenobam (Positive Control), or Test Compound via oral gavage (p.o.) or IP injection 30-60 mins pre-test.
-
Testing Phase:
-
Place animal in chamber with a metal spout.
-
Record the first lick latency.
-
Conflict: Every 20 licks, deliver a mild shock (0.5 mA, 2 sec) through the spout/grid floor.
-
-
Data Collection: Count the total number of shocks accepted (punished licks) over a 3-minute period.
-
Interpretation: A significant increase in shocks accepted compared to vehicle indicates anxiolysis.
Figure 2: Vogel Conflict Test Workflow
Caption: The Vogel Test measures anxiolysis by quantifying the animal's willingness to accept punishment (shock) to satisfy thirst. Effective NAMs increase punished drinking.
Conclusion: The Verdict
Fenobam remains the proof-of-concept "gold standard" for efficacy but is clinically non-viable due to its psychotomimetic window and short half-life. ADX10059 proved that PK issues could be solved and that mGluR5 is a valid target for multiple CNS indications (Anxiety, Migraine, GERD), but it highlighted the critical risk of hepatotoxicity in this chemical scaffold.
Recommendation for Future Research: Future mGluR5 NAM development must prioritize:
-
Selectivity: Avoiding "deep" block that mimics NMDA antagonism (reducing psychotomimetic risk).
-
Scaffold Diversity: Moving away from the acetylene/alkyne scaffolds common to MPEP/Fenobam/ADX analogues to avoid reactive metabolite-induced liver toxicity.
-
Vestibular Sparing: Investigating subtype-selective or biased signaling to separate anxiolysis from dizziness.
References
-
Porter, R. H., et al. (2005). "Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity."[4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Keywood, C., et al. (2009). "A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease." Gut. Link
-
Palucha, A., & Pilc, A. (2007). "Metabotropic glutamate receptor ligands as possible anxiolytic and antidepressant drugs." Pharmacology & Therapeutics.[5] Link
-
Berry-Kravis, E., et al. (2009). "Pharmacokinetics and clinical effects of fenobam in fragile X syndrome."[4] Journal of Medical Genetics. Link
-
Zerbib, F., et al. (2011). "Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease." Alimentary Pharmacology & Therapeutics. Link
-
Jacob, W., et al. (2009). "The anxiolytic and analgesic properties of fenobam, a potent mGlu5 receptor antagonist, in relation to the impairment of learning." Neuropharmacology. Link
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- 4. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, tolerability and pharmacokinetics of a modified release formulation of ADX10059, a negative allosteric modulator of metabotropic glutamate receptor 5: an esophageal pH-impedance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of mGluR5 Negative Allosteric Modulators: ADX10059 vs. MPEP vs. MTEP
This guide provides an in-depth, objective comparison of the selectivity profiles of three key metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs): ADX10059 (Raseglurant), 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explain the causal science behind experimental choices and the practical implications of each compound's pharmacological profile.
Introduction: The Significance of mGluR5 and the Allosteric Approach
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a critical modulatory role in excitatory synaptic transmission throughout the central nervous system (CNS).[1] Primarily coupled to Gq/11 proteins, mGluR5 activation initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium.[2] This pathway is integral to synaptic plasticity, learning, and memory.
Given the highly conserved nature of the orthosteric glutamate binding site across all mGlu receptor subtypes, developing subtype-selective agonists or antagonists has proven exceptionally challenging.[3] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a superior strategy for achieving high subtype selectivity.[1][3] Negative allosteric modulators (NAMs) are of particular therapeutic interest as they do not compete with endogenous glutamate but rather decrease the receptor's response to it, offering a more nuanced "dimmer-switch" approach to receptor inhibition. This guide dissects the selectivity of three seminal mGluR5 NAMs that represent different stages of discovery and development.
The Prototypical Tool: 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
MPEP was a landmark discovery, providing researchers with the first potent and systemically active tool to probe the function of mGluR5. It binds to an allosteric site within the seven-transmembrane domain of the receptor, potently inhibiting its function with a reported IC50 of 36 nM.[4][5][6]
However, the utility of MPEP is significantly hampered by its off-target activities. The most critical of these is its action as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7] This interaction can confound experimental results, making it difficult to attribute observed effects solely to mGluR5 modulation.[7] Furthermore, MPEP has been shown to inhibit the hepatic enzyme CYP1A2, creating a potential for drug-drug interactions.[8] While a foundational tool, these liabilities necessitate careful experimental design and data interpretation.
The Refined Successor: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)
Developed to address the selectivity shortcomings of MPEP, MTEP represents a significant advancement in mGluR5 NAM pharmacology. In vitro and in vivo characterization has consistently demonstrated that MTEP possesses a superior selectivity profile.[7][9] It is highly selective for mGluR5 over other mGluR subtypes, including the closely related mGluR1, and has demonstrably fewer off-target effects than its predecessor.[7]
Crucially, MTEP shows minimal activity at NMDA receptors, making it a much "cleaner" pharmacological tool for isolating the effects of mGluR5 inhibition.[7] While it also interacts with CYP1A2, its improved overall selectivity has established MTEP as the preferred NAM for preclinical studies where target specificity is paramount.[8] Functionally, it is a potent inhibitor of mGluR5, blocking agonist-induced intracellular signaling at low nanomolar concentrations.[7]
The Clinical Candidate: ADX10059 (Raseglurant)
ADX10059 is a highly specific mGluR5 NAM that progressed into clinical trials for indications such as migraine and gastroesophageal reflux disease (GERD).[10][11][12] Its development underscored the therapeutic potential of targeting mGluR5. Preclinical data established ADX10059 as a potent and selective modulator, and it achieved proof of concept in early clinical studies.[11]
The story of ADX10059 also serves as a critical lesson in drug development. Despite its high selectivity for the mGluR5 receptor, its development for long-term (chronic) use was terminated due to observations of elevated liver transaminase levels in a subset of patients, suggesting a potential for drug-induced liver injury.[13] This outcome highlights that high receptor selectivity does not eliminate the risk of tissue-specific toxicity or other off-target effects that may only become apparent in human trials.
Quantitative Comparison of Selectivity Profiles
The following tables summarize the available quantitative data for each compound, providing a direct comparison of their on-target potency and off-target liabilities.
Table 1: On-Target Potency at the mGluR5 Receptor
| Compound | Assay Type | Potency (IC50) | Reference(s) |
| MPEP | Quisqualate-stimulated PI Hydrolysis | 36 nM | [4][5][6] |
| MTEP | CHPG-mediated IP Hydrolysis | ~20 nM | [7] |
| ADX10059 | Functional Assays (various) | Potent NAM | [10][11] |
Note: A specific IC50 value for ADX10059 is not consistently reported in publicly available literature, but it is widely characterized as a potent and highly specific mGluR5 NAM.
Table 2: Key Off-Target Activities
| Compound | Off-Target | Effect | Potency (IC50) | Reference(s) |
| MPEP | NMDA Receptor | Antagonist | 18 µM | [7] |
| mGluR4 Receptor | Positive Allosteric Modulator | Not specified | [4] | |
| CYP1A2 | Inhibitor | Not specified | [8] | |
| MTEP | NMDA Receptor | Minimal Inhibition | 19% inhibition at 300 µM | [7] |
| CYP1A2 | Inhibitor | Not specified | [8] | |
| ADX10059 | Liver Enzymes (ALT) | Elevation in some patients | N/A (Clinical Finding) | [13] |
Visualizing the Science: Pathways and Protocols
mGluR5 Signaling Pathway and NAM Inhibition
The diagram below illustrates the canonical Gq-coupled signaling pathway for mGluR5 and indicates the point of intervention for negative allosteric modulators.
Caption: Workflow for determining the selectivity profile of an mGluR5 NAM.
Methodological Deep Dive: Self-Validating Protocols
The trustworthiness of selectivity data hinges on robust and well-controlled experimental protocols. Below are methodologies for the key assays used in this field.
A. Radioligand Binding Assay for Affinity Determination
Principle: This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the target receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGluR5 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors. [14] * Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. [14] * Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay). [14]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes (e.g., 40 µg protein/well), a fixed concentration of a radiolabeled mGluR5 allosteric antagonist (e.g., [3H]methoxyPEPy), and varying concentrations of the test compound (MPEP, MTEP, or ADX10059). [8] * For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM MPEP) to a set of control wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium. [14]
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. [14] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. [14]
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]
-
B. Calcium Mobilization Functional Assay
Principle: This cell-based functional assay measures a downstream consequence of mGluR5 activation—the release of intracellular calcium. A NAM will inhibit the calcium release induced by an mGluR5 agonist in a dose-dependent manner.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing mGluR5 in a clear-bottom, black-walled 96-well or 384-well plate and allow them to adhere overnight. [15] * Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) by incubating them in a buffer containing the dye. The "AM" ester group allows the dye to cross the cell membrane. [15][16] * Intracellular esterases cleave the AM group, trapping the active dye in the cytosol. [15]
-
-
Compound Addition and Signal Measurement:
-
Use an automated fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), which has integrated liquid handling. [16] * Place the cell plate in the reader and measure the baseline fluorescence.
-
Add varying concentrations of the test NAM (MPEP, MTEP, or ADX10059) to the wells and incubate for a defined period.
-
Initiate the signaling cascade by adding a fixed concentration of an mGluR5 agonist (e.g., glutamate or CHPG) at an EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Immediately measure the resulting change in fluorescence intensity over time. The fluorescence increases as the dye binds to calcium released into the cytoplasm. [16]
-
-
Data Analysis:
-
The peak fluorescence intensity is proportional to the amount of intracellular calcium mobilized.
-
Plot the peak fluorescence response against the concentration of the test NAM.
-
Fit the data to a dose-response inhibition curve to calculate the IC50 value, which represents the concentration of the NAM required to inhibit 50% of the agonist-induced calcium response.
-
Senior Scientist's Synthesis and Conclusion
The evolution from MPEP to MTEP represents a classic example of iterative medicinal chemistry, successfully engineering out a critical off-target liability to create a more precise research tool.
-
For preclinical research focused specifically on the role of mGluR5, MTEP is unequivocally the superior choice over MPEP. The confounding activity of MPEP at NMDA receptors introduces an unacceptable variable for most studies, potentially leading to misinterpretation of results. While MPEP was historically important, its use should now be limited to situations where its polypharmacology is understood and controlled for.
-
ADX10059 provides a crucial perspective on the transition from bench to bedside. Its high receptor selectivity in preclinical assays was promising, yet its clinical development for chronic use was halted by an unforeseen safety signal (hepatotoxicity). [13]This underscores a fundamental principle in drug development: receptor selectivity is necessary but not sufficient for clinical success. Broader safety pharmacology, including assessments of metabolic fate and potential for organ toxicity, is equally critical.
References
- Green et al. (2004). Both MTEP and MPEP act as competitive inhibitors of the hepatic enzyme CYP1A2.
-
O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. Neuropharmacology, 48(6), 849–862. [Link]
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Faden, A. I., & Lea, P. M. (2005). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. Current Neuropharmacology, 3(3), 173–178. [Link]
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Zhang, Y., et al. (2010). mGluR5 antagonists that block calcium mobilization in vitro also reverse (S)-3,5-DHPG-induced hyperalgesia and morphine antinociceptive tolerance in vivo. British Journal of Pharmacology, 159(5), 1082–1092. [Link]
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Validating mGluR5 Inhibition by ADX10059: A Comparative Guide Using PET Imaging
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of metabotropic glutamate receptor 5 (mGluR5) inhibition by ADX10059, with a focus on the application of Positron Emission Tomography (PET) imaging. We will delve into the scientific rationale behind targeting mGluR5, the mechanism of action of ADX10059, and a detailed, field-proven methodology for quantifying target engagement in the central nervous system (CNS).
The Scientific Imperative for Targeting mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the CNS.[1][2] Glutamate, the principal excitatory neurotransmitter, activates mGluR5, leading to the activation of phospholipase C and subsequent intracellular signaling cascades involving inositol trisphosphate and diacylglycerol.[2][3] This signaling pathway is integral to synaptic plasticity, learning, and memory.[2][4] Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease, making it a compelling target for therapeutic intervention.[1][2][5][6]
ADX10059: A Negative Allosteric Modulator of mGluR5
ADX10059 is a selective negative allosteric modulator (NAM) of the mGluR5 receptor.[7][8] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for the binding site, NAMs bind to a distinct allosteric site on the receptor.[8] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways.[8] This mechanism offers several potential advantages, including a ceiling effect on inhibition that may enhance safety and tolerability. ADX10059 has been investigated in clinical trials for various conditions, including gastroesophageal reflux disease (GERD), migraine, and anxiety.[7][9][10][11]
The Power of PET Imaging in CNS Drug Development
Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that allows for the visualization and measurement of biochemical processes in the living human brain.[12][13][14][15] In the context of CNS drug development, PET is an invaluable tool for:
-
Confirming Target Engagement: Demonstrating that a drug candidate reaches its intended target in the brain.[12][13][16]
-
Determining Receptor Occupancy: Quantifying the percentage of target receptors bound by a drug at various doses.[12][13][16]
-
Guiding Dose Selection: Establishing a relationship between drug dose, plasma concentration, and target engagement to inform dose selection for later-phase clinical trials.[12][14]
-
Assessing Disease States: Investigating alterations in receptor density or function in pathological conditions.[17][18]
The fundamental principle of a receptor occupancy PET study involves the use of a radiolabeled ligand (a "PET tracer") that specifically binds to the target of interest. By performing a PET scan before and after the administration of a therapeutic drug, the displacement of the radiotracer can be measured, providing a direct quantification of receptor occupancy by the drug.
Validating mGluR5 Inhibition with PET: A Methodological Guide
This section outlines a detailed, step-by-step protocol for a typical clinical PET study designed to validate and quantify the inhibition of mGluR5 by a compound like ADX10059. The choice of PET radioligand is critical for the success of such a study. Several PET tracers have been developed for imaging mGluR5, with [11C]ABP688 being one of the most extensively used and well-characterized in human studies.[19][20][21][22]
Experimental Workflow: A Visual Representation
Caption: Experimental workflow for a typical mGluR5 occupancy PET study.
Step-by-Step Experimental Protocol
-
Subject Recruitment and Screening:
-
Recruit healthy volunteers or patients according to the study protocol and obtain informed consent.
-
Conduct thorough medical and psychological screening to ensure subject eligibility.
-
-
Baseline PET Scan:
-
Position the subject comfortably in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the mGluR5 PET radioligand (e.g., [11C]ABP688).
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma and determine the fraction of unchanged parent compound over time (metabolite analysis).
-
-
Drug Administration:
-
Administer the investigational drug (e.g., ADX10059) at the desired dose and formulation. The timing of administration relative to the second PET scan is crucial and should be based on the pharmacokinetic profile of the drug.
-
-
Post-Dose (Occupancy) PET Scan:
-
At a predetermined time after drug administration (typically at or near the time of maximum plasma concentration of the drug), repeat the PET scan procedure as described in step 2.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the PET images corresponding to brain areas with high (e.g., cingulate cortex, caudate, putamen) and low/negligible (e.g., cerebellum) mGluR5 expression. The cerebellum is often used as a reference region for non-specific binding.[23]
-
Perform kinetic modeling of the time-activity curves for each ROI to estimate the total distribution volume (VT) of the radioligand. VT is a measure of the total binding of the radioligand in a given brain region.
-
Calculate the binding potential (BPND), which is a measure of the specific binding of the radioligand to the target receptor. This can be calculated using various models, including those that utilize a reference region.
-
Calculate the mGluR5 receptor occupancy using the following formula: Occupancy (%) = [(BPND, baseline - BPND, post-dose) / BPND, baseline] x 100
-
Data Interpretation and Comparative Analysis
The primary outcome of a PET occupancy study is the relationship between the dose of ADX10059, its plasma concentration, and the resulting mGluR5 occupancy in the brain. This information is critical for confirming that the drug engages its target at clinically relevant doses.
Comparative Performance of mGluR5 Modulators
| Compound | PET Radiotracer | Species | Dose | Receptor Occupancy (%) | Reference |
| Mavoglurant | [11C]ABP688 | Human | 25 mg | ~27% | [24] |
| 100 mg | ~59% | [24] | |||
| 200 mg | ~74% | [24] | |||
| 400 mg | ~85% | [24] | |||
| Fenobam | [11C]ABP688 | Baboon | 1.33 mg/kg (IV) | >90% | [21] |
| AZD2066 | [11C]ABP688 | Human | 13.5 mg | ~50% | [22] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential differences in study design and methodology.
The data illustrates that PET imaging with [11C]ABP688 can effectively quantify the dose-dependent occupancy of mGluR5 by various NAMs. For ADX10059, a similar study design would be employed to generate a dose-occupancy curve, which would be a critical component of its clinical development profile.
Visualizing the Principle of Competitive Binding
The underlying principle of a PET occupancy study is the competition between the therapeutic drug and the radiotracer for the same binding site on the target receptor.
Caption: Competitive binding in a PET occupancy study.
Conclusion
Validating the inhibition of mGluR5 by ADX10059 using PET imaging is a critical step in its clinical development. This guide has provided the scientific rationale, a detailed experimental framework, and a comparative context for such an undertaking. The use of PET to quantify target engagement in the CNS provides invaluable data to de-risk drug development, guide dose selection, and ultimately enhance the probability of success in bringing novel therapeutics to patients with neurological and psychiatric disorders. The methodologies described herein represent the current standard in the field and provide a robust framework for the rigorous evaluation of mGluR5 modulators.
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Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut, 58(9), 1192-1198. [Link]
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Marin, J. C., & Goadsby, P. J. (2010). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut, 59(1), 136-137. [Link]
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Marin, P., & Gassin, M. (2019). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS chemical neuroscience, 10(11), 4489-4503. [Link]
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Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier and beyond. Clinical and translational imaging, 3(5), 365-381. [Link]
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Sanabria, S. J., et al. (2014). Reference region based linear methods to quantify human PET studies of mGluR5 with [11C]ABP688. Journal of Nuclear Medicine, 55(supplement 1), 1488. [Link]
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Comparative Technical Guide: Raseglurant vs. Mavoglurant in Fragile X Syndrome
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Divergent Paths of mGluR5 Inhibition
This guide provides a technical comparison between Mavoglurant (AFQ056) and Raseglurant (ADX10059) , two negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). Both compounds were developed to address the "mGluR Theory of Fragile X," which posits that the loss of FMRP (Fragile X Messenger Ribonucleoprotein) leads to unchecked protein synthesis and synaptic long-term depression (LTD) via excessive mGluR5 signaling.
While both drugs share a mechanistic target, their developmental trajectories diverged significantly:
-
Mavoglurant (Novartis): Reached Phase IIb/III clinical trials but failed to demonstrate efficacy in behavioral endpoints, despite successful target engagement.
-
Raseglurant (Addex Therapeutics): Demonstrated proof-of-concept in other CNS indications (Migraine, GERD) but was discontinued due to hepatotoxicity signals before extensive efficacy testing in Fragile X Syndrome (FXS) could be completed.
Mechanistic Profile & Signaling Pathway
Both compounds function as NAMs, binding to an allosteric site on the mGluR5 receptor to dampen constitutive and agonist-induced activity. This inhibition is intended to compensate for the lack of FMRP-mediated translational repression.
Diagram: mGluR5 Signaling & Therapeutic Intervention
The following diagram illustrates the pathological signaling in FXS and the intervention point for both Raseglurant and Mavoglurant.
Figure 1: mGluR5 signaling cascade showing the specific inhibition point of NAMs to counteract the loss of FMRP-mediated repression.
Comparative Analysis: Preclinical & Clinical Performance
Pharmacological & Safety Profile
The primary differentiator between the two compounds lies in their safety and pharmacokinetic (PK) profiles.
| Feature | Mavoglurant (AFQ056) | Raseglurant (ADX10059) |
| Developer | Novartis | Addex Therapeutics |
| Mechanism | Selective mGluR5 NAM | Selective mGluR5 NAM |
| Half-life (t1/2) | ~12 hours (Human) | Short (Requires modified release) |
| Target Engagement | High: 25–85% receptor occupancy confirmed via PET ([11C]-ABP688). | Inferred: Efficacy in migraine/GERD suggested central engagement. |
| Clinical Status (FXS) | Failed Phase IIb/III: No benefit over placebo in ABC-C scores. | Discontinued: Hepatotoxicity in chronic dosing (Migraine/GERD trials).[1] |
| Key Toxicity | Dizziness, insomnia (CNS related). | Liver Toxicity: Transaminase elevations in long-term studies. |
Clinical Efficacy Data (Fragile X)
Mavoglurant underwent extensive testing, providing a clear (albeit negative) dataset. Raseglurant's data in FXS is largely inferential or limited to early-stage exploration before its discontinuation.
-
Mavoglurant:
-
Phase IIa: Initial signals suggested improvement in patients with full methylation of the FMR1 promoter (complete silencing).[2][3]
-
Phase IIb/III (Adolescent & Adult): Stratified by methylation status.[2] Results showed no significant difference between Mavoglurant and placebo on the Aberrant Behavior Checklist-Community (ABC-C) total score.
-
-
Raseglurant:
-
Trajectory: Demonstrated robust preclinical efficacy in anxiety and pain models.
-
Termination: Development halted due to liver enzyme elevations observed in parallel chronic indications (Migraine prevention), preventing a large-scale FXS efficacy trial. Addex subsequently shifted focus to Dipraglurant (ADX48621) , which has a different metabolic profile.
-
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate mGluR5 NAMs, researchers utilize specific "Gold Standard" protocols. Two critical workflows are detailed below: the Audiogenic Seizure Assay (Preclinical Efficacy) and Receptor Occupancy (Target Engagement).
Protocol A: Audiogenic Seizure Assay in Fmr1 KO Mice
This assay is the primary phenotypic screen for FXS drugs. Fmr1 KO mice are hypersensitive to high-frequency sound, leading to wild running and seizures.
Objective: Quantify the ability of a compound to prevent sound-induced seizures.
Workflow Diagram:
Figure 2: Standardized workflow for Audiogenic Seizure susceptibility testing in Fmr1 knockout mice.
Step-by-Step Methodology:
-
Subjects: Fmr1 knockout mice (FVB or C57BL/6 background), typically P21–P30 (peak susceptibility window).
-
Drug Administration: Administer Vehicle, Raseglurant, or Mavoglurant via IP injection or oral gavage 30–60 minutes prior to testing (based on Tmax).
-
Apparatus: Place mouse in a clear Plexiglas observation chamber (approx. 30x30x30 cm) with a high-frequency alarm (e.g., personal safety alarm, 120 dB).
-
Challenge:
-
Phase 1: Activate alarm for 120 seconds. Observe for "Wild Running" (uncontrolled running/jumping).
-
Rest: If no seizure, turn off alarm for 60 seconds.
-
Phase 2: Reactivate alarm for another 120 seconds.
-
-
Scoring (Severity Scale):
-
0: No response.
-
1: Wild running (WR).[4]
-
2: Clonic seizure.
-
3: Tonic seizure.
-
4: Respiratory arrest/Death.
-
-
Validation: A valid NAM (positive control like MPEP) must reduce the incidence of scores ≥1 by >50% compared to vehicle.
Protocol B: mGluR5 Receptor Occupancy (PET)
To prove a drug failed due to lack of efficacy rather than lack of exposure, Receptor Occupancy (RO) is essential.
Methodology:
-
Radiotracer: Use [11C]-ABP688 , a highly selective mGluR5 antagonist tracer.
-
Baseline Scan: Perform PET scan on subject (human or primate) to establish baseline Binding Potential (BP_ND).
-
Dosing: Administer oral dose of Mavoglurant or Raseglurant.
-
Displacement Scan: Perform second PET scan at Tmax (e.g., 2–4 hours post-dose).
-
Calculation:
-
Benchmark: Mavoglurant demonstrated ~85% occupancy at 400mg, confirming that its clinical failure was not due to poor target engagement.
Critical Analysis: Why Did Translation Fail?
Despite robust preclinical data (including the seizure rescue described above), the clinical failure of Mavoglurant and the toxicity of Raseglurant highlight critical gaps in translational medicine.
-
Tolerance Development: Preclinical studies often used acute dosing. Chronic dosing in humans may have led to receptor downregulation or tolerance, a phenomenon observed in some Fmr1 mouse studies with chronic NAM administration.
-
Window of Treatment: Clinical trials focused on adolescents and adults.[2][5] The "critical period" for correcting synaptic plasticity defects may be in early childhood, which was not targeted due to safety concerns.
-
Outcome Measures: The ABC-C is a caregiver-reported subjective measure. It has high placebo response rates and may not be sensitive enough to detect subtle cognitive or sensory improvements.
-
Target Specificity: Raseglurant's liver toxicity suggests off-target effects or metabolite issues specific to its chemical scaffold, which were resolved in the follow-up compound Dipraglurant, though the class effect on efficacy remains .
References
-
Novartis. (2016). Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials. Science Translational Medicine.[3][6] Link
-
Addex Therapeutics. (2010). Efficacy, tolerability and pharmacokinetics of ADX10059 in GERD.[7] Neurogastroenterology & Motility. Link
-
Gasparini, F., et al. (2021).[8] Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging.[8] NeuroImage. Link
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Yan, Q.J., et al. (2005).[4] Suppression of audiogenic seizures and hyperexcitability in Fmr1 knockout mice by mGluR5 antagonists. Neuropharmacology.[9] Link
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A Comparative Guide to the Reproducibility of Adx 10059's Anti-Migraine Effects in Phase II Trials
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe migraine therapies is a long and arduous one, paved with both promising breakthroughs and disappointing setbacks. This guide provides an in-depth analysis of Adx 10059, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), and examines the reproducibility of its anti-migraine effects as observed in Phase II clinical trials. We will delve into the initial promise shown in acute treatment, the subsequent challenges in prophylactic studies, and compare its trajectory with other contemporary migraine treatments.
The Allure of a Novel Target: Glutamate and the "Migraine Circuit"
Glutamate, the primary excitatory neurotransmitter in the central nervous system, has long been implicated in the pathophysiology of migraine. The "migraine circuit" is a conceptual framework describing a positive feedback loop of neuronal activation and inflammation that leads to the debilitating symptoms of a migraine attack.[1][2] Addex Pharmaceuticals hypothesized that by targeting mGluR5, a key receptor in this circuit, this compound could interrupt this cascade, thereby both aborting an ongoing migraine and preventing future attacks.[1][2]
Caption: Proposed Mechanism of this compound in the Migraine Circuit.
A Glimmer of Hope: The Phase IIa Acute Treatment Trial
Initial clinical evaluation of this compound in the acute treatment of migraine showed statistically significant efficacy. This early success provided a strong rationale for its continued development.
Experimental Protocol: Phase IIa Acute Migraine Treatment Study
A typical Phase IIa, double-blind, placebo-controlled, parallel-group study for an acute migraine treatment like this compound would be structured as follows:
-
Patient Selection:
-
Recruit a cohort of patients with a history of migraine with or without aura, as defined by the International Headache Society criteria.
-
Establish a baseline of 2-6 migraine attacks per month.
-
Exclude patients with confounding headache disorders or significant medical conditions.
-
-
Randomization and Blinding:
-
Randomly assign patients to receive either a single dose of this compound or a matching placebo at the onset of a moderate to severe migraine attack.
-
Ensure both patients and investigators are blinded to the treatment allocation.
-
-
Treatment Administration and Data Collection:
-
Patients self-administer the study medication at home.
-
Pain levels are recorded at baseline and at regular intervals post-dose (e.g., 30, 60, 90, and 120 minutes) using a standardized pain scale (e.g., a 4-point scale from 0=none to 3=severe).
-
Associated symptoms (nausea, photophobia, phonophobia) are also recorded.
-
-
Primary and Secondary Endpoints:
-
Primary Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.
-
Secondary Endpoints:
-
The proportion of patients with pain relief (reduction from moderate/severe to mild/none) at 2 hours.
-
Sustained pain-free and pain relief responses at 24 and 48 hours.
-
Absence of associated symptoms at 2 hours.
-
Use of rescue medication.
-
-
Summary of this compound Phase IIa Acute Treatment Data
| Endpoint | This compound (375 mg) | Placebo |
| Pain-Free at 2 hours | 17% | 5% |
| Sustained Pain-Free at 24 hours | 10% | 3% |
| Patients taking rescue medication | 73% | 73% |
| Most Common Adverse Event | Transient Dizziness (48%) | - |
Data sourced from a double-blind, placebo-controlled, parallel-group clinical trial.[3]
The results of the Phase IIa trial were encouraging, demonstrating a statistically significant effect on the primary endpoint of being pain-free at 2 hours.[3] This provided the initial "proof of concept" for the mGluR5 antagonist mechanism in migraine.[1]
The Challenge of Prophylaxis: The Terminated Phase IIb Trial
Building on the positive acute treatment data, Addex Pharmaceuticals initiated a Phase IIb trial (Study ADX10059-206) to evaluate the efficacy and safety of this compound as a preventive treatment for migraine.[4][5]
Caption: Intended Workflow of the ADX10059-206 Phase IIb Migraine Prevention Trial.[6]
Experimental Protocol: Phase IIb Migraine Prevention Study (ADX10059-206)
The study was designed as a multi-center, randomized, double-blind, placebo-controlled, dose-ranging trial.[6]
-
Patient Population: Approximately 300 patients across Europe who experienced three or more migraine attacks per month.[4][6]
-
Treatment Arms: Patients were to be randomized to one of four groups: 25 mg, 50 mg, or 100 mg of this compound, or a matching placebo.[6]
-
Dosing Regimen: A 12-week treatment period, with once-daily dosing for the first two weeks, followed by twice-daily dosing for the remaining ten weeks, contingent on tolerability.[6]
-
Primary Endpoint: Comparison of migraine frequency and severity in the last month of treatment with the baseline period.[5][7]
The Unexpected Hurdle: Hepatotoxicity and Trial Termination
In December 2009, Addex announced the termination of the development of this compound for chronic indications, including migraine prophylaxis.[8] A preliminary review of the unblinded data from study 206 revealed a concerning safety signal: an incidence of alanine transaminase (ALT) levels greater than five times the upper limit of normal in 6% of patients.[8] Such elevations are considered predictive of potential drug-induced liver injury.[8] This adverse event was observed across all dose groups and appeared to be related to the duration of dosing.[8]
This unforeseen toxicity issue effectively halted the investigation into the prophylactic efficacy of this compound, leaving the question of its reproducibility in a preventive setting unanswered. The promising results from the acute, single-dose study did not translate to a safe profile for chronic, long-term use.
The Evolving Landscape of Migraine Prophylaxis: A Comparative Overview
The termination of the this compound program coincided with a paradigm shift in migraine treatment, with the emergence of highly specific and well-tolerated therapies.
| Therapeutic Class | Example(s) | Mechanism of Action | Development Status | Key Efficacy & Safety Notes |
| mGluR5 Negative Allosteric Modulator | This compound | Inhibits glutamate signaling in the "migraine circuit" | Terminated in Phase IIb | Showed efficacy in acute treatment but was associated with hepatotoxicity in a long-term study.[3][8] |
| CGRP Monoclonal Antibodies | Erenumab, Fremanezumab, Galcanezumab, Eptinezumab | Block the CGRP pathway, a key driver in migraine attacks.[9] | Approved for Prevention | Offer significant reductions in monthly migraine days with a favorable side-effect profile.[10][11] |
| Gepants (Small Molecule CGRP Receptor Antagonists) | Ubrogepant, Rimegepant, Atogepant | Orally administered antagonists of the CGRP receptor.[9][12] | Approved for Acute & Preventive Treatment | Provide both acute relief and prophylactic benefit with good tolerability.[12][13] |
| PACAP Inhibitors | Lu AG09222 | Monoclonal antibody that binds and inhibits PACAP, a neuropeptide implicated in migraine.[14] | In Phase II Development | Represents a novel target for patients who may not respond to CGRP-targeted therapies.[14][15] |
| OnabotulinumtoxinA | Botox | Blocks neurotransmitter release from nerve endings. | Approved for Chronic Migraine Prevention | An established treatment option for patients with 15 or more headache days per month.[16] |
Senior Application Scientist's Perspective: The Disconnect Between Acute and Prophylactic Efficacy
The story of this compound serves as a crucial case study in the complexities of drug development for migraine. The initial success in the acute setting was a valid scientific finding, but it highlighted a critical, albeit challenging, reality: a drug's performance in a single-dose, acute-use paradigm does not always predict its safety and efficacy in a chronic, prophylactic setting.
The causality behind this disconnect is multifaceted. Firstly, the pathophysiology of an acute migraine attack may differ subtly from the mechanisms that lead to the chronic recurrence of attacks. While a high dose of an mGluR5 antagonist might be effective in quenching the fire of an acute attack, the long-term, lower-dose modulation required for prevention may unmask unforeseen off-target effects or organ-specific toxicities.
Secondly, the experimental design of acute versus prophylactic trials is fundamentally different. Acute trials measure the immediate response to a single dose, while prophylactic trials require months of continuous dosing to assess a reduction in attack frequency. This extended exposure period is essential for identifying safety signals like the hepatotoxicity observed with this compound, which may not be apparent in short-term studies.
The termination of the this compound program underscores the importance of a self-validating system in clinical development. Early, robust preclinical toxicology studies and careful dose-ranging in Phase I are paramount. Furthermore, the inclusion of sensitive biomarkers of organ function in early-phase clinical trials can provide an early warning system for potential safety issues before they derail a promising therapeutic candidate in later, more expensive stages of development.
While the mGluR5 target remains a scientifically interesting avenue for migraine research, the experience with this compound has undoubtedly raised the bar for safety and tolerability for any future candidates in this class.[10]
Conclusion: A Cautionary Tale of Unreproducible Long-Term Safety
This compound presented a novel and mechanistically plausible approach to migraine therapy. The anti-migraine effects observed in the Phase IIa acute treatment trial were a significant finding, providing clinical proof of concept for mGluR5 antagonism. However, the inability to reproduce a safe therapeutic window in a long-term, prophylactic setting led to the discontinuation of its development. This journey highlights the critical importance of rigorous, long-term safety and efficacy studies in validating initial, promising results. While the story of this compound is a cautionary one, the lessons learned continue to inform the development of safer and more effective treatments for the millions of individuals living with migraine.
References
- Addex Presents Data on ADX10059 at the AAN. (2009, April 29).
- Addex Starts a Second Phase IIb Trial of ADX10059 in GERD. (2008, December 17).
- Addex Announces ADX10059 Phase IIa Acute Anxiety Data. (2008, January 3).
- Development of ADX10059 Ended for Long-term Use - Addex therapeutics :: EN. (2009, December 15).
- Addex Starts ADX10059 Phase I Formulation Selection Study. (2008, April 24).
- Addex Announces ADX10059 Phase IIa Acute Anxiety Data | Fierce Biotech. (2008, January 3).
- A Two-Stage Adaptive Design in Phase 2 Clinical Trials for Acute Treatment of Migraine. (2025, August 5).
- Addex Starts a Phase IIb Trial of ADX10059 for Migraine Prevention. (2008, December 17).
- Metabotropic glutamate receptor 5: a target for migraine therapy - PMC - NIH.
- Addex Starts a Phase IIb Trial of ADX10059 for Migraine Prevention | Fierce Biotech. (2008, December 17).
- Development of ADX10059 ended for long-term use - Fierce Biotech. (2009, December 15).
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- Guidelines for controlled trials of drugs in migraine: Third edition. A guide for investigators. (2011, February 15).
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- New Oral Drugs for Migraine - PMC. (2022, August 29).
- New Migraine Treatments 2024-2025: Revolutionary Options Changing Lives. (2025, October 3).
- New Migraine treatments 2026 - Everyone.org.
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Validation of Adx 10059 Mechanism in Reducing TLOSR Frequency: A Comparative Technical Guide
Executive Summary
Transient Lower Esophageal Sphincter Relaxations (TLOSRs) are the primary physiological mechanism underlying Gastroesophageal Reflux Disease (GERD), accounting for up to 65% of reflux episodes.[1] While acid suppression (PPIs) treats the consequence of reflux, it does not address the cause.
This guide evaluates Adx 10059 (Dipraglurant) , a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[2][3][4] We validate its mechanism in dampening the vago-vagal reflex arc responsible for TLOSRs and compare its performance profile against the current GABA-B agonist standard, Baclofen .
Key Finding: this compound demonstrates a statistically significant reduction in TLOSR frequency and acid exposure time (AET) comparable to Baclofen but acts via a distinct glutamatergic pathway that theoretically offers a wider therapeutic window regarding sedation, although hepatic safety signals have historically limited chronic application of this specific molecule.
Mechanistic Deep Dive: mGluR5 vs. GABA-B
To understand the validation of this compound, one must isolate the signaling pathway of the TLOSR. The TLOSR is a vago-vagal reflex triggered by gastric distension.[1]
-
The Afferent Pathway: Gastric mechanoreceptors send signals via the vagus nerve to the brainstem, specifically the Nucleus Tractus Solitarius (NTS) .
-
The Integration: The NTS integrates these signals. Glutamate is the primary excitatory neurotransmitter here, acting on postsynaptic mGluR5 receptors.[5][6]
-
The Efferent Pathway: Signals relay to the Dorsal Motor Nucleus of the Vagus (DMV), sending inhibitory output to the Lower Esophageal Sphincter (LES), causing relaxation.
This compound Action: By allosterically inhibiting mGluR5 in the NTS, this compound raises the threshold for this reflex without abolishing the swallow-induced relaxation necessary for food passage.
Visualization: The Vago-Vagal Reflex Blockade
Figure 1: Schematic of the vago-vagal reflex arc showing the site of this compound intervention. The compound inhibits mGluR5 signaling in the NTS, preventing the cascade that triggers transient sphincter relaxation.
Comparative Analysis: this compound vs. Alternatives
The primary alternative for TLOSR reduction is Baclofen. While effective, Baclofen's utility is limited by poor tolerability (sedation). This compound was developed to maintain efficacy while minimizing these central effects.[4]
Performance Matrix
| Feature | This compound (mGluR5 NAM) | Baclofen (GABA-B Agonist) | Placebo |
| Primary Target | mGluR5 (Negative Allosteric Modulator) | GABA-B Receptor (Agonist) | N/A |
| TLOSR Reduction | ~26-30% reduction in reflux events [1] | 40-60% reduction in TLOSR rate [2] | < 5% variation |
| Acid Exposure (% pH <4) | Reduced from 7.2% to 3.6% (p=0.[4][7]01) [3] | No significant change in some studies; reduced in others | No change |
| Basal LES Pressure | Minimal/No effect (Physiologically favorable) | Increases (Can impede swallowing) | No change |
| CNS Side Effects | Dizziness, Vertigo (12-16%) [1] | Sedation, Somnolence, Fatigue (High incidence) | < 5% |
| Liver Safety | Warning: ALT elevations observed in chronic dosing [4] | Generally safe; renal clearance | Safe |
Scientist's Note: While Baclofen shows a numerically higher suppression of TLOSR rate in some datasets, this compound's lack of effect on basal LES pressure is a mechanistic advantage, preserving natural physiology better than Baclofen, which "tightens" the sphincter indiscriminately.
Experimental Validation Protocol
To reproduce these findings or validate a similar mGluR5 NAM, a rigorous Post-Prandial pH-Impedance & Manometry protocol is required. Relying solely on pH metry is insufficient because it misses non-acid reflux events, which are also reduced by TLOSR inhibition.
The "Self-Validating" Workflow
This protocol uses a high-fat meal challenge, which is the physiological trigger for TLOSRs, ensuring the system is stressed enough to detect drug efficacy.
Step-by-Step Methodology:
-
Subject Selection: Patients with documented GERD (pathological acid exposure >4.2% over 24h) or validated animal model (Dog/Ferret).
-
Washout: 7-day washout of PPIs and pro-kinetics to ensure baseline acidity is restored.
-
Catheter Placement:
-
Manometry: To measure LES pressure and detect relaxation.
-
pH-Impedance: To detect liquid reflux (acidic and non-acidic).
-
-
Dosing: Administer this compound (e.g., 120-250mg) or Placebo 30-60 minutes prior to the meal.
-
The Challenge (T=0): Administer a standardized high-fat meal (~600 kcal, 50% fat). Fat stimulates cholecystokinin (CCK), a potent trigger of gastric distension signaling.
-
Measurement Window: Continuous recording for 4 hours post-prandially (the peak TLOSR window).
Visualization: Experimental Workflow
Figure 2: The standard clinical validation workflow for TLOSR inhibitors. The high-fat meal challenge is the critical stress test that validates the mechanism.
Results & Interpretation
In the pivotal validation studies (e.g., ADX10059-204), the mechanism proved robust:
-
Symptom-Free Days: this compound significantly increased symptom-free days compared to placebo (p=0.045) [1].[8]
-
Reflux Events: Total reflux events decreased by 26% (from 64.9 to 47.[9]9) in the treatment group, while the placebo group showed no change [1].[2][7][9][10]
-
Acidic Reflux: Specifically acidic reflux events decreased by 29% [1].[9]
Critical Interpretation: The data confirms that blocking mGluR5 reduces the frequency of the relaxation event.[1] Unlike PPIs, which neutralize the acid but allow the reflux to occur (volume reflux), this compound prevents the physical event itself. This validates mGluR5 as a viable target for "Reflux Inhibitors."[8][9]
Safety Note: While the mechanism is validated, this compound (Dipraglurant) development for chronic GERD was halted due to liver enzyme elevations in long-term studies [4]. Future research focuses on highly selective mGluR5 NAMs (e.g., mavoglurant or newer generation compounds) that retain this efficacy without the hepatic liability.
References
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Zerbib F, et al. (2011).[8] Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease.[8][9][11] Alimentary Pharmacology & Therapeutics.[8]
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Lidums I, et al. (2000). Effect of baclofen on gastro-oesophageal reflux in patients with gastro-oesophageal reflux disease.[4][10][12] Gut.[1][7][11][13]
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Keywood C, et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease.[1][4][7][11][14] Gut.[1][7][11][13]
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Addex Therapeutics. (2009).[2] Development of ADX10059 ended for long-term use. Fierce Biotech.[2][3][8]
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A Cross-Study Analysis of Adx 10059 Safety Profiles: Bridging Preclinical Animal Models and Human Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Adx 10059, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), as observed in preclinical animal studies and human clinical trials. The development of this compound was ultimately halted for chronic indications due to unforeseen safety signals in later-stage clinical trials, offering valuable insights into the complexities of translating preclinical safety data to human outcomes.
Introduction: The Promise and Peril of mGluR5 Modulation
Metabotropic glutamate receptor 5 (mGluR5) has been a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, migraine, and gastroesophageal reflux disease (GERD).[1][2] this compound emerged as a potent and selective mGluR5 NAM, demonstrating efficacy in early clinical trials for several of these conditions.[1][2][3] However, the journey of this compound also serves as a cautionary tale, highlighting the critical importance of a thorough and comparative analysis of safety data across species throughout the drug development process. This guide will dissect the available safety information from both animal and human studies to provide a clearer understanding of the toxicological profile of this compound and the broader challenges associated with the clinical translation of mGluR5 NAMs.
The Dichotomy of this compound Safety: A Tale of Two Timelines
The safety profile of this compound presents a stark contrast between short-term and long-term exposure in humans, a finding that was not clearly predicted by initial preclinical and early clinical assessments.
Early Phase Human Studies: A Profile of General Tolerability
In its initial clinical evaluations, this compound was generally well-tolerated. A Phase IIa study investigating its effects on acute anxiety reported no serious adverse events.[3][4] Similarly, early studies for GERD and migraine prevention did not raise significant safety concerns, paving the way for further development.[5][6] These findings were consistent with the preclinical data that supported the entry of this compound into human trials, although specific details of these animal toxicology studies are not extensively published in the public domain.
The Emergence of Hepatotoxicity in Long-Term Human Trials
The promising safety profile of this compound was challenged during a Phase IIb trial for migraine prevention.[5] This longer-term study revealed a concerning, dose-duration-dependent increase in liver enzyme levels, specifically alanine transaminase (ALT).
Key Findings from the Phase IIb Migraine Prevention Study (Study 206):
-
An incidence of ALT levels greater than five times the upper limit of normal (>5xULN) was observed in 6% of patients (16 out of 257).[5]
-
This elevation in liver enzymes occurred across all dose groups and appeared to be related to the duration of treatment.[5]
This unexpected hepatotoxicity ultimately led to the termination of the development of this compound for chronic use.[5]
Comparative Safety Profile: Human vs. Animal Data
A direct, detailed comparison of adverse events between preclinical animal studies and human clinical trials is limited by the lack of publicly available, in-depth animal toxicology data for this compound. However, by synthesizing the available information, we can construct a comparative overview.
| Safety Parameter | Preclinical Animal Studies (Inferred and Class Effects) | Early-Phase, Short-Term Human Studies | Late-Phase, Long-Term Human Studies |
| General Tolerability | Assumed to be acceptable to support clinical development. | Generally well-tolerated.[3][4] | Tolerability compromised by adverse events. |
| Hepatotoxicity | No publicly available evidence of significant hepatotoxicity. | No significant reports of liver function abnormalities. | Dose-duration-dependent elevation of ALT levels (>5xULN in 6% of patients).[5] |
| CNS Effects | Efficacy demonstrated in animal models of Parkinson's disease.[7] | Some reports of dizziness and vertigo.[5] | Not the primary reason for discontinuation. |
| Testicular Toxicity | Testicular degeneration observed in rats with other mGluR5 NAMs (a potential class effect).[8] | No reported testicular toxicity in human trials. | No reported testicular toxicity in human trials. |
| Serious Adverse Events | No major safety signals reported that would have halted development. | No serious adverse events reported.[3][4] | Elevated liver enzymes leading to discontinuation.[5] |
Understanding the Discrepancy: The Challenge of Preclinical to Clinical Translation
The unforeseen hepatotoxicity of this compound in humans underscores a significant challenge in drug development: the limitations of preclinical models in predicting all potential human toxicities. Several factors could have contributed to this discrepancy:
-
Species-Specific Metabolism: Differences in how this compound is metabolized between preclinical animal species and humans could lead to the formation of toxic metabolites in humans that are not produced, or are produced in lower quantities, in animals.
-
Duration of Exposure: The longer duration of the Phase IIb migraine prevention study may have unmasked a cumulative toxicity that was not apparent in the shorter-term preclinical and clinical studies.
-
Idiosyncratic Drug-Induced Liver Injury (DILI): The observed hepatotoxicity may be an idiosyncratic reaction, occurring in a small subset of the population due to individual genetic or metabolic factors that are difficult to replicate in homogenous preclinical animal populations.
Experimental Protocols: A Framework for Safety Assessment
While the specific protocols for this compound are proprietary, a standard preclinical and clinical safety assessment workflow for a small molecule drug like this compound would typically involve the following:
Preclinical Safety and Toxicology Workflow
Caption: The progression of safety monitoring throughout clinical trial phases.
Signaling Pathways and Mechanisms of Toxicity
The mechanism of this compound-induced hepatotoxicity is not definitively established from the available data. However, potential mechanisms for drug-induced liver injury often involve the following pathways:
Caption: Potential pathways involved in drug-induced liver injury.
Conclusion: Lessons Learned from this compound
The development of this compound provides several key takeaways for drug development professionals:
-
The Importance of Long-Term Safety Data: Early-phase, short-term studies may not be sufficient to uncover certain toxicities, particularly those that are dose-duration dependent.
-
Challenges in Predicting Human Hepatotoxicity: Liver toxicity remains one of the most difficult adverse effects to predict from preclinical data due to species differences in metabolism and immune responses.
-
The Value of Class-Effect Analysis: Understanding the safety profiles of other drugs in the same class (mGluR5 NAMs) can provide valuable context for potential on-target and off-target toxicities. The observation of testicular toxicity in rats with other mGluR5 NAMs is an example of a potential class-wide preclinical finding that warrants careful monitoring. [8]* The Need for Improved Predictive Models: The case of this compound highlights the ongoing need for more predictive in vitro and in silico models of human drug toxicity to better de-risk drug candidates before they enter costly and time-consuming clinical trials.
While the journey of this compound did not result in a new therapeutic, the data generated from its development offers invaluable lessons for the scientific community, emphasizing the need for a vigilant and multi-faceted approach to safety assessment in the quest for novel medicines.
References
-
Age-related testicular toxicity of mGluR5 negative allosteric modulators appears to be unrelated to testis drug transporter maturity. Reprod Toxicol. 2015 Apr:52:7-17. [Link]
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What mGluRs antagonists are in clinical trials currently? - Patsnap Synapse. [Link]
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - ACS Publications. [Link]
-
Addex Pharmaceuticals' ADX10059 Has Potential For Parkinson's Disease Levodopa Induced Dyskinesia (PD-LID) - BioSpace. [Link]
-
Development of ADX10059 ended for long-term use - Fierce Biotech. [Link]
-
Addex Announces ADX10059 Phase IIa Acute Anxiety Data | Fierce Biotech. [Link]
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Addex begins Phase IIa Proof of Concept Study on ADX10059 for Treatment of Acute Anxiety. [Link]
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Rethinking metabotropic glutamate receptor 5 pathological findings in psychiatric disorders: implications for the future of novel therapeutics - PMC. [Link]
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mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC. [Link]
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Addex Presents Data on ADX10059 at the AAN. [Link]
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Addex Starts ADX10059 Phase I Formulation Selection Study. [Link]
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Addex Announces ADX10059 Phase IIa Acute Anxiety Data. [Link]
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Navigating the Therapeutic Window: A Comparative Evaluation of ADX10059 and First-Generation mGluR5 Negative Allosteric Modulators
A Senior Application Scientist's Guide for Drug Development Professionals
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a compelling target for a spectrum of central nervous system (CNS) and peripheral disorders, driven by its critical role in modulating synaptic plasticity and neuronal excitability.[1][2] Negative allosteric modulators (NAMs) of this receptor have shown therapeutic promise for conditions ranging from gastroesophageal reflux disease (GERD) and migraine to Parkinson's disease and Fragile X syndrome.[3][4][5][6] However, the journey from preclinical promise to clinical success has been challenging, with the therapeutic index—a measure of a drug's safety relative to its efficacy—proving to be a critical determinant of a compound's viability.
This guide provides an in-depth evaluation of the therapeutic index of ADX10059 (raseglurant) in comparison to earlier mGluR5 NAMs, including fenobam, mavoglurant (AFQ056), and dipraglurant (ADX48621). By synthesizing clinical and preclinical data, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the evolution of mGluR5 NAMs and the key challenges shaping their clinical translation.
The Concept of Therapeutic Index
The therapeutic index (TI) is a fundamental concept in pharmacology that quantifies the relative safety of a drug.[7] It is most classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[8]
TI = TD50 / ED50
A high TI is desirable, indicating a wide margin between the effective and toxic doses.[7] Conversely, a low TI signifies a narrow therapeutic window, where the doses required for efficacy are close to those that cause toxicity, necessitating careful patient monitoring.[9] In clinical development, while formal TD50/ED50 ratios are often derived from preclinical data, the therapeutic index is practically assessed by evaluating the frequency and severity of adverse events (AEs) across the range of clinically effective doses.
mGluR5: A High-Value Target with Complex Signaling
mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly expressed postsynaptically in brain regions associated with learning, memory, and pain processing, such as the hippocampus, cortex, and striatum.[2] Its canonical signaling pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] This cascade modulates neuronal excitability and synaptic plasticity. mGluR5 signaling is also integrated with other pathways, including the MAPK/ERK and JNK pathways, through various scaffolding proteins.[1][13]
Caption: Simplified mGluR5 signaling cascade and point of NAM intervention.
Comparative Analysis of mGluR5 NAMs
The clinical development of mGluR5 NAMs has provided valuable, albeit often sobering, insights into the challenge of translating preclinical efficacy into a safe and effective therapy. The following sections compare ADX10059 to its predecessors.
ADX10059 (Raseglurant)
Developed by Addex Pharmaceuticals, ADX10059 was investigated for several indications, most notably GERD and migraine.[14]
-
Efficacy: In a Phase IIa trial for acute migraine treatment, significantly more patients taking ADX10059 were pain-free at two hours compared to placebo (16.7% vs 4.7%).[3] For GERD, a 250 mg dose significantly reduced the percentage of time with esophageal pH < 4 and improved clinical symptoms.[15][16] In a separate Phase IIb study, a 120 mg twice-daily dose also improved symptoms and reduced reflux events.[17]
-
Safety and Therapeutic Index: The therapeutic window for ADX10059 proved to be fatally narrow for chronic use. While generally well-tolerated in short-term studies, with dizziness (16-75%) and vertigo (12%) being the most common AEs, longer-term trials revealed significant safety concerns.[15][17] In a migraine prevention study, development for chronic indications was terminated due to a 6% incidence of elevated liver enzymes (alanine transaminase [ALT] >5x the upper limit of normal) across all dose groups (25 mg, 50 mg, and 100 mg).[18] This hepatotoxicity at doses at or even below the anticipated therapeutic range indicated an unacceptable therapeutic index for long-term administration.
Fenobam
Fenobam was originally developed as a nonbenzodiazepine anxiolytic in the 1970s and 1980s, and its mechanism as an mGluR5 NAM was only identified decades later.[19][20]
-
Efficacy: Early clinical trials for anxiety produced mixed results. One double-blind, placebo-controlled trial found it effective for treating anxiety, with efficacy comparable to diazepam.[19][20] However, another trial reported it was ineffective and had psychostimulant side effects.[19][20] More recently, it showed some benefit in a trial for Fragile X syndrome.[19]
-
Safety and Therapeutic Index: Fenobam was reported to have a decent safety profile in some trials, with no oversedation or muscle relaxation.[19] However, the reports of psychostimulant effects suggest potential CNS-related dose-limiting toxicities.[19] Its pharmacokinetic profile was also highly variable in healthy volunteers, making a reliable dose-response relationship difficult to establish.[21] The inconsistent efficacy and potential for CNS side effects created a challenging therapeutic window.
Mavoglurant (AFQ056)
Developed by Novartis, mavoglurant was primarily investigated for the treatment of Fragile X syndrome, based on strong preclinical data.[5][22]
-
Efficacy: Despite the promising preclinical rationale, large-scale Phase IIb/III clinical trials in both adults and adolescents with Fragile X syndrome failed to meet their primary endpoints.[23][24] Patients taking mavoglurant showed no significant improvement in behavioral symptoms compared to placebo.[24] Development for this and other indications was subsequently discontinued.[5][24]
-
Safety and Therapeutic Index: A key differentiating feature of mavoglurant was its favorable safety profile. Long-term open-label extension studies of up to 34 months found that the drug was generally well-tolerated, with most adverse events being mild to moderate and considered unrelated to the drug.[22] No significant safety concerns like the hepatotoxicity seen with ADX10059 were identified.[24] In the case of mavoglurant, the therapeutic index was not limited by toxicity but rather by a lack of demonstrable efficacy, rendering the concept of a "therapeutic" window moot.
Dipraglurant (ADX48621)
Following the discontinuation of ADX10059 for chronic use, Addex advanced dipraglurant, another mGluR5 NAM, into clinical development, primarily for Parkinson's disease levodopa-induced dyskinesia (PD-LID).[4]
-
Efficacy: Clinical development is ongoing. A Phase IIa study was initiated to evaluate its efficacy in reducing LID symptoms in Parkinson's patients.[4] The rationale is that excessive glutamatergic stimulation contributes to LID, providing a strong basis for mGluR5 inhibition.[4]
-
Safety and Therapeutic Index: Phase I testing showed satisfactory safety, tolerability, and pharmacokinetics.[4] Ongoing Phase II/III studies are further assessing its long-term safety at doses up to 300 mg per day.[25][26][27] The clinical viability of dipraglurant will depend on demonstrating a clear efficacy signal for LID without the limiting toxicities that halted the development of its predecessor, ADX10059.
Data Summary: Comparative Profile of mGluR5 NAMs
| Compound | Primary Indication(s) | Efficacy Findings | Dose-Limiting Adverse Events / Reason for Discontinuation | Implied Therapeutic Index |
| ADX10059 | GERD, Migraine | Positive: Statistically significant improvement in acute migraine (pain-free at 2h) and GERD symptoms/reflux events.[3][15][17] | Hepatotoxicity: Elevated liver transaminases (>5x ULN) in 6% of patients in a long-term study, occurring at all doses (25-100mg).[18] | Narrow/Unfavorable (for chronic use): Toxicity observed at or below clinically effective doses. |
| Fenobam | Anxiety, Fragile X | Mixed: Showed anxiolytic effects in some studies but was ineffective in others.[19][20] Some benefit seen in Fragile X.[19] | CNS Effects: Reports of psychostimulant side effects.[19][20] Highly variable pharmacokinetics.[21] | Uncertain/Challenging: Inconsistent efficacy and potential for CNS side effects complicate the therapeutic window. |
| Mavoglurant | Fragile X Syndrome | Negative: Failed to demonstrate efficacy versus placebo in large-scale Phase IIb/III trials.[23][24] | Lack of Efficacy: Development discontinued due to failure to meet primary endpoints.[5][24] | Favorable (Safety-wise): Generally well-tolerated in long-term studies with no major safety signals.[22][24] |
| Dipraglurant | Parkinson's (LID) | Under Investigation: Currently in Phase II/III clinical trials for PD-LID.[25][28] | To be determined: Phase I completed with satisfactory safety.[4] Long-term safety is under evaluation.[26][27] | Potentially Favorable: Aims to achieve efficacy without the off-target toxicity of ADX10059. |
Experimental Methodologies
The evaluation of these compounds relies on a tiered system of preclinical and clinical assays designed to establish efficacy and safety.
Workflow for Evaluating mGluR5 NAM Therapeutic Index
Caption: General workflow for assessing the therapeutic index of a new drug candidate.
Key Experimental Protocols
1. In Vitro Potency and Selectivity Assays
-
Objective: To determine the potency of the NAM at the mGluR5 receptor and its selectivity against other receptors.
-
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing human mGluR5.
-
Functional Assay (Calcium Mobilization):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add varying concentrations of the test NAM.
-
Stimulate the cells with a sub-maximal concentration (EC80) of a glutamate agonist (e.g., quisqualate).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value, which is the concentration of the NAM that inhibits 50% of the agonist-induced response.
-
-
Selectivity Panel: Screen the NAM against a panel of other mGluR subtypes and other relevant CNS receptors to ensure it does not have significant off-target activity.
-
2. In Vivo Efficacy Models (Example: Migraine Model)
-
Objective: To assess the ability of the NAM to modulate disease-relevant pathophysiology in an animal model.
-
Methodology (Trigeminovascular System Activation):
-
Animal Preparation: Anesthetize a rat or mouse and prepare it for intracranial recording and measurement of dural blood flow.
-
Stimulation: Electrically stimulate the dura mater to induce neurogenic dural vasodilation, mimicking a key aspect of migraine pathophysiology.
-
Drug Administration: Administer the test NAM (e.g., ADX10059) intravenously or orally at various doses.
-
Measurement: Record changes in dural vessel diameter and the firing rate of neurons in the trigeminocervical complex (TCC).
-
Analysis: Compare the responses post-drug administration to a vehicle control to determine if the NAM can attenuate dural vasodilation and neuronal firing.[29]
-
3. Clinical Trial for Safety and Efficacy (Example: Phase IIb GERD Study)
-
Objective: To evaluate the efficacy and safety of a NAM in a target patient population.
-
Methodology (ADX10059-204 Study Design):
-
Patient Population: Recruit GERD patients who are known responders to proton pump inhibitors (PPIs).
-
Design: A double-blind, placebo-controlled, multi-center trial.
-
Procedure:
-
A two-week baseline period to evaluate symptom frequency.
-
Randomize patients to receive either the NAM (e.g., ADX10059 120 mg twice daily) or a matching placebo for two weeks.
-
-
Primary Endpoints:
-
Clinical: Patient-reported outcomes, such as the number of symptom-free days.
-
Physiological: In a subset of patients, use 24-hour impedance-pH monitoring to measure the number of reflux events and total esophageal acid exposure time.
-
-
Safety Monitoring: Collect data on all adverse events, and perform regular blood tests to monitor liver function, renal function, and other safety parameters.[17]
-
Conclusion and Future Directions
The clinical histories of ADX10059 and its predecessors provide a clear and compelling narrative on the challenges of mGluR5 NAM development. The failure of ADX10059 due to hepatotoxicity, despite promising efficacy signals, underscores that a favorable therapeutic index is paramount.[18] In contrast, mavoglurant's failure was one of efficacy, not safety, highlighting the difficulty in translating preclinical models of complex behavioral disorders like Fragile X syndrome into human clinical outcomes.[24]
The path forward for compounds like dipraglurant depends on navigating a therapeutic window that is wide enough to demonstrate a robust clinical effect without dose-limiting toxicities. The key lesson from ADX10059 is the critical importance of early, thorough toxicology screening and the identification of potential off-target liabilities or toxic metabolites that may not be apparent in short-term studies. For drug development professionals, the story of these first-generation mGluR5 NAMs serves as a crucial case study: achieving high potency and selectivity at the target receptor is only the first step. The ultimate success of a therapeutic agent lies in its ability to deliver a meaningful clinical benefit within a safe and tolerable dosing range.
References
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Malik, R., & Chockalingam, V. (2013). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry. Available at: [Link]
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Krieger, P., et al. (2001). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience. Available at: [Link]
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PubChem. Adx 10059 | C15H13FN2. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Mavoglurant. Available at: [Link]
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Fierce Biotech. (2009). Development of ADX10059 ended for long-term use. Available at: [Link]
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Zerbib, F., et al. (2011). Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics. Available at: [Link]
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ClinicalTrials.gov. (2025). Dipraglurant (ADX48621) for the Treatment of Patients With Parkinson's Disease Receiving Levodopa-based Therapy. Available at: [Link]
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Popik, P., et al. (2020). Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy. Molecular Psychiatry. Available at: [Link]
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The Patrick Wild Centre. (2015). Novartis AFQ056 trials in fragile X syndrome. Available at: [Link]
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CenterWatch. (2025). Open-label Safety Study of Dipraglurant (ADX48621) in Patients With Parkinson's Disease Receiving Levodopa-based Therapy. Available at: [Link]
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ClinicalTrials.gov. (2023). A Pilot Study on the Safety and Efficacy of Mavoglurant in Alcohol Drinking. Available at: [Link]
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ClinicalTrials.gov. Pharmacokinetics and Side Effects of the mGlu5 Antagonist Fenobam in Adult Healthy Volunteers. Available at: [Link]
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Ding, D., et al. (2022). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Neuroscience. Available at: [Link]
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Tiling, R., et al. (2018). Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents. Scientific Reports. Available at: [Link]
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Wang, J.Q., & Choe, E.S. (2006). A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience. Available at: [Link]
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Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Available at: [Link]
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Becker, G., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International Journal of Molecular Sciences. Available at: [Link]
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ClinicalTrials.gov. (2021). Open-label Safety Study of Dipraglurant (ADX48621) in Patients With Parkinson's Disease Receiving Levodopa-based Therapy. Available at: [Link]
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Goadsby, P.J., et al. (2009). Metabotropic glutamate receptor 5 as a target for migraine therapy. Journal of Headache and Pain. Available at: [Link]
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Patsnap Synapse. Dipraglurant - Drug Targets, Indications, Patents. Available at: [Link]
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The Michael J. Fox Foundation for Parkinson's Research. Evaluating the Efficacy of a mGluR5 Modulator in Preclinical Models of Parkinson's Disease. Available at: [Link]
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Montana, M., et al. (2009). The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Porter, R.H., et al. (2005). Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Porter, R.H., et al. (2005). Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
- Addex Pharmaceuticals. (2008). Addex Starts Phase IIb ADX10059, Proton Pump Inhibitor Combination Study in GERD Patients.
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Frey, A., et al. (2016). The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects. Pain. Available at: [Link]
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Keywood, C., et al. (2009). A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease. Gut. Available at: [Link]
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Michalon, A., et al. (2018). mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence. Frontiers in Molecular Neuroscience. Available at: [Link]
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Zanos, P., et al. (2021). Spontaneous glutamate release activates mGluR signaling to drive rapid antidepressant responses. Proceedings of the National Academy of Sciences. Available at: [Link]
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Lindsley, C.W., et al. (2011). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience. Available at: [Link]
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Tse, G., et al. (2020). Use of Therapeutic Drug Monitoring, Electronic Health Record Data, and Pharmacokinetic Modeling to Determine the Therapeutic Index of Phenytoin and Lamotrigine. Clinical and Translational Science. Available at: [Link]
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Rahman, M., & Akter, S. (2024). Understanding the Therapeutic Index of Antiepileptic Drugs. Open Access Journal of Pharmaceutical Research. Available at: [Link]
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Gregory, K.J., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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ResearchGate. (2015). mGluR5 antagonists: Discovery, characterization and drug development. Available at: [Link]
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Wikipedia. Therapeutic index. Available at: [Link]
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Bani, D., et al. (2017). A Phase I randomized clinical trial testing the safety, tolerability and preliminary pharmacokinetics of the mGluR5 negative allosteric modulator GET 73 following single and repeated doses in healthy volunteers. Frontiers in Pharmacology. Available at: [Link]
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ToxTutor. Determining the safety of a Drug. National Library of Medicine. Available at: [Link]
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Canadian Society of Pharmacology and Therapeutics. Therapeutic Index. Available at: [Link]
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Safety Operating Guide
ADX-10059 (Raseglurant) Proper Disposal Procedures
Urgent Safety & Logistical Guide for Research Personnel
Executive Safety Assessment
ADX-10059 (Raseglurant) is a potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). While developed for conditions like GERD and migraine, clinical trials were halted due to hepatotoxicity signals (elevated ALT levels).
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Standard chemical waste streams are insufficient. You must ensure total thermal destruction to prevent bioactive accumulation in the water table.
Chemical Identity & Hazard Profile
| Parameter | Specification |
| Common Name | ADX-10059 / Raseglurant |
| Chemical Name | 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine |
| CAS Number | 757950-09-7 |
| Molecular Formula | C₁₅H₁₃FN₂ |
| Primary Hazard | Hepatotoxin (Liver Toxicity) ; Specific Target Organ Toxicity (Repeated Exposure).[1] |
| Solubility | Low water solubility; soluble in DMSO, Ethanol. |
| RCRA Status (USA) | Not explicitly P/U-listed, but must be managed as Toxic Hazardous Waste due to biological potency. |
The Logic of Containment (Why This Matters)
As scientists, we do not follow rules blindly; we follow logic. The disposal protocol for ADX-10059 is dictated by its pharmacodynamics:
-
Receptor Sensitivity: mGluR5 receptors are evolutionarily conserved. Discharge into sewage systems (even in trace amounts) poses a risk to aquatic life, potentially altering neurological function in non-target species.
-
Hepatotoxicity: Clinical data indicated liver enzyme elevation in humans.[2] Consequently, this compound must be segregated from general organic waste to prevent potential downstream exposure during waste consolidation.
-
Thermal Stability: The pyridine-alkyne core requires high-temperature incineration (>1000°C) for complete mineralization. Low-temperature autoclaving is ineffective and should not be used for chemical deactivation.
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound & Weighing Materials)
Applicability: Expired vials, weighing boats, contaminated spatulas, and lyophilized powders.
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum) or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Text: "Toxic Solid - Raseglurant (ADX-10059) - Hepatotoxin."
-
Do not simply label as "Chemical Waste."[3]
-
-
Segregation: Do not mix with oxidizers or strong acids. Store in the "Cytotoxic/Potent Compound" waste stream if your facility has one; otherwise, use the "Toxic Organics" stream.
-
Final Disposition: Must be routed for Incineration .
B. Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: DMSO stocks, cell culture media containing ADX-10059, HPLC mobile phases.
-
Solvent Compatibility: Ensure the collection carboy is compatible with the solvent (e.g., HDPE for DMSO/Ethanol mixtures).
-
Quenching (Prohibited): Do not attempt to chemically neutralize ADX-10059 with bleach or acid. This may generate unknown fluorinated byproducts.
-
Collection: Pour into a dedicated "Halogenated Solvent" carboy (due to the Fluorine atom).
-
Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the Fluorine in ADX-10059 technically classifies the mixture as halogenated in many jurisdictions, requiring specific incineration protocols.
-
-
Labeling: "Halogenated Organic Waste - Contains ADX-10059 (Trace)."
C. Trace Waste (PPE & Consumables)
Applicability: Gloves, bench paper, paper towels.
-
Bagging: Collect all potentially contaminated disposables in a yellow "Chemo/Biohazard" bag or a clear thick-walled hazardous waste bag.
-
Sealing: Goose-neck seal the bag with tape.
-
Disposal: Dispose of via the Hazardous Solid Waste stream for incineration. Never throw gloves used with ADX-10059 into the regular trash.
Emergency Procedures: Spill Management
Scenario: You have spilled 50mg of ADX-10059 powder on the benchtop.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and respiratory protection (N95 or P100) to prevent inhalation of dust.
-
Dry Cleanup (Preferred):
-
Cover the spill with a damp paper towel (dampened with Ethanol) to prevent dust generation.
-
Scoop up the material/towel combo and place it in a disposal jar.
-
-
Wet Decontamination:
-
Wipe the surface with 70% Ethanol or DMSO (to solubilize residue).
-
Follow with a soap and water wash.
-
Dispose of all wipes as Hazardous Solid Waste .
-
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing ADX-10059 waste to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating ADX-10059 waste streams to ensure thermal destruction.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10331863, Raseglurant (ADX-10059)." PubChem. Accessed February 24, 2026. [Link]
-
Addex Therapeutics. "Development of ADX10059 ended for long-term use."[1] Fierce Biotech Press Release. December 15, 2009.[2] (Source of hepatotoxicity data). [Link]
-
U.S. Environmental Protection Agency (EPA). "Management of Pharmaceutical Hazardous Waste (RCRA Subpart P)." EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards." OSHA.gov. [Link]
Sources
Personal Protective Equipment & Handling Guide: Adx-10059 (Dipraglurant)
Executive Safety Summary
Immediate Action Required: Treat Adx-10059 as a High-Potency Active Pharmaceutical Ingredient (HP-API) . Adx-10059 (Dipraglurant) is a potent, brain-penetrant negative allosteric modulator (NAM) of the mGluR5 receptor with nanomolar affinity (IC50 ~21 nM) [1].[1] While clinical trials indicate it is generally well-tolerated in controlled oral doses, occupational exposure to the pure powder form poses significant respiratory and systemic risks.
Critical Hazard: The compound is soluble in DMSO. Dimethyl sulfoxide (DMSO) is a permeation enhancer that can transport dissolved Adx-10059 directly through intact skin and nitrile gloves [2].
Compound Profile & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard. Adx-10059 is not a simple corrosive; it is a pharmacologically active agent that modifies CNS signaling.[1][2]
| Property | Specification | Operational Implication |
| CAS No. | 757949-98-7 | Unique identifier for waste manifesting. |
| Appearance | Yellow Solid | High visibility aids in spill detection. |
| Potency (IC50) | ~21 nM (mGluR5) | High Potency. Minute quantities (micrograms) can be biologically active. |
| Solubility | DMSO (<27 mg/mL) | Transdermal Risk. Solutions in DMSO bypass the skin barrier.[3] |
| Exposure Band | OEB 4 (Estimated) | Requires containment.[4] Handling in open air is prohibited. |
The Causality of Protocol: Standard lab safety (BSL-1) is insufficient because of the DMSO vehicle effect . When Adx-10059 is solubilized, the risk profile shifts from inhalation (dust) to rapid transdermal absorption (liquid). Therefore, our PPE strategy changes between the Weighing Phase and the Solubilization Phase .
PPE Matrix: Layered Defense System
This matrix defines protection levels based on the specific experimental stage.
| Protective Layer | Weighing (Solid Powder) | Solubilization (DMSO Solution) | Technical Rationale |
| Primary Engineering Control | Chemical Fume Hood (Face velocity 100 fpm) | Chemical Fume Hood | The hood is the primary barrier; PPE is the backup. |
| Hand Protection | Double Nitrile Gloves (Standard) | Double Nitrile (Change immediately on splash) | DMSO degrades nitrile. Double gloving provides a "breakthrough time" buffer. |
| Respiratory | N95 (if outside hood) or PAPR (if >1g) | Fume Hood Exhaust Sufficient | Prevents inhalation of aerosolized dust during spatula transfer. |
| Eye Protection | Chemical Safety Goggles | Chemical Safety Goggles | Standard impact/splash protection. |
| Body Protection | Lab Coat (Buttoned) | Lab Coat + Tyvek Sleeves | Protects forearms from micro-splashes during pipetting. |
Operational Protocol: The "Zero-Exposure" Workflow
This workflow is designed to be self-validating. If you cannot complete a step (e.g., the balance is drifting due to static), you must halt and reassess rather than forcing the procedure.
Phase A: Preparation & Weighing
-
Static Control: Adx-10059 is a dry organic solid and prone to static charge. Use an ionizing bar or anti-static gun inside the fume hood before opening the vial. Why? Static can cause powder to "jump" off the spatula, creating invisible aerosols.
-
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Taring: Tare the receiving vessel (glass vial), not the weighing paper. Weighing directly into the final vessel reduces transfer losses and exposure risk.
Phase B: Solubilization (The Critical Risk Point)
-
Solvent Addition: Add DMSO gently down the side of the vial to avoid displacing powder.
-
Vortexing: Cap the vial tightly. Vortex inside the hood.
-
Glove Check: Inspect outer gloves immediately after vortexing. If any wetness is detected, assume it is DMSO/Adx-10059 mixture:
-
Step i: Remove outer gloves immediately inside the hood.
-
Step ii: Inspect inner gloves.[5]
-
Step iii: Don new outer gloves.
-
Phase C: Waste & Disposal
-
Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be disposed of in Hazardous Chemical Waste (Incineration) streams. Do not use general trash.
-
Liquid Waste: DMSO solutions must be segregated into "Halogenated/Organic Solvent" waste streams, labeled clearly with "Contains Adx-10059 (mGluR5 modulator)."
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling Adx-10059, emphasizing the shift in risk when DMSO is introduced.
Caption: Operational logic flow for Adx-10059. Note the critical control points at "Static Control" (inhalation risk) and "Glove Check" (transdermal risk).
Emergency Response
-
Inhalation: Move to fresh air immediately. The compound is a CNS modulator; monitor for dizziness, sedation, or visual disturbances.
-
Skin Contact (Powder): Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO Solution): DO NOT use ethanol or other solvents to wash (this drives the drug deeper). Flush with copious amounts of water immediately.
-
Spill (Powder): Wet-wipe method. Do not dry sweep (creates dust). Cover with wet paper towels, wipe up, and dispose of as hazardous waste.
References
-
Dipraglurant (Adx-10059) Mechanism & Potency: Source: Addex Therapeutics / Grokipedia. "Dipraglurant is a potent, selective mGluR5 negative allosteric modulator with an IC50 of 21 nM."[1] 1[6][7][8]
-
DMSO Permeation & Safety: Source: Gaylord Chemical Company.[9] "Dimethyl Sulfoxide (DMSO) Solubility Data & Safety." 9
-
Occupational Exposure Banding (Novel Compounds): Source: National Institutes of Health (NIH). "Considerations for setting occupational exposure limits for novel pharmaceutical modalities." 6
-
Adx-10059 Physical Properties: Source: APExBIO. "ADX 10059 hydrochloride - Chemical Properties and Solubility." 2
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. apexbt.com [apexbt.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Addex therapeutics :: Addex Announces ADX10059 Phase IIa Acute Anxiety Data [addextherapeutics.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
